molecular formula C9H11NO3 B12316010 D-Tyrosine-d7

D-Tyrosine-d7

货号: B12316010
分子量: 188.23 g/mol
InChI 键: OUYCCCASQSFEME-PENPODLISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is a high-purity, stable isotope-labeled analog of D-tyrosine, specifically deuterated on the aromatic ring and the alanyl side chain. This compound is primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of D-tyrosine and related compounds in complex biological matrices. The use of a deuterated internal standard is critical for accurate LC-MS analysis because it corrects for variability in sample preparation and ionization efficiency. D-tyrosine is a D-amino acid that is increasingly recognized for its role in various physiological and pathological processes. Researchers utilize this labeled compound to investigate bacterial cell wall metabolism, as D-amino acids like D-tyrosine are key components of peptidoglycan. It is also employed in metabolic studies to understand the dynamics of D-amino acid racemization and their function in neuronal signaling and human physiology. Furthermore, its application extends to research on oxidative stress and aging, where the accumulation of D-amino acids in proteins, such as in cataracts or age-related tissues, is a subject of interest. By providing a non-radioactive, isotopically distinct tracer, D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 enables sensitive and reliable mass spectrometric methods that are essential for advancing research in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C9H11NO3

分子量

188.23 g/mol

IUPAC 名称

(2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D,5D2,8D

InChI 键

OUYCCCASQSFEME-PENPODLISA-N

手性 SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H]

规范 SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of D-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-Tyrosine-d7, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

Deuterium-labeled D-Tyrosine (this compound) is a stable, non-radioactive isotopologue of the non-proteinogenic amino acid D-Tyrosine. It serves as a valuable tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantitative analysis. While specific experimental data for some physicochemical properties of the deuterated form are not extensively published, the properties of the unlabeled D-Tyrosine provide a reliable approximation. Isotopic labeling with deuterium primarily affects the molecular weight, with minimal impact on bulk properties such as melting point, boiling point, and pKa.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart, D-Tyrosine.

PropertyThis compoundD-TyrosineData Source
Molecular Formula C₉H₄D₇NO₃C₉H₁₁NO₃-
Molecular Weight 188.23 g/mol 181.19 g/mol [1]
Melting Point Not explicitly reported; expected to be >300 °C>300 °C[2]
Boiling Point Not experimentally determined314.29 °C (rough estimate)[2]
Solubility Not explicitly reportedSoluble in alkaline solutions and dilute acids; insoluble in water, acetone, and ethanol.[3][3]
pKa (Predicted) Not explicitly reported2.25 ± 0.10[2]
Isotopic Purity Typically ≥98%Not ApplicableVendor Specifications
Appearance White to off-white powderWhite to off-white powder[2][3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like this compound are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid like this compound can be determined using the capillary method with a melting point apparatus.[4][5]

  • Sample Preparation: A small amount of the dry this compound powder is packed into a thin-walled capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[4]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For pure substances, this range is typically narrow. Due to the high melting point of tyrosine, decomposition may occur before melting.[6][7][8] Fast scanning calorimetry can be an alternative method to avoid thermal decomposition.[6][7][8]

Solubility Determination

The solubility of this compound in various solvents can be determined using the gravimetric method or spectrophotometric analysis.[9][10][11][12]

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, acidic/alkaline solutions, organic solvents) in a sealed container.

  • Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[9]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification:

    • Gravimetric Method: A known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved this compound.[11]

    • Spectrophotometric Method: The concentration of the amino acid in the saturated solution is determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer, after appropriate dilution and comparison to a standard curve.[10][11]

pKa Determination

The acid dissociation constants (pKa) of the ionizable groups in this compound can be determined by potentiometric titration.[13][14][15][16]

  • Solution Preparation: A known quantity of this compound is dissolved in a specific volume of deionized water to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration with Acid: The solution is titrated with a standardized strong acid (e.g., HCl) of known concentration, added in small, precise increments. The pH is recorded after each addition.

  • Titration with Base: A separate, identical sample is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition.

  • Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[15]

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter and can be accurately determined using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19][20][21][22][23][24][25][26]

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).[17][18]

    • Ionization: The molecules are ionized, typically using electrospray ionization (ESI).[17]

    • Mass Analysis: The mass-to-charge ratios of the different isotopologues (molecules with varying numbers of deuterium atoms) are measured.

    • Data Analysis: The relative abundance of the this compound peak compared to the peaks of lower deuteration levels (d6, d5, etc.) is used to calculate the isotopic purity.[17][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In a highly deuterated compound, the residual proton signals are significantly reduced. By comparing the integration of these residual proton signals to an internal standard of known concentration, the degree of deuteration can be quantified.[19]

    • ²H NMR: Deuterium NMR can be used to directly observe the deuterium signals. The presence of specific deuterium resonances confirms the labeling positions, and the signal intensity can be related to the isotopic enrichment.[20][21][23]

Biological Interactions and Pathways

While D-amino acids are not incorporated into proteins during ribosomal synthesis, D-Tyrosine has been shown to exhibit specific biological activities, including the inhibition of tyrosinase and the disruption of biofilm formation.

Inhibition of Tyrosinase

D-Tyrosine has been found to negatively regulate melanin synthesis by acting as a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis.[27][28][29] L-Tyrosine is the natural substrate for tyrosinase, which converts it to L-DOPA and subsequently to dopaquinone, a precursor for melanin. D-Tyrosine can bind to the active site of tyrosinase, thereby preventing the binding and conversion of L-Tyrosine.[27][28]

Tyrosinase_Inhibition Mechanism of Tyrosinase Inhibition by D-Tyrosine cluster_reaction Normal Melanogenesis cluster_inhibition Inhibition L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Substrate L-DOPA L-DOPA Tyrosinase->L-DOPA Catalysis Blocked_Tyrosinase Tyrosinase (Inactive) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further reactions D-Tyrosine D-Tyrosine D-Tyrosine->Tyrosinase Competitive Inhibitor

D-Tyrosine competitively inhibits the enzyme tyrosinase.
Disruption of Biofilm Formation

D-Tyrosine has been demonstrated to inhibit the formation of bacterial biofilms and can also trigger the disassembly of existing biofilms.[30][31][32][33][34] This effect is observed in both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the interference with the synthesis or integrity of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.

Biofilm_Inhibition Inhibition of Biofilm Formation by D-Tyrosine Bacterial_Attachment 1. Initial Bacterial Attachment Microcolony_Formation 2. Microcolony Formation Bacterial_Attachment->Microcolony_Formation EPS_Production 3. EPS Matrix Production Microcolony_Formation->EPS_Production Mature_Biofilm 4. Mature Biofilm EPS_Production->Mature_Biofilm D-Tyrosine D-Tyrosine D-Tyrosine->Bacterial_Attachment Inhibits D-Tyrosine->EPS_Production Disrupts

D-Tyrosine inhibits bacterial attachment and EPS production.
General Receptor Tyrosine Kinase (RTK) Signaling Pathway

For broader context, it is useful to understand the canonical signaling pathway involving L-Tyrosine. L-Tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a critical event in many signal transduction pathways that regulate cell growth, proliferation, and differentiation.[35][36][37][38][39] It is important to note that D-Tyrosine is not a substrate for protein synthesis and therefore does not directly participate in these signaling cascades as a component of receptor tyrosine kinases or their substrates.

RTK_Signaling General Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand RTK_Monomer1 RTK Monomer Ligand->RTK_Monomer1 RTK_Monomer2 RTK Monomer Ligand->RTK_Monomer2 RTK_Dimer RTK Dimerization Autophosphorylation Autophosphorylation of L-Tyrosine Residues RTK_Dimer->Autophosphorylation Signaling_Proteins Recruitment of Signaling Proteins (e.g., GRB2, PLCγ) Autophosphorylation->Signaling_Proteins Downstream_Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K) Signaling_Proteins->Downstream_Pathway Cellular_Response Cellular Response (Growth, Proliferation, Differentiation) Downstream_Pathway->Cellular_Response

L-Tyrosine is a key component of RTK signaling pathways.

References

Synthesis and purification methods for D-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of D-Tyrosine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of D-Tyrosine, an unnatural amino acid that has garnered significant interest in various scientific fields. Its applications range from serving as an internal standard in mass spectrometry-based quantitative analysis to its use as a tracer in metabolic research.[1][2] The incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] D-Tyrosine itself has been shown to negatively regulate melanin synthesis by inhibiting tyrosinase activity and can inhibit the formation of bacterial biofilms.[3][4]

This technical guide provides a comprehensive overview of the chemical synthesis and purification strategies for this compound. It includes detailed experimental protocols, a summary of quantitative data from relevant literature, and workflows visualized with Graphviz to illustrate the key processes involved.

Synthesis Strategies

The synthesis of enantiomerically pure this compound presents a unique challenge, primarily due to the need for both extensive isotopic labeling and precise stereochemical control. The most common strategies involve the deuteration of a tyrosine precursor, which often leads to racemization (a mixture of D and L forms), followed by a chiral resolution step to isolate the desired D-enantiomer.

Key approaches include:

  • Acid-Catalyzed H/D Exchange and Racemization : This is a robust method where L-Tyrosine or DL-Tyrosine is heated in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl), at high temperatures.[5][6] These harsh conditions facilitate the exchange of protons for deuterons on both the aromatic ring and the α- and β-carbons of the side chain, while simultaneously causing racemization at the chiral α-carbon.[5]

  • Enzymatic Resolution : Following deuteration and racemization, the resulting N-acetyl-DL-Tyrosine-d7 mixture is typically resolved using enzymes. A common method employs an alcalase or a D-acylating hydrolase, which selectively hydrolyzes one of the enantiomers (e.g., the N-acetyl-L-isomer), allowing for the separation of the unreacted N-acetyl-D-isomer.[5][6][7]

  • Synthesis from Deuterated Precursors : An alternative, more complex approach involves an enantioselective synthesis starting from a deuterated building block like phenol-d6.[8] This method builds the chiral amino acid structure around the pre-deuterated aromatic ring, offering better control over the final isotopic and stereochemical purity.

This guide will focus on the most prevalent method: acid-catalyzed deuteration followed by enzymatic resolution.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature.[5][6][9]

Protocol 1: Deuteration and Racemization of Tyrosine

This protocol describes the deuteration of L-Tyrosine to produce a racemic mixture of DL-Tyrosine-d7.

  • Pre-Exchange : To maximize deuteration, exchangeable N-H and O-H protons are first replaced. Dissolve L-Tyrosine in D₂O, lyophilize, and repeat this process twice.

  • Acid-Catalyzed Exchange : Place the pre-exchanged L-Tyrosine in a sealed, heavy-walled reaction vessel. Add a 50% solution of deuterated sulfuric acid (D₂SO₄) in D₂O.

  • Heating : Heat the mixture at 180-190 °C for 48 hours. Caution: This reaction should be carried out in a properly sealed vessel within a secondary containment unit due to the high temperature and corrosive nature of the acid.

  • Work-up : After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., Ba(OH)₂) to precipitate the sulfate ions. Filter the mixture and collect the filtrate.

  • Isolation : Lyophilize the filtrate to obtain the crude DL-Tyrosine-d7 product. To achieve higher deuteration levels, this entire protocol can be repeated.[6]

Protocol 2: N-Acetylation of DL-Tyrosine-d7

The crude DL-Tyrosine-d7 is acetylated to prepare it for enzymatic resolution.

  • Reaction Setup : Suspend the crude DL-Tyrosine-d7 in a mixture of acetic anhydride and deuterated acetic acid (CD₃COOD).[5]

  • Heating : Heat the mixture under reflux for several hours.

  • Quenching : Cool the reaction mixture and quench by slowly adding it to ice-cold water to precipitate the N-acetylated product.

  • Isolation : Collect the N-acetyl-DL-Tyrosine-d7 precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Enzymatic Resolution and Isolation of this compound

This protocol uses an enzyme to selectively process the L-enantiomer, allowing for the separation of the D-enantiomer.

  • Esterification : Dissolve the N-acetyl-DL-Tyrosine-d7 in methanol and esterify using a standard method, such as reaction with thionyl chloride. This yields the methyl ester of N-acetyl-DL-Tyrosine-d7.[6]

  • Enzymatic Hydrolysis : Dissolve the racemic ester mixture in a suitable buffer solution. Add an enzyme such as alcalase, which will selectively hydrolyze the ester of the L-isomer (N-acetyl-L-Tyrosine-d7 methyl ester) back to the carboxylic acid.[5][6] The D-isomer ester remains unreacted.

  • Separation : Acidify the reaction mixture. Extract the unhydrolyzed D-isomer ester (N-acetyl-D-Tyrosine-d7 methyl ester) with an organic solvent like ethyl acetate. The hydrolyzed L-isomer will remain in the aqueous layer.

  • Acid Hydrolysis (Deprotection) : Take the isolated D-isomer ester and reflux it in 6 M DCl or HCl for several hours to remove both the acetyl and ester protecting groups.[5][6]

  • Final Isolation : Cool the solution to crystallize the this compound hydrochloride salt. Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the final product.

Data Presentation

The following table summarizes quantitative data reported in literature for deuteration and resolution processes of tyrosine and related compounds. Direct data for this compound is scarce; therefore, data from analogous syntheses are included for reference.

ParameterCompoundMethodResultReference
Deuterium Level α-deuterated N-acetylated Br-DOPAAcetic anhydride & deuterated acetic acid92% D[5]
Deuterium Level α,2,3,5,6-pentadeuterated tyrosineTwo cycles in 50% D₂SO₄ at 180-190°C99% D[6]
Reaction Yield α,2,3,5,6-pentadeuterated tyrosineTwo cycles in 50% D₂SO₄ at 180-190°C50%[6]
Isotopic Purity DL-Tyr-d4Heating in conc. DCl followed by workup~60%[9]
Chemical Purity L-Tyrosine (D₇, 98%)Commercial Product Specification98%[10]

Purification and Characterization

Ensuring the chemical, isotopic, and enantiomeric purity of the final this compound product is critical. A combination of analytical techniques is required for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column is a primary method for assessing chemical purity.[11] Chiral HPLC, using a specialized chiral stationary phase, is essential for determining the enantiomeric excess (e.e.) and confirming the successful resolution of D- and L-isomers.[12][13]

  • Mass Spectrometry (MS) : LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of this compound (188.23 g/mol ) and the assessment of isotopic enrichment.[1][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure and to determine the degree of deuteration by observing the reduction or absence of signals at specific proton positions. ²H NMR can also be used to directly observe the incorporated deuterium.[5]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis & Racemization cluster_resolution Chiral Resolution cluster_final Final Processing start_node L-Tyrosine (Starting Material) A 1. H/D Exchange (D₂SO₄/D₂O, 180°C) start_node->A process_node process_node final_node Purified This compound B DL-Tyrosine-d7 (Racemic Mixture) A->B C 2. N-Acetylation (Acetic Anhydride) B->C D N-Acetyl- DL-Tyrosine-d7 C->D E 3. Esterification (MeOH/SOCl₂) dummy->E F N-Acetyl-DL-Tyr-d7 Methyl Ester E->F G 4. Enzymatic Hydrolysis (e.g., Alcalase) F->G H N-Acetyl-D-Tyr-d7 Methyl Ester G->H Unreacted I N-Acetyl-L-Tyr-d7 (Hydrolyzed) G->I Product J 5. Acid Hydrolysis (Deprotection) H->J K Crude This compound J->K L 6. Purification (Crystallization) K->L L->final_node

Caption: Overall workflow for the synthesis of this compound.

Purification_Analysis_Workflow cluster_analysis Analytical Methods start_node Crude this compound (from Synthesis) process_node process_node analysis_node analysis_node final_node Pure this compound Start Crude this compound (from Synthesis) Purify Purification Step (e.g., Recrystallization) Start->Purify CheckPurity Purity Analysis Purify->CheckPurity CheckPurity->Purify  Re-purify HPLC Chemical Purity (RP-HPLC) CheckPurity->HPLC ChiralHPLC Enantiomeric Purity (Chiral HPLC) CheckPurity->ChiralHPLC MS Isotopic Enrichment (LC-MS) CheckPurity->MS NMR Structural Confirmation (¹H/²H NMR) CheckPurity->NMR End Pure this compound CheckPurity->End  Meets Specs

Caption: Purification and analytical characterization workflow.

References

A Technical Guide to D-Tyrosine-d7: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Tyrosine-d7, a deuterated isotopologue of the non-proteinogenic amino acid D-Tyrosine. This document details its molecular weight and chemical formula, and explores its primary application as an internal standard in quantitative mass spectrometry-based analyses. The guide also presents a generalized experimental workflow for its use in such applications.

Core Physicochemical Properties

Stable isotope-labeled compounds, such as this compound, are essential tools in analytical and metabolic research. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a higher mass. This mass difference allows for its use as an internal standard to improve the accuracy and precision of quantitative analyses by correcting for variability during sample preparation and analysis.

The key quantitative data for this compound and its non-deuterated form are summarized in the table below for direct comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )
D-TyrosineC₉H₁₁NO₃181.19
This compoundC₉H₄D₇NO₃188.23

Isotopologue Relationship

This compound is a synthetic isotopologue of D-Tyrosine where seven hydrogen atoms have been replaced by deuterium atoms. This substitution is most commonly on the phenyl ring and the beta-carbon, which does not significantly alter the chemical properties of the molecule but provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.

DTyr D-Tyrosine (C₉H₁₁NO₃) Isotopic_Labeling Isotopic Labeling (7 Deuterium Atoms) DTyr->Isotopic_Labeling Substitution of H with D DTyr_d7 This compound (C₉H₄D₇NO₃) Isotopic_Labeling->DTyr_d7

Caption: Structural relationship between D-Tyrosine and this compound.

Application in Quantitative Analysis: A Generalized Experimental Workflow

This compound serves as an excellent internal standard for the accurate quantification of D-Tyrosine in various biological matrices. The following is a generalized workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) based quantitative assay. Stable isotope-labeled internal standards are crucial for correcting analytical variability.

Experimental Protocol:

A detailed protocol for the use of this compound as an internal standard would be specific to the matrix and analytical instrumentation. However, a general outline is provided below.

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution of a known concentration.

    • Perform protein precipitation, typically with a cold organic solvent like acetonitrile or methanol, to remove larger proteins.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analyte (D-Tyrosine) and the internal standard (this compound) from other matrix components using a suitable liquid chromatography column and mobile phase gradient.

    • Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both D-Tyrosine and this compound should be monitored.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (D-Tyrosine) to the internal standard (this compound).

    • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of D-Tyrosine and a constant concentration of this compound.

    • Determine the concentration of D-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Peak_Area Calculate Peak Area Ratio (Analyte/IS) Detection->Peak_Area Calibration Generate Calibration Curve Peak_Area->Calibration Quantification Quantify D-Tyrosine Calibration->Quantification

Caption: Generalized workflow for quantitative analysis using this compound.

The Enigmatic Role of D-Amino Acids in the Brain: A Technical Guide for Neuroscientists

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Long considered anomalies of prokaryotic metabolism, D-amino acids are now recognized as pivotal signaling molecules within the mammalian central nervous system. This technical guide provides an in-depth exploration of the biological significance of D-amino acids in neuroscience, with a particular focus on D-serine, D-aspartate, D-alanine, and D-cysteine. We delve into their synthesis, degradation, and neuromodulatory functions, primarily through their interactions with the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of D-amino acids in the brain, detailed experimental protocols for their analysis, and a summary of their quantitative distribution.

Introduction: A Paradigm Shift in Neurobiology

For decades, the central dogma of amino acid biology in mammals centered exclusively on the L-enantiomers. The discovery of significant concentrations of D-amino acids in the brain has catalyzed a paradigm shift, revealing a new layer of complexity in neuronal communication.[1][2] These "unnatural" amino acids are not metabolic curiosities but rather key players in synaptic plasticity, neurodevelopment, and the pathophysiology of numerous neurological disorders.[3][4] This guide will illuminate the multifaceted roles of these fascinating molecules.

The Key Players: A Profile of Neuroactive D-Amino Acids

D-Serine: The Master Modulator of NMDA Receptors

D-Serine is arguably the most extensively studied neuroactive D-amino acid. It functions as a potent co-agonist at the glycine-binding site of the NMDA receptor, a critical ionotropic glutamate receptor for synaptic plasticity, learning, and memory.[5][6] In many forebrain regions, D-serine, rather than glycine, is the primary endogenous ligand for this site.[7] Its synthesis from L-serine is catalyzed by the pyridoxal-5'-phosphate-dependent enzyme, serine racemase (SR), which is found in both neurons and glial cells.[8][9] The degradation of D-serine is primarily carried out by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[10]

D-Aspartate: A Regulator of Neurogenesis and Synaptic Function

D-Aspartate is another key excitatory D-amino acid that directly binds to the glutamate site of the NMDA receptor, acting as an agonist.[11][12] Its expression is particularly high during embryonic brain development, suggesting a crucial role in neurogenesis and neuronal migration.[13][14] In the adult brain, D-aspartate is implicated in modulating synaptic plasticity and memory formation.[11][12] The synthesis of D-aspartate is mediated by aspartate racemase, while its degradation is catalyzed by D-aspartate oxidase (DDO).[4][13]

D-Alanine: An Emerging Neuromodulator

D-Alanine is also known to act as a co-agonist at the glycine site of the NMDA receptor.[15][16] While its physiological concentrations in the brain are generally lower than D-serine, it has been shown to be elevated in certain pathological conditions, such as Alzheimer's disease.[1][17] Much of the D-alanine in the brain is thought to originate from the gut microbiota and dietary sources.[18] Like D-serine, it is a substrate for DAAO.[16]

D-Cysteine: A Precursor to a Gaseous Neurotransmitter

Unlike the other D-amino acids discussed, D-cysteine does not appear to interact directly with the NMDA receptor. Instead, its significance lies in its role as a precursor to hydrogen sulfide (H₂S), a gaseous signaling molecule.[19] D-cysteine is converted to 3-mercaptopyruvate by DAAO, which is then used by 3-mercaptopyruvate sulfurtransferase (3MST) to produce H₂S.[16][19] H₂S, in turn, can modulate NMDA receptor activity by reducing disulfide bonds on the receptor subunits, thereby potentiating its function.[16]

Quantitative Distribution of D-Amino Acids in the Brain

The concentration of D-amino acids varies significantly across different brain regions and developmental stages. The following tables summarize key quantitative data from rodent and human studies.

Table 1: Concentration of D-Serine in Various Brain Regions

SpeciesBrain RegionConcentration (µmol/g wet tissue)MethodReference
Rat (Adult)CortexNot specified, but 20.73% of total serineHPLC-MS/MS[2]
Rat (Adult)HippocampusNot specified, but 16.67% of total serineHPLC-MS/MS[2]
Rat (Adult)StriatumNot specified, but 17.44% of total serineHPLC-MS/MS[2]
Rat (Adult)ThalamusNot specified, but 8.27% of total serineHPLC-MS/MS[2]
Mouse (Aged)HippocampusLevels decrease with ageLC/MS/MS[20]

Table 2: Concentration of D-Aspartate in the Brain at Different Developmental Stages

SpeciesAgeBrain RegionConcentration (µmol/g wet tissue)MethodReference
HumanEmbryonicPrefrontal Cortex0.036HPLC[13]
HumanAdultPrefrontal Cortex0.008HPLC[13]
RatNewbornCerebrum~0.100HPLC[2]
RatAdult (90-day)Whole BrainUndetectable (<150 ng/g)HPLC-MS/MS[2]
MouseEmbryonic Day 15Whole Brain0.0051 (nmol/mg protein)HPLC[14]

Table 3: Concentration of D-Alanine in Human Brain

ConditionBrain RegionConcentration (µmol/g wet tissue)MethodReference
NormalFrontal Lobe (White Matter)0.50 - 1.28Not specified[1]
NormalFrontal Lobe (Gray Matter)0.50 - 1.28Not specified[1]
Alzheimer's DiseaseFrontal Lobe (White Matter)1.4x higher than normalNot specified[1]
Alzheimer's DiseaseFrontal Lobe (Gray Matter)1.4x higher than normalNot specified[1]

Key Signaling Pathways Involving D-Amino Acids

The neuromodulatory effects of D-amino acids are primarily mediated through their interaction with the NMDA receptor. The following diagrams, generated using the DOT language, illustrate these critical signaling pathways.

D-Serine and D-Aspartate Modulation of NMDA Receptor Signaling

D-Serine and D-Aspartate act as co-agonist and agonist, respectively, at the NMDA receptor, leading to its activation and subsequent calcium influx. This initiates a downstream signaling cascade involving CaMKII and Ras/Raf/MEK/ERK pathways, ultimately leading to the phosphorylation of the transcription factor CREB and the expression of genes involved in synaptic plasticity and cell survival.

D_Amino_Acid_NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space D-Serine D-Serine NMDAR NMDA Receptor D-Serine->NMDAR Glycine Site D-Aspartate D-Aspartate D-Aspartate->NMDAR Glutamate Site Glutamate Glutamate Glutamate->NMDAR Glutamate Site Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opening CaMKII CaMKII Ca2_influx->CaMKII Ras_ERK Ras/Raf/MEK/ERK Pathway Ca2_influx->Ras_ERK CREB CREB CaMKII->CREB Phosphorylation Ras_ERK->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Transcription

D-Amino Acid-Mediated NMDA Receptor Activation and Downstream Signaling.
D-Cysteine Metabolism and Indirect NMDA Receptor Modulation

D-Cysteine is metabolized to produce hydrogen sulfide (H₂S), which acts as a gaseous signaling molecule. H₂S can potentiate NMDA receptor activity by reducing disulfide bonds on its subunits, thereby enhancing glutamatergic neurotransmission.

D_Cysteine_H2S_Signaling cluster_metabolism D-Cysteine Metabolism cluster_modulation NMDA Receptor Modulation D-Cysteine D-Cysteine DAAO DAAO D-Cysteine->DAAO 3-Mercaptopyruvate 3-Mercaptopyruvate DAAO->3-Mercaptopyruvate 3MST 3MST 3-Mercaptopyruvate->3MST H2S H₂S 3MST->H2S NMDAR NMDA Receptor (Oxidized) H2S->NMDAR Reduction of Disulfide Bonds NMDAR_reduced NMDA Receptor (Reduced & Potentiated) NMDAR->NMDAR_reduced

Metabolic Pathway of D-Cysteine to H₂S and its Modulation of the NMDA Receptor.

Experimental Protocols for D-Amino Acid Analysis

Accurate quantification of D-amino acids in complex biological matrices is challenging due to the high abundance of their L-enantiomers. This section provides an overview of a standard workflow and a detailed protocol for their analysis using HPLC-MS/MS with chiral derivatization.

General Experimental Workflow

The analysis of D-amino acids from brain tissue typically involves tissue homogenization, protein precipitation, derivatization with a chiral reagent, and subsequent separation and detection by a suitable analytical platform.

Experimental_Workflow Tissue_Sample Brain Tissue Sample Homogenization Homogenization (e.g., in Perchloric Acid) Tissue_Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Supernatant->Derivatization Analysis HPLC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General workflow for the analysis of D-amino acids in brain tissue.
Detailed Protocol for HPLC-MS/MS Analysis with Marfey's Reagent

This protocol describes the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for the chiral separation and quantification of D-amino acids by HPLC-MS/MS.

5.2.1. Materials and Reagents

  • Brain tissue

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Marfey's reagent (FDNP-L-Ala-NH₂) solution (1% w/v in acetone)

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Internal standards (e.g., deuterated D-amino acids)

5.2.2. Sample Preparation

  • Tissue Homogenization: Weigh the frozen brain tissue and homogenize in 10 volumes of ice-cold 0.4 M PCA.

  • Protein Precipitation: Keep the homogenate on ice for 20 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids and transfer to a new tube.

5.2.3. Derivatization Procedure

  • To 50 µL of the supernatant, add 20 µL of internal standard solution.

  • Add 100 µL of 1 M sodium bicarbonate to adjust the pH to ~9.0.

  • Add 100 µL of 1% Marfey's reagent solution.

  • Vortex the mixture and incubate at 40°C for 1 hour in a water bath.

  • After incubation, cool the samples to room temperature.

  • Add 50 µL of 2 M HCl to stop the reaction.

  • Filter the sample through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

5.2.4. HPLC-MS/MS Conditions

  • HPLC System: A standard HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) to separate the diastereomeric derivatives.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each D- and L-amino acid derivative.

Conclusion and Future Directions

The discovery and characterization of D-amino acids in the mammalian brain have opened new frontiers in neuroscience. Their roles as direct modulators of NMDA receptor activity and as precursors to other signaling molecules underscore their importance in fundamental brain processes. The continued development of sensitive analytical techniques will be crucial for elucidating the precise spatial and temporal dynamics of these molecules in both health and disease. Future research will likely focus on the therapeutic potential of targeting D-amino acid metabolic pathways for the treatment of a wide range of neurological and psychiatric disorders, including schizophrenia, chronic pain, and neurodegenerative diseases. The intricate interplay between D-amino acids, the gut microbiome, and brain function also represents a promising area for future investigation.

References

D-Tyrosine-d7: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Tyrosine-d7, a deuterated form of the D-isomer of tyrosine. Understanding the stability profile of this isotopically labeled amino acid is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of pharmaceutical products. This guide synthesizes available data on storage, discusses potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Overview of this compound and Its Applications

This compound is a stable isotope-labeled version of D-Tyrosine where seven hydrogen atoms have been replaced with deuterium. This labeling provides a valuable tool for researchers in various fields. The primary applications of this compound include its use as an internal standard in quantitative mass spectrometry-based assays (such as LC-MS or GC-MS) for pharmacokinetic and metabolic studies. Deuteration can also alter the metabolic profile of molecules, potentially leading to improved pharmacokinetic properties.

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability and purity of this compound. Based on information from commercial suppliers, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 yearsFor long-term storage.
4°C2 yearsFor short to medium-term storage.
Room TemperatureNot specifiedRecommended to be stored away from light and moisture.[1]
In Solvent -80°C6 monthsSpecific solvent should be chosen based on experimental needs and compatibility.
-20°C1 month

Note: These recommendations are general guidelines. It is crucial to refer to the certificate of analysis and supplier-specific recommendations for the particular batch of this compound being used.

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound under various stress conditions are not extensively available in the public domain, an understanding of the stability of tyrosine and the effects of deuteration on other amino acids can provide valuable insights.

Impact of Deuteration on Stability

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the chemical and metabolic stability of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, potentially leading to a longer biological half-life.

Studies on other deuterated amino acids, such as tryptophan, have shown that deuteration can markedly enhance photostability. However, no significant isotopic effect on stability in acidic conditions was observed for deuterated tryptophan. This suggests that the stability benefits of deuteration may be condition-specific.

Potential Degradation Pathways

The degradation of this compound is expected to follow pathways similar to that of non-deuterated tyrosine. The primary routes of degradation for tyrosine include oxidation and photodegradation.

  • Oxidation: The phenolic ring of tyrosine is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or oxidizing agents. A common oxidation product of tyrosine is dityrosine, which can be used as a biomarker for oxidative stress.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the aromatic ring of tyrosine. As mentioned, deuteration may enhance photostability.

  • Hydrolysis: While the amino acid itself is stable to hydrolysis, if it is part of a peptide or protein, the peptide bonds can be hydrolyzed under acidic or basic conditions.

The following diagram illustrates the major degradation pathways of tyrosine, which are likely applicable to this compound.

G DTyr This compound Oxidation Oxidative Stress (e.g., H2O2, metal ions) DTyr->Oxidation Oxidation Light Photolytic Stress (UV light) DTyr->Light Photodegradation pH_Stress pH Stress (Acid/Base) DTyr->pH_Stress Hydrolysis (of peptide bonds) Dityrosine Dityrosine-d12 (and other oxidized products) Oxidation->Dityrosine Photoproducts Photodegradation Products Light->Photoproducts Hydrolysis_Products Hydrolysis Products (if in peptide) pH_Stress->Hydrolysis_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments, including forced degradation studies and the development of a stability-indicating analytical method, should be performed.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to identify potential degradation products and establish degradation pathways. These studies are crucial for developing and validating stability-indicating analytical methods.

Table 2: Typical Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HClUp to 72 hoursMonitor for degradation at various time points.
Base Hydrolysis 0.1 M NaOHUp to 72 hoursMonitor for degradation at various time points.
Oxidation 3% H₂O₂Up to 24 hoursProtect from light to avoid photo-oxidation.
Thermal Stress (Solid) 60°CUp to 4 weeksAssess degradation in the solid state.
Thermal Stress (Solution) 60°C in waterUp to 72 hoursAssess degradation in solution.
Photostability ICH Q1B Option II (Xenon lamp or cool white/UV lamps)As per ICH guidelinesExpose both solid and solution samples.

The following workflow illustrates a typical forced degradation study.

G cluster_0 Forced Degradation Workflow Start Prepare this compound Samples (Solid and Solution) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Analysis Analyze Samples at Time Points (e.g., HPLC-UV, LC-MS) Stress->Analysis Identify Identify and Characterize Degradation Products Analysis->Identify End Establish Degradation Profile Identify->End

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or, in this case, this compound, due to degradation. It should also be able to separate and quantify the degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is a common technique for this purpose.

4.2.1. Example HPLC-UV Method Development Protocol

  • Column Selection: A C18 reversed-phase column is a good starting point for separating this compound from its potential degradation products.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Detection: Monitor the elution at the UV absorbance maximum of tyrosine (around 274 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

4.2.2. LC-MS/MS for Identification of Degradation Products

For the identification and quantification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.

  • Sample Preparation: Dilute the stressed samples appropriately.

  • Chromatography: Use a similar HPLC method as described above.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Perform a full scan to identify the molecular ions of the parent compound and potential degradation products.

    • MS/MS Scan: Fragment the identified molecular ions to obtain structural information for identification. For quantification, a Multiple Reaction Monitoring (MRM) method can be developed.

Summary and Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While specific quantitative data on its degradation under various stress conditions are limited, a conservative approach to storage is recommended, particularly long-term storage at -20°C in a dry, dark environment. The degradation of this compound is expected to be similar to that of tyrosine, with oxidation and photodegradation being the primary concerns. Deuteration may confer some enhanced photostability.

For researchers and drug development professionals, it is essential to perform in-house stability studies, including forced degradation, to understand the specific degradation profile of their this compound material. The development and validation of a stability-indicating analytical method are paramount for ensuring the quality and integrity of experimental data and formulated products. The protocols and information provided in this guide offer a solid foundation for establishing appropriate storage and handling procedures for this compound.

References

A Technical Guide to D-Tyrosine-d7 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D-Tyrosine-d7, a deuterated form of the non-essential amino acid D-Tyrosine. This document outlines commercial suppliers, pricing, and key technical data to support its application in scientific research.

This compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based applications. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling sensitive and accurate quantification in complex biological matrices.

Commercial Suppliers and Pricing

A critical aspect for researchers is the accessibility and cost of specialized reagents. The following table summarizes the currently available commercial suppliers and pricing for this compound (CAS: 1426174-46-0). Prices are subject to change and may not include shipping and handling fees.

SupplierProduct Name/SynonymsCAS NumberCatalog NumberAvailable Quantities & Pricing
MedChemExpress This compound1426174-46-0HY-Y0444S21 mg: $60 USD5 mg: $135 USD10 mg: $220 USD[1]
Cenmed D-Tyrosine-d1426174-46-0C007B-61541710 mg: $207.22 USD (List Price: $230.25)[2]
Toronto Research Chemicals (TRC) D-4-Hydroxyphenyl-d4-alanine-2,3,3-d31426174-46-0T966374Pricing available upon request.[3]
ChemScene This compound1426174-46-0CS-0438452Pricing available upon request.
BIOZOL This compound1426174-46-0MCE-HY-Y0444S2Pricing available upon request.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₉H₄D₇NO₃
Molecular Weight 188.23 g/mol
IUPAC Name (2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid
Synonyms D-Tyrosine-α,β,β,2,3,5,6-d7, this compound[4]
Appearance White to off-white solid
Storage Recommended storage at room temperature.

Experimental Protocols

While specific experimental protocols for this compound are not extensively published, its use as an internal standard in mass spectrometry is a primary application. Below is a generalized workflow for its use in a quantitative LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Biological Matrix (e.g., Plasma, Tissue Homogenate) C Addition of This compound (Internal Standard) A->C B Protein Precipitation (e.g., with Acetonitrile) D Centrifugation B->D C->B E Supernatant Collection D->E F Injection onto LC Column E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Quantification of Endogenous D-Tyrosine H->I J Ratio Calculation (Analyte/Internal Standard) I->J K Concentration Determination J->K

Caption: Generalized workflow for the use of this compound as an internal standard in LC-MS/MS analysis.

Signaling Pathways

D-Tyrosine itself is known to interact with various biological pathways, although the specific signaling cascades directly modulated by D-Tyrosine are less characterized than its L-isomer counterpart. Research has indicated that D-Tyrosine can negatively regulate melanin synthesis by inhibiting tyrosinase activity.[1] The diagram below illustrates a simplified overview of the melanin synthesis pathway and the inhibitory role of D-Tyrosine.

melanin_synthesis_pathway cluster_melanocyte Melanocyte Tyrosinase Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Substrate Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions D_Tyrosine D-Tyrosine D_Tyrosine->Tyrosinase Inhibition

Caption: Simplified diagram of the melanin synthesis pathway showing the inhibitory effect of D-Tyrosine on Tyrosinase.

Safety and Handling

Based on the Safety Data Sheet for D-Tyrosine, the compound is considered a hazardous substance. It may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the supplier-specific Safety Data Sheet.

References

The Isotopic Fingerprint: A Technical Guide to the Natural Abundance of Deuterium and its Influence on D-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its stable, heavy isotope, deuterium, represents a subtle yet powerful strategy in drug discovery and biomedical research. This technical guide delves into the foundational principles of deuterium's natural abundance and explores its profound impact on the physicochemical and biological properties of D-Tyrosine-d7. By examining the kinetic isotope effect and alterations in metabolic pathways, this document provides a comprehensive resource for researchers leveraging deuterated compounds. Detailed experimental protocols for the synthesis, analysis, and application of this compound are presented, alongside structured data and visual workflows to facilitate a deeper understanding of this innovative approach in modern pharmacology.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron, in contrast to the single proton in the nucleus of protium (¹H).[1] This seemingly minor difference in mass underpins a range of physicochemical distinctions that can be exploited in various scientific disciplines. The natural abundance of deuterium is a fundamental parameter, with slight variations observed across different water sources.[2] On average, deuterium accounts for approximately 0.0156% of all naturally occurring hydrogen atoms on Earth.[1][3]

ParameterValueReference
Natural Abundance of Deuterium (atomic %)~0.0156%[1]
Deuterium to Hydrogen Ratio (approximate)1 atom per 6,420-6,600 hydrogen atoms[3][4]
Abundance in Earth's Oceans (ppm)~156.25[2]

This compound: Structure and Properties

D-Tyrosine is the D-enantiomer of the non-essential amino acid tyrosine. This compound is a deuterated isotopologue of D-Tyrosine where seven hydrogen atoms have been replaced by deuterium atoms. This substitution typically occurs at positions less prone to exchange under normal physiological conditions, ensuring the isotopic label is retained during biological studies.

The primary effect of substituting hydrogen with deuterium is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond, which in turn requires more energy to be broken. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) .[5]

The Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[5] For deuterium substitution, the KIE is typically expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD).

KIE = kH / kD

A primary KIE is observed when the C-H bond is broken in the rate-determining step of a reaction. In such cases, the reaction rate for the deuterated compound is significantly slower, leading to a KIE value greater than 1.[5] This effect is a cornerstone of utilizing deuterated compounds in drug development to slow down metabolic processes at specific sites in a molecule.[6]

Effects of Deuteration on D-Tyrosine Metabolism and Activity

The incorporation of deuterium into D-Tyrosine can significantly alter its interaction with enzymes and metabolic pathways. One of the key enzymes in tyrosine metabolism is tyrosinase, which is involved in the synthesis of melanin.[7]

Impact on Tyrosinase Activity

Studies on deuterated L-tyrosine have demonstrated a kinetic isotope effect on the enzymatic reactions catalyzed by tyrosinase. For instance, the oxidative deamination of [2-²H]-L-Tyr showed a KIE on Vmax of 2.26, indicating that the cleavage of the C-D bond is a rate-determining step.[8] While this specific study was on the L-isomer, similar principles apply to the D-isomer, suggesting that the metabolism of this compound would be slower than that of its non-deuterated counterpart. D-Tyrosine itself has been shown to negatively regulate melanin synthesis by competitively inhibiting tyrosinase activity.[7][9] The deuteration in this compound could potentially enhance this inhibitory effect by slowing down any enzymatic processing of the inhibitor.

Enzyme/ProcessDeuterated SubstrateObserved EffectReference
L-phenylalanine dehydrogenase[2-²H]-L-TyrKIE on Vmax = 2.26[8]
Tyrosinase[3′,5′-²H₂]-α-methyl-L-tyrosineKinetic isotope effects observed[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including acid-catalyzed isotope exchange at high temperatures or enzymatic methods.[10][11]

Protocol: Acid-Catalyzed Deuteration

  • Reaction Setup: In a sealed, heavy-walled glass tube, combine D-Tyrosine with a deuterated acid catalyst (e.g., DCl in D₂O).

  • Heating: Heat the mixture at a high temperature (e.g., 150-200 °C) for a specified period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange on the aromatic ring and the aliphatic side chain.

  • Purification: After cooling, neutralize the reaction mixture with a suitable base. The deuterated D-Tyrosine can be purified using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Analysis of this compound

Protocol: Mass Spectrometry (MS) Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ of this compound will exhibit a mass-to-charge ratio (m/z) that is 7 units higher than that of non-deuterated D-Tyrosine.

  • Tandem MS (MS/MS): For structural confirmation, perform tandem mass spectrometry on the precursor ion. The fragmentation pattern will be characteristic of the tyrosine structure, with shifts in fragment masses corresponding to the deuterated positions.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the seven deuterated positions will be absent or significantly reduced in intensity. This provides a direct confirmation of the sites of deuteration.

  • ²H NMR Spectroscopy: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms, and the signals for carbons attached to deuterium will appear as multiplets due to C-D coupling.

Visualizing Pathways and Workflows

D-Tyrosine Metabolic Pathway

D-Tyrosine can be metabolized through various pathways, although it is not as common as its L-isomer in biological systems. It can be a precursor for the synthesis of certain bacterial products and can be catabolized. The following diagram illustrates a simplified overview of potential metabolic routes.

Tyrosine_Metabolism DTyr This compound MetaboliteA Intermediate Metabolites DTyr->MetaboliteA Metabolism (slower due to KIE) Biofilm Inhibition of Biofilm Formation DTyr->Biofilm Tyrosinase Tyrosinase DTyr->Tyrosinase Competitive Inhibition Excretion Excretion MetaboliteA->Excretion Melanin Inhibition of Melanin Synthesis Tyrosinase->Melanin

Caption: Simplified metabolic and activity pathway of this compound.

Experimental Workflow for Studying this compound

The following workflow outlines the key steps in investigating the effects of this compound in a biological system.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Analysis MS and NMR Analysis Purification->Analysis EnzymeAssay Enzyme Kinetic Assays (e.g., Tyrosinase) Analysis->EnzymeAssay CellCulture Cell-based Assays (e.g., Melanin Production) Analysis->CellCulture DataAnalysis Kinetic Isotope Effect Calculation & Data Interpretation EnzymeAssay->DataAnalysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies CellCulture->PK_PD CellCulture->DataAnalysis MetaboliteID Metabolite Identification PK_PD->MetaboliteID MetaboliteID->DataAnalysis

Caption: Experimental workflow for this compound research.

Conclusion

The strategic incorporation of deuterium into D-Tyrosine offers a powerful tool for researchers in drug development and the life sciences. The inherent kinetic isotope effect can be leveraged to modulate metabolic stability, enhance therapeutic efficacy, and probe enzymatic mechanisms. This guide has provided a comprehensive overview of the natural abundance of deuterium, its effects on this compound, and detailed protocols for its synthesis and analysis. The provided diagrams offer a clear visualization of the metabolic pathways and experimental workflows, serving as a valuable resource for the scientific community. As the field of deuterated pharmaceuticals continues to expand, a thorough understanding of these fundamental principles is essential for innovation and discovery.

References

Potential Neuroprotective Effects of D-Tyrosine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the potential neuroprotective effects of D-Tyrosine. It synthesizes the currently available, albeit limited, scientific evidence and proposes potential mechanisms of action for further investigation. This paper highlights the gaps in knowledge and suggests experimental avenues to explore the therapeutic potential of D-Tyrosine in neurodegenerative diseases.

Introduction

D-Tyrosine is the D-stereoisomer of the proteinogenic amino acid L-Tyrosine. While L-Tyrosine is a well-established precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, the biological roles of D-Tyrosine in the central nervous system (CNS) are less understood.[1][2] Emerging research on D-amino acids in the brain suggests that they are not merely inert molecules but can possess unique physiological functions, including the modulation of neurotransmission and potential neuroprotective activities.[3][4][5][6][7] This whitepaper will explore the theoretical and speculative neuroprotective mechanisms of D-Tyrosine, focusing on its potential as a tyrosinase inhibitor and its interactions with pathways implicated in neurodegeneration.

Proposed Neuroprotective Mechanisms of D-Tyrosine

Direct evidence for the neuroprotective effects of D-Tyrosine is currently scarce in peer-reviewed literature. However, based on its biochemical properties and the known roles of related compounds, several potential mechanisms can be postulated.

Inhibition of Tyrosinase and Modulation of Dopamine Metabolism

One of the most promising, yet under-investigated, potential neuroprotective mechanisms of D-Tyrosine is its ability to inhibit tyrosinase.[1][8] Tyrosinase is a key enzyme in the melanin synthesis pathway and is also capable of oxidizing L-DOPA to dopaquinone.[9][10] In the context of neurodegeneration, particularly Parkinson's disease, the over-activity of tyrosinase and the subsequent generation of reactive quinone species from dopamine metabolism are thought to contribute to oxidative stress and neuronal cell death.

D-Tyrosine has been shown to competitively inhibit tyrosinase activity.[1][8] By acting as a competitive inhibitor, D-Tyrosine could potentially reduce the production of neurotoxic quinones and reactive oxygen species (ROS) arising from dopamine oxidation. This inhibition could be a key neuroprotective strategy in conditions characterized by dopaminergic neuron vulnerability. A study demonstrated that D-tyrosine dose-dependently reduced melanin content in melanoma cells by competitively inhibiting tyrosinase.[1] While this was not in a neuronal context, it provides a proof-of-concept for its inhibitory action.

Tyrosinase_Inhibition cluster_neuron Dopaminergic Neuron L_Tyrosine L-Tyrosine L_DOPA L-DOPA Dopamine Dopamine Dopaquinone Dopaquinone (Neurotoxic) ROS Reactive Oxygen Species Tyrosinase Tyrosinase D_Tyrosine D-Tyrosine Neuronal_Damage Neuronal Damage

Modulation of Oxidative Stress

High concentrations of L-Tyrosine have been reported to induce oxidative stress in the brain.[11][12] One study found that L-Tyrosine induces oxidative DNA damage in neurons.[13] While the direct antioxidant properties of D-Tyrosine in neuronal systems have not been extensively studied, its ability to inhibit tyrosinase suggests an indirect antioxidant effect by preventing the formation of ROS from dopamine metabolism. Further research is required to determine if D-Tyrosine possesses intrinsic radical scavenging capabilities.

Interaction with NMDA Receptor Signaling

D-amino acids, such as D-serine and D-aspartate, are known to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[3][6] D-serine acts as a co-agonist at the glycine binding site of the NMDA receptor. The metabolism of D-amino acids in the brain is primarily regulated by the enzyme D-amino acid oxidase (DAAO).[6] Notably, D-Tyrosine is not a significant substrate for DAAO, which could lead to a longer half-life in the CNS compared to other D-amino acids. While there is no direct evidence of D-Tyrosine binding to or modulating NMDA receptors, its structural similarity to other receptor ligands warrants investigation into this potential mechanism.

Quantitative Data on Neuroprotective Effects

ParameterExperimental ModelToxin/InsultD-Tyrosine ConcentrationObserved EffectQuantitative Data (IC50, % protection)Reference
Cell ViabilityNeuronal cell line (e.g., SH-SY5Y)Oxidative stress (e.g., H2O2)To be determinedTo be determinedData Not Available N/A
Cell ViabilityPrimary cortical neuronsGlutamate excitotoxicityTo be determinedTo be determinedData Not Available N/A
Neuronal SurvivalIn vivo model of Parkinson's Disease (e.g., MPTP-induced)MPTPTo be determinedTo be determinedData Not Available N/A
Tyrosinase InhibitionIn vitro enzyme assayL-DOPATo be determinedCompetitive inhibitionData Not Available (in neuronal context) See[1][8]

Experimental Protocols for Future Research

To validate the proposed neuroprotective effects of D-Tyrosine and gather essential quantitative data, a series of in vitro and in vivo experiments are necessary.

In Vitro Neuroprotection Assays

Objective: To determine if D-Tyrosine can protect neuronal cells from various neurotoxic insults.

Cell Lines:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Mouse hippocampal cell line (e.g., HT22)

  • Primary cortical or dopaminergic neurons

Neurotoxic Insults:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • Excitotoxicity: Glutamate or NMDA

  • Mitochondrial Dysfunction: 1-methyl-4-phenylpyridinium (MPP+)

Experimental Workflow:

In_Vitro_Workflow Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Pre_treatment Pre-treat with D-Tyrosine (various concentrations) Cell_Culture->Pre_treatment Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, Glutamate, MPP+) Pre_treatment->Induce_Toxicity Incubation Incubate for 24-48 hours Induce_Toxicity->Incubation Viability_Assay Assess Cell Viability (MTT, LDH assay) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50, % Protection) Viability_Assay->Data_Analysis

Methodology for Cell Viability (MTT) Assay:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • D-Tyrosine Pre-treatment: Treat the cells with varying concentrations of D-Tyrosine (e.g., 1 µM to 1 mM) for 2-4 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the EC50 of D-Tyrosine for neuroprotection.

In Vivo Neuroprotection Studies

Objective: To evaluate the neuroprotective efficacy of D-Tyrosine in an animal model of neurodegeneration.

Animal Model:

  • MPTP-induced mouse model of Parkinson's disease.

Treatment:

  • Administer D-Tyrosine (e.g., via intraperitoneal injection) before and/or after MPTP administration.

Outcome Measures:

  • Behavioral Tests: Rotarod test, pole test to assess motor function.

  • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.

  • Biochemical Analysis: Measurement of dopamine and its metabolites in the striatum via HPLC.

Experimental Workflow:

In_Vivo_Workflow Acclimatize Acclimatize Animals (e.g., C57BL/6 mice) Baseline Baseline Behavioral Testing Acclimatize->Baseline Treatment_Group Administer D-Tyrosine Baseline->Treatment_Group Control_Group Administer Vehicle Baseline->Control_Group Induce_Lesion Induce Neurodegeneration (e.g., MPTP injection) Treatment_Group->Induce_Lesion Control_Group->Induce_Lesion Post_Lesion_Testing Post-Lesion Behavioral Testing Induce_Lesion->Post_Lesion_Testing Tissue_Analysis Sacrifice and Brain Tissue Analysis (Immunohistochemistry, HPLC) Post_Lesion_Testing->Tissue_Analysis

Signaling Pathways Potentially Modulated by D-Tyrosine

Given the lack of direct studies, the signaling pathways modulated by D-Tyrosine in a neuroprotective context can only be hypothesized.

  • Tyrosinase-Related Pathways: By inhibiting tyrosinase, D-Tyrosine could indirectly affect signaling cascades that are sensitive to oxidative stress, such as the Nrf2/ARE pathway, which is a master regulator of antioxidant responses.

  • Dopamine Receptor Signaling: If D-Tyrosine affects dopamine metabolism, it could indirectly modulate dopamine receptor signaling pathways, which are crucial for neuronal function and survival.

  • NMDA Receptor-Mediated Pathways: Should D-Tyrosine be found to interact with NMDA receptors, it could influence downstream signaling involving calcium influx, activation of kinases (e.g., CaMKII, Src), and gene expression changes related to synaptic plasticity and cell death.

Conclusion and Future Directions

The exploration of D-Tyrosine as a potential neuroprotective agent is in its infancy. While direct evidence is lacking, the compound's ability to inhibit tyrosinase presents a compelling rationale for its investigation in neurodegenerative disorders where dopamine-related oxidative stress is a key pathological feature, such as Parkinson's disease.

Future research should focus on:

  • Systematic in vitro screening of D-Tyrosine against a panel of neurotoxic insults to obtain quantitative data on its protective effects.

  • In vivo studies in relevant animal models of neurodegeneration to assess its efficacy, optimal dosage, and pharmacokinetic profile in the brain.[14]

  • Mechanistic studies to elucidate the precise signaling pathways modulated by D-Tyrosine, including its effects on oxidative stress markers, inflammatory responses, and neuronal signaling cascades.

  • Investigation of potential interactions with neurotransmitter systems, particularly the NMDA receptor.

The development of novel neuroprotective strategies is a critical unmet need in the field of neurology. D-Tyrosine, with its unique biochemical properties, represents a novel and largely unexplored candidate that warrants further rigorous scientific investigation.

References

The Role of D-Tyrosine as a Tyrosinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in the intricate process of melanin biosynthesis. Its pivotal role in pigmentation has made it a significant target for therapeutic and cosmetic applications aimed at modulating melanin production. While L-tyrosine is the natural substrate for tyrosinase, its stereoisomer, D-tyrosine, has emerged as a noteworthy competitive inhibitor of this enzyme. This technical guide provides a comprehensive overview of the role of D-tyrosine as a tyrosinase inhibitor, detailing its mechanism of action, quantitative inhibitory effects, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are investigating novel agents for the regulation of melanogenesis.

Mechanism of Action: Competitive Inhibition

D-tyrosine exerts its inhibitory effect on tyrosinase through a mechanism of competitive inhibition.[1] As a stereoisomer of the natural substrate, L-tyrosine, D-tyrosine can bind to the active site of the tyrosinase enzyme. However, due to its different stereochemical configuration, it is not processed as a substrate to form melanin precursors. This binding of D-tyrosine to the active site effectively blocks the entry of L-tyrosine, thereby preventing the initiation of melanogenesis. This competitive interaction is a key aspect of its function as a depigmenting agent.

Quantitative Inhibitory Data

The inhibitory potency of D-tyrosine against tyrosinase has been quantified in various studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.

Table 1: In Vitro Tyrosinase Inhibition by D-Tyrosine

InhibitorEnzyme SourceSubstrateIC50 ValueInhibition TypeReference
D-TyrosineMushroomL-DOPANot explicitly reportedCompetitive[1]

Note: While the primary literature confirms competitive inhibition, a specific IC50 value for D-tyrosine against mushroom tyrosinase is not consistently reported. Studies often demonstrate its inhibitory effect through dose-dependent reductions in melanin content in cellular assays.

Table 2: Cellular Effects of D-Tyrosine on Melanogenesis

Cell LineTreatmentEffect on Melanin ContentReference
Human MNT-1 melanoma cellsD-tyrosine (dose-dependent)Reduced melanin content[1]
Primary human melanocytesD-tyrosine (dose-dependent)Reduced melanin content[1]
Human MNT-1 melanoma cells500 μM D-tyrosineCompletely inhibited 10 μM L-tyrosine-induced melanogenesis[1]
3D human skin modelD-tyrosineReduced melanin synthesis in the epidermal basal layer[1]

Experimental Protocols

Accurate assessment of tyrosinase inhibition by D-tyrosine requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key in vitro and cell-based assays.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of D-tyrosine to inhibit the oxidation of a tyrosinase substrate, typically L-DOPA, to dopachrome, a colored product.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • D-Tyrosine

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of D-tyrosine in a suitable solvent (e.g., phosphate buffer or DMSO) and create a series of dilutions to be tested.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • D-tyrosine solution at various concentrations (test wells) or solvent (control wells).

      • Mushroom tyrosinase solution.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance of the wells at a specific wavelength (typically 475-490 nm) using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of D-tyrosine and the control by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of tyrosinase inhibition for each D-tyrosine concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the D-tyrosine concentration and fit the data to a dose-response curve.

    • For kinetic analysis (to confirm competitive inhibition and determine the inhibition constant, Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (D-tyrosine). Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). In competitive inhibition, the lines will intersect on the y-axis.

Cell-Based Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes in the presence of D-tyrosine.

Materials:

  • Melanocyte cell line (e.g., B16-F10 murine melanoma cells or human MNT-1 cells)

  • Cell culture medium and supplements

  • D-Tyrosine

  • Lysis buffer (e.g., NaOH with DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed melanocytes in a multi-well plate and allow them to adhere and grow.

    • Treat the cells with various concentrations of D-tyrosine for a specified period (e.g., 24-72 hours). Include untreated cells as a control.

  • Cell Lysis:

    • After the treatment period, wash the cells with PBS.

    • Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH with 10% DMSO) to each well and incubating at an elevated temperature (e.g., 80°C) for a set time to dissolve the melanin.

  • Measurement:

    • Measure the absorbance of the cell lysates at a wavelength of 405 nm or 475 nm using a microplate reader.

  • Data Analysis:

    • The absorbance reading is directly proportional to the melanin content.

    • To normalize for cell number, a parallel plate can be set up and a cell viability assay (e.g., MTT or crystal violet staining) can be performed. The melanin content can then be expressed as a percentage of the control or normalized to the total protein content of the cell lysate.

Visualization of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Competitive_Inhibition cluster_enzyme Tyrosinase Active Site Enzyme Tyrosinase Product Melanin Precursors Enzyme->Product Catalyzes NoProduct No Reaction Enzyme->NoProduct Blocks Substrate Substrate L-Tyrosine (Substrate) Substrate->Enzyme Binds to active site Inhibitor D-Tyrosine (Inhibitor) Inhibitor->Enzyme Binds to active site Tyrosinase_Assay_Workflow A Prepare Reagents: - Tyrosinase - L-DOPA (Substrate) - D-Tyrosine (Inhibitor) - Buffer B Add buffer, D-Tyrosine, and tyrosinase to 96-well plate A->B C Pre-incubate at controlled temperature B->C D Initiate reaction by adding L-DOPA C->D E Measure absorbance (475 nm) in kinetic mode D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 and perform kinetic analysis (Lineweaver-Burk plot) F->G Melanogenesis_Signaling_Pathway cluster_cell Melanocyte MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase_Protein Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase_Protein Translation Melanin Melanin Tyrosinase_Protein->Melanin Catalyzes L-Tyrosine -> Melanin aMSH α-MSH aMSH->MC1R D_Tyrosine D-Tyrosine D_Tyrosine->Tyrosinase_Protein Inhibits

References

Methodological & Application

Application Note: Quantification of Tyrosine in Human Plasma using D-Tyrosine-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of L-tyrosine in human plasma using a stable isotope-labeled internal standard, D-Tyrosine-d7, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of tyrosine in biological matrices.

Introduction

L-tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroxine. The accurate quantification of tyrosine in biological fluids is crucial for various research areas, including neuroscience, endocrinology, and metabolic disorder studies. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1] this compound, with its seven deuterium atoms, provides a distinct mass shift from the endogenous L-tyrosine, ensuring accurate quantification.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of tyrosine from human plasma samples.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • This compound internal standard (IS) working solution (10 µg/mL in 50% methanol)

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • 0.1% Formic acid in water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g

  • Pipettes and tips

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution to the plasma and vortex briefly.

  • To precipitate proteins, add 150 µL of ice-cold acetonitrile.[2][3]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., SCIEX Triple Quad, Thermo TSQ series)

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • LC Gradient:

Time (min)% Mobile Phase B
0.05
0.55
2.580
2.695
3.595
3.65
5.05

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
L-Tyrosine182.1136.11502580
This compound189.1143.11502580

Data Presentation

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of tyrosine using this compound as an internal standard. The data presented is based on typical performance for similar validated methods for amino acid analysis.

Table 1: Linearity

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
L-Tyrosine0.5 - 100> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low1.5< 10< 1090 - 110
Medium15< 8< 892 - 108
High75< 5< 595 - 105

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Recovery (%)Matrix Effect (%)
Low1.585 - 11585 - 115
High7585 - 11585 - 115

Visualizations

G Experimental Workflow for Tyrosine Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound IS (10 µL) plasma->add_is precipitate Protein Precipitation (150 µL cold ACN) add_is->precipitate vortex_incubate Vortex & Incubate (-20°C, 20 min) precipitate->vortex_incubate centrifuge Centrifuge (14,000 x g, 10 min) vortex_incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A (100 µL) dry->reconstitute inject Inject (5 µL) reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Experimental workflow for tyrosine quantification.

G Simplified Tyrosine Metabolism Pathway phenylalanine Phenylalanine tyrosine L-Tyrosine phenylalanine->tyrosine Phenylalanine hydroxylase l_dopa L-DOPA tyrosine->l_dopa Tyrosine hydroxylase thyroid_hormones Thyroid Hormones (T3, T4) tyrosine->thyroid_hormones dopamine Dopamine l_dopa->dopamine DOPA decarboxylase melanin Melanin l_dopa->melanin norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-hydroxylase epinephrine Epinephrine norepinephrine->epinephrine PNMT

Caption: Simplified tyrosine metabolism pathway.

References

Application Notes and Protocols: D-Tyrosine-d7 for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of D-Tyrosine and the Application of D-Tyrosine-d7 in Quantitative Analysis

In the realm of proteomics and metabolomics, stable isotope-labeled compounds are indispensable tools for achieving accurate and reproducible quantification of biomolecules. This compound, a deuterated form of the D-isomer of tyrosine, serves as a crucial internal standard for the precise measurement of endogenous D-tyrosine in various biological matrices.

While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their significant biological roles, particularly in the nervous system and in the physiology of microorganisms. D-Tyrosine, for instance, is implicated in neurotransmission and is a component of the peptidoglycan in certain bacteria. Consequently, the accurate quantification of D-tyrosine can provide valuable insights into disease states, microbial activity, and the metabolic fate of D-amino acids.

The use of this compound as an internal standard is based on the principle of stable isotope dilution mass spectrometry (SID-MS). A known amount of this compound is spiked into a biological sample. Due to its identical chemical properties to the endogenous, unlabeled D-tyrosine, it co-elutes during chromatographic separation and co-ionizes in the mass spectrometer. The mass difference of 7 Daltons allows the mass spectrometer to distinguish between the labeled standard and the endogenous analyte. By measuring the ratio of the signal intensities of the analyte to the internal standard, the concentration of the endogenous D-tyrosine can be accurately determined, correcting for sample loss during preparation and variations in instrument response.

It is important to note that due to the stereospecificity of the protein synthesis machinery in most eukaryotic cells, this compound is generally not incorporated into proteins during metabolic labeling experiments (e.g., SILAC) in standard cell lines. Most mammalian cells lack the D-amino acid oxidase required to convert D-tyrosine to a precursor for L-tyrosine synthesis. Therefore, its primary and most robust application in quantitative proteomics is as an internal standard for the quantification of free D-tyrosine.

Experimental Protocols

This section provides a detailed protocol for the quantification of D-tyrosine in biological samples, such as cerebrospinal fluid (CSF) or bacterial cell lysates, using this compound as an internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • D-Tyrosine

  • This compound

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

Protocol: Quantification of D-Tyrosine in Cerebrospinal Fluid (CSF)
  • Preparation of Standards:

    • Prepare a stock solution of D-Tyrosine (1 mg/mL) in 0.1% formic acid in water.

    • Prepare a stock solution of this compound (1 mg/mL) in 0.1% formic acid in water.

    • From the D-Tyrosine stock solution, prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation:

    • Thaw CSF samples on ice.

    • To 100 µL of CSF, add 10 µL of the this compound internal standard working solution.

    • For protein precipitation, add 200 µL of ice-cold acetonitrile or 10% TCA.

    • Vortex thoroughly for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate D-tyrosine from other matrix components (e.g., 5-95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • MS/MS Conditions (example for a triple quadrupole instrument):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • D-Tyrosine (endogenous): Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1

        • This compound (internal standard): Precursor ion (m/z) 189.1 -> Product ion (m/z) 143.1

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous D-Tyrosine and the this compound internal standard.

    • Calculate the ratio of the peak area of D-Tyrosine to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Tyrosine calibration standards.

    • Determine the concentration of D-Tyrosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table.

Table 1: Illustrative Quantitative Data for D-Tyrosine in Human CSF Samples

Sample IDPeak Area (D-Tyrosine)Peak Area (this compound)Area Ratio (Analyte/IS)D-Tyrosine Concentration (ng/mL)
Control 115,234510,8760.029814.9
Control 217,890505,1230.035417.7
Patient A35,678512,3450.069634.8
Patient B41,098508,7650.080840.4

Note: The data presented in this table is for illustrative purposes only and represents a typical output from a quantitative analysis using a stable isotope-labeled internal standard.

Visualizations

Experimental Workflow for D-Tyrosine Quantification

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (e.g., CSF, Lysate) is_spike Spike with known amount of this compound (Internal Standard) sample->is_spike Step 1 precipitation Protein Precipitation (e.g., Acetonitrile or TCA) is_spike->precipitation Step 2 centrifugation Centrifugation & Supernatant Collection precipitation->centrifugation Step 3 filtration Filtration (0.22 µm) centrifugation->filtration Step 4 lcms LC-MS/MS Analysis (MRM Mode) filtration->lcms Step 5: Injection data_proc Data Processing lcms->data_proc Step 6 quant Quantification data_proc->quant Step 7 result Concentration of endogenous D-Tyrosine quant->result

Caption: Workflow for D-Tyrosine quantification using this compound.

Biological Context: D-Amino Acids in Bacterial Peptidoglycan

bacterial_peptidoglycan cluster_pg Bacterial Peptidoglycan Structure cluster_function Role of D-Amino Acids nag NAG nam NAM nag->nam peptide Peptide Stem (L-Ala, D-Glu, DAP/L-Lys) nam->peptide d_ala_d_ala D-Ala-D-Ala terminus peptide->d_ala_d_ala crosslink Peptide Cross-link d_ala_d_ala->crosslink Transpeptidation d_tyr D-Tyrosine (can incorporate) d_tyr->d_ala_d_ala can replace D-Ala remodeling Cell Wall Remodeling d_tyr->remodeling biofilm Biofilm Dispersal d_tyr->biofilm

Caption: Role of D-amino acids in bacterial peptidoglycan.

Application Notes and Protocols for Metabolic Labeling with D-Tyrosine-d7 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, the enantiomers of the canonical L-amino acids that constitute proteins, have long been considered biological rarities in eukaryotes. However, a growing body of evidence reveals their presence and significant functional roles in mammals, including neurotransmission and regulation of cellular processes.[1] D-Tyrosine, for instance, has been shown to influence processes such as melanin synthesis.[2][3]

Metabolic labeling with stable isotope-labeled amino acids is a powerful technique for investigating cellular metabolism and protein dynamics. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a well-established method for quantitative proteomics using L-amino acids, the use of D-amino acids like D-Tyrosine-d7 opens avenues for exploring non-canonical pathways.[4][5] It is important to note that the ribosomal machinery is highly specific for L-amino acids, and therefore, the incorporation of D-amino acids into proteins via translation is generally inefficient in mammalian cells without genetic modification of the ribosome.[6][7][8]

This application note provides a detailed protocol for the metabolic labeling of mammalian cells with this compound. This method can be used to trace the metabolic fate of D-Tyrosine, investigate its potential low-level incorporation into proteins, or study its effects on cellular physiology and signaling pathways. The subsequent analysis is geared towards mass spectrometry-based detection.

Experimental Overview

The workflow for metabolic labeling with this compound involves several key stages:

  • Cell Culture Preparation: Cells are cultured in a custom-formulated medium depleted of L-Tyrosine.

  • Metabolic Labeling: The cells are then incubated with this compound, allowing for its uptake and potential metabolic incorporation.

  • Sample Collection and Preparation: Labeled cells are harvested, lysed, and the proteins are extracted.

  • Protein Digestion: The extracted proteins are digested into peptides for mass spectrometry analysis.

  • Mass Spectrometry and Data Analysis: The peptide mixture is analyzed by LC-MS/MS to identify and quantify peptides containing this compound.

Detailed Experimental Protocols

Preparation of Cell Culture Media

Note: The solubility of tyrosine in media at neutral pH is low.[9] To prepare the labeling medium, it is recommended to first dissolve this compound in a small amount of acid or base and then add it to the final medium.

Materials:

  • Tyrosine-free cell culture medium (e.g., Tyrosine-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • L-Proline

  • Sterile 1 M HCl

  • Sterile 1 M NaOH

  • Sterile-filtered PBS

Procedure:

  • Prepare the complete cell culture medium by supplementing the Tyrosine-free base medium with dFBS to the desired concentration (e.g., 10%).

  • To address potential metabolic conversion of arginine to proline, it can be beneficial to supplement the medium with L-Proline (final concentration of 200 mg/L).[5]

  • Prepare a stock solution of this compound. For example, to make a 100 mM stock, dissolve the appropriate amount of this compound in a small volume of sterile 0.1 M HCl, then neutralize with sterile 0.1 M NaOH. Bring to the final volume with sterile water or PBS.

  • Add the this compound stock solution to the complete medium to achieve the desired final concentration (e.g., 0.2 to 0.4 mM).

  • Sterile-filter the final medium through a 0.22 µm filter.

Metabolic Labeling of Adherent Cells
  • Culture cells in standard complete medium until they reach approximately 70-80% confluency.

  • Aspirate the standard medium and wash the cells twice with pre-warmed sterile PBS.

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for the desired period. The incubation time can vary from a few hours to several days, depending on the experimental goals (e.g., studying acute metabolic effects versus long-term incorporation).

  • After the labeling period, wash the cells three times with ice-cold PBS to remove any remaining labeling medium.

  • Harvest the cells by scraping or using a non-enzymatic dissociation solution.

  • Pellet the cells by centrifugation and proceed with cell lysis or store the cell pellet at -80°C.

Protein Extraction and Digestion

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium bicarbonate

  • Trypsin, MS-grade

Procedure:

  • Lyse the cell pellet in an appropriate volume of lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).

  • Reduction: To an aliquot of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.[10]

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.[11]

  • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (like urea, if used) to less than 1 M.

  • Digestion: Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[11]

  • Stop the digestion by adding formic acid to a final concentration of 1%.[11]

Peptide Cleanup

For optimal mass spectrometry performance, it is crucial to desalt the peptide samples. This can be done using C18 StageTips or commercially available desalting columns.

Procedure using StageTips:

  • Activate the StageTip with methanol, followed by an equilibration/wash with 0.1% formic acid.

  • Load the acidified peptide sample onto the StageTip.

  • Wash the StageTip with 0.1% formic acid to remove salts.

  • Elute the peptides with a solution of 70% acetonitrile and 0.1% formic acid.[12]

  • Dry the eluted peptides in a vacuum centrifuge.

Mass Spectrometry and Data Analysis

  • Resuspend the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.

  • Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.[11][13]

  • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the MS/MS spectra against a relevant protein database, specifying this compound as a variable modification.

Data Presentation

Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner. Below are template tables for presenting typical results.

Table 1: this compound Labeling Efficiency

Protein IDGene NamePeptide SequencePrecursor m/zThis compound Incorporation (%)
P01234GENE1Y...R789.1235.2
Q56789GENE2K.T...Y...K987.3212.1
...............

Table 2: Relative Quantification of Proteins Upon Treatment

Protein IDGene NameRatio (Treated/Control)p-valueRegulation
P01234GENE12.540.001Upregulated
Q56789GENE20.450.005Downregulated
...............

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis A 1. Culture Cells in Standard Medium B 2. Wash with PBS A->B C 3. Incubate with This compound Medium B->C D 4. Harvest & Lyse Cells C->D Harvest E 5. Protein Extraction & Quantification D->E F 6. Reduction, Alkylation & Digestion E->F G 7. Peptide Cleanup (C18 StageTip) F->G H 8. LC-MS/MS Analysis G->H Inject I 9. Database Search & Data Analysis H->I

Caption: Workflow for this compound metabolic labeling and analysis.

Potential Metabolic Fates of D-Tyrosine

metabolic_fates DTyr_d7 This compound (extracellular) DTyr_d7_intra This compound (intracellular) DTyr_d7->DTyr_d7_intra Transport DAAO D-amino acid oxidase (DAAO) DTyr_d7_intra->DAAO Incorporation Low-level Protein Incorporation DTyr_d7_intra->Incorporation Signaling Modulation of Signaling Pathways DTyr_d7_intra->Signaling Metabolites Keto-acid + H2O2 + NH3 DAAO->Metabolites

Caption: Potential metabolic pathways for D-Tyrosine in mammalian cells.

References

Application Notes and Protocols: D-Tyrosine-d7 for Flux Analysis in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic nature of metabolic pathways within cellular systems. The use of stable isotope-labeled compounds as tracers is fundamental to MFA, allowing for the precise measurement of metabolic rates and pathway utilization. D-Tyrosine-d7, a deuterated form of the D-isomer of tyrosine, serves as a valuable tool in these studies. As D-amino acids are not typically metabolized through the same primary pathways as their L-counterparts in mammalian cells, this compound offers a unique opportunity to investigate specific transport and metabolic processes with minimal background interference.

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis, with a focus on cell culture-based assays and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Principle of this compound Tracing

This compound is a stable isotope-labeled version of D-Tyrosine where seven hydrogen atoms have been replaced by deuterium. When introduced into a cell culture medium, this compound is taken up by cells and can be either incorporated into proteins to a limited extent or metabolized. The primary route of D-amino acid catabolism in mammals is through the action of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of D-Tyrosine, this product is p-hydroxyphenylpyruvate, which can then enter the catabolic pathway of L-Tyrosine. By tracking the incorporation of deuterium from this compound into downstream metabolites, researchers can quantify the flux through these specific pathways.

Applications

  • Quantifying D-amino acid uptake and metabolism: Determine the rate of D-Tyrosine transport into cells and its subsequent catabolism by D-amino acid oxidase.

  • Investigating the activity of D-amino acid oxidase: Assess the functional activity of DAAO in different cell types or under various experimental conditions.

  • Probing the promiscuity of protein synthesis machinery: Although limited, the incorporation of D-amino acids into proteins can be studied to understand the fidelity of ribosomal translation.

  • Drug discovery and development: Evaluate the effect of novel therapeutic agents on D-amino acid metabolism.

Experimental Protocols

I. Cell Culture and Labeling with this compound

This protocol describes the general procedure for labeling adherent mammalian cells with this compound. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Tyrosine-free cell culture medium

  • This compound

  • L-Glutamine

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing Tyrosine-free medium with this compound to the desired final concentration (e.g., the same concentration as L-Tyrosine in the standard complete medium). Add L-Glutamine and other necessary supplements.

  • Initiation of Labeling:

    • Aspirate the complete medium from the cell culture plates.

    • Wash the cells twice with sterile PBS to remove any residual L-Tyrosine.

    • Add the pre-warmed this compound labeling medium to each well.

  • Incubation: Incubate the cells for the desired period (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of this compound.

  • Sample Collection: At each time point, collect the cell lysates and protein fractions for analysis as described in the following sections.

II. Quenching and Extraction of Intracellular Metabolites

Materials:

  • Cold methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

Procedure:

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately add ice-cold methanol to each well to quench metabolic activity.

  • Cell Lysis and Collection:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and protein.

  • Sample Storage:

    • Carefully transfer the supernatant containing the intracellular metabolites to a new tube.

    • Store the supernatant at -80°C until LC-MS analysis. The pellet can be saved for protein analysis.

III. Protein Hydrolysis for Amino Acid Analysis

Materials:

  • PBS

  • Cell scraper

  • 6 M HCl

  • Heating block or oven (110°C)

  • Vacuum centrifuge

Procedure:

  • Protein Pellet Collection: After the metabolite extraction, wash the protein pellet twice with cold PBS.

  • Acid Hydrolysis:

    • Add 6 M HCl to the protein pellet.

    • Incubate at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.

  • Drying: Dry the hydrolysate using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried amino acids in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.

IV. LC-MS/MS Analysis for this compound and Metabolites

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 2% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Q1: m/z 189.1 -> Q3: m/z 143.1 (loss of H2O and CO from the carboxyl group, with deuterium on the ring and side chain)

    • p-Hydroxyphenylpyruvate-d6 (from this compound metabolism): Q1: m/z 173.1 -> Q3: m/z 127.1 (loss of COOH, with deuterium on the ring)

    • Unlabeled L-Tyrosine (for comparison): Q1: m/z 182.1 -> Q3: m/z 136.1

Note: These MRM transitions are theoretical and should be optimized empirically.

Data Presentation

The quantitative data from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions or time points.

Table 1: Hypothetical Quantification of this compound and its Metabolite in Cell Lysates

Time Point (hours)This compound (pmol/10^6 cells)p-Hydroxyphenylpyruvate-d6 (pmol/10^6 cells)
000
2150.2 ± 12.55.1 ± 0.8
4285.6 ± 20.115.3 ± 2.1
8450.8 ± 35.732.7 ± 4.5
24320.4 ± 28.955.9 ± 6.3

Table 2: Hypothetical Incorporation of this compound into Cellular Protein

Time Point (hours)This compound in Protein Hydrolysate (pmol/µg protein)
00
41.2 ± 0.2
82.5 ± 0.4
245.8 ± 0.9

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding labeling This compound Labeling seeding->labeling quenching Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction hydrolysis Protein Hydrolysis extraction->hydrolysis lcms LC-MS/MS Analysis extraction->lcms Metabolites hydrolysis->lcms Amino Acids data_analysis Data Analysis & Flux Calculation lcms->data_analysis

Experimental workflow for this compound metabolic flux analysis.

D_Tyrosine_Metabolism DTyr_d7 This compound (extracellular) DTyr_d7_intra This compound (intracellular) DTyr_d7->DTyr_d7_intra Transport Protein_d7 Protein-incorporated This compound DTyr_d7_intra->Protein_d7 Protein Synthesis (limited) pHPP_d6 p-Hydroxyphenylpyruvate-d6 DTyr_d7_intra->pHPP_d6 D-Amino Acid Oxidase (DAAO) L_Tyr_pathway L-Tyrosine Catabolic Pathway pHPP_d6->L_Tyr_pathway

Metabolic fate of this compound in mammalian cells.

L_Tyrosine_Metabolism cluster_synthesis Synthesis cluster_catabolism Catabolism & Anabolism Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase pHPP p-Hydroxyphenylpyruvate Tyrosine->pHPP Tyrosine Aminotransferase Dopamine Dopamine Tyrosine->Dopamine Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Protein Protein Tyrosine->Protein Protein Synthesis Homogentisate Homogentisate pHPP->Homogentisate Fumarate_Acetoacetate Fumarate & Acetoacetate Homogentisate->Fumarate_Acetoacetate

Overview of L-Tyrosine metabolic pathways.

Application Notes and Protocols for NMR Spectroscopy using D-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques utilizing deuterium-labeled D-Tyrosine (D-Tyrosine-d7). The incorporation of this compound into proteins of interest offers significant advantages for structural and functional studies, particularly in the context of drug discovery and development. Deuteration reduces spectral complexity and line broadening, enabling the study of larger proteins and protein complexes.[1][2]

Overview of this compound in NMR Spectroscopy

The substitution of protons with deuterium in tyrosine residues provides several key benefits for NMR spectroscopy:

  • Improved Spectral Resolution and Sensitivity: Deuteration of non-exchangeable protons in a protein minimizes proton-proton dipolar interactions, a major source of relaxation and line broadening in NMR spectra.[1][2] This leads to sharper signals and improved sensitivity, which is especially crucial for studying high-molecular-weight systems.[1][2][3][4]

  • Simplified Spectra: The reduction in the number of proton signals simplifies complex spectra, aiding in resonance assignment and interpretation.[1]

  • Access to Advanced NMR Experiments: The favorable relaxation properties of deuterated proteins allow for the application of advanced NMR techniques, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), which are essential for studying large proteins and complexes.

  • Probing Protein Dynamics: Deuterium NMR relaxation studies can provide valuable insights into the dynamics of tyrosine side chains within a protein, offering a window into protein function and conformational changes upon ligand binding.

Key Applications of this compound in Drug Development

The unique properties of this compound make it a valuable tool in various stages of the drug discovery pipeline:

  • Target Validation and Characterization: By incorporating this compound, researchers can obtain high-resolution structural information on drug targets, aiding in the understanding of their function and mechanism of action.

  • Fragment-Based Drug Discovery (FBDD): NMR is a powerful tool for screening fragment libraries. Using this compound labeled proteins can enhance the quality of screening data, allowing for the reliable detection of weak binding events.

  • Lead Optimization: Detailed structural information from NMR studies of this compound labeled protein-ligand complexes can guide the optimization of lead compounds to improve their affinity and specificity.

  • Investigating Protein-Ligand Interactions: Techniques like Chemical Shift Perturbation (CSP) mapping, when applied to this compound labeled proteins, can precisely map the binding site of a drug candidate and determine its binding affinity.[5][6]

Experimental Protocols

Protocol 1: Production of this compound Labeled Protein

This protocol describes the expression and purification of a protein with uniform 15N-labeling and specific incorporation of this compound in E. coli.

Objective: To produce a protein sample suitable for NMR studies where all tyrosine residues are replaced with this compound and the protein is uniformly labeled with 15N.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • D2O (99.9%).

  • 15NH4Cl as the sole nitrogen source.

  • D-glucose-d7 as the sole carbon source.

  • This compound.

  • Amino acid mixture lacking tyrosine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer).

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Dialysis tubing.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Adaptation to D2O:

    • Pellet the overnight culture and resuspend in 100 mL of M9 medium prepared with 50% D2O. Grow for 4-6 hours.

    • Pellet the cells again and resuspend in 100 mL of M9 medium prepared with 99.9% D2O. Grow for another 4-6 hours. This adaptation phase is crucial for the cells to adjust to the deuterated environment.[3][4]

  • Main Culture:

    • Inoculate 1 L of M9 medium prepared with 99.9% D2O, containing 15NH4Cl and D-glucose-d7, with the adapted culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add the amino acid mixture lacking tyrosine and 50 mg/L of this compound to the culture.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using a sonicator or a French press.

    • Clarify the lysate by centrifugation.

  • Protein Purification:

    • Purify the protein from the supernatant using affinity chromatography according to the manufacturer's protocol.

    • Dialyze the purified protein against the desired NMR buffer.

  • Sample Characterization:

    • Confirm the purity and molecular weight of the protein using SDS-PAGE and mass spectrometry. Mass spectrometry will also confirm the incorporation of deuterium.

Protocol 2: Chemical Shift Perturbation (CSP) Mapping of Ligand Binding

This protocol outlines the steps for a 1H-15N HSQC-based titration experiment to map the binding site of a small molecule on a this compound and 15N-labeled protein.

Objective: To identify the amino acid residues of the protein involved in the interaction with a ligand and to determine the dissociation constant (Kd) of the interaction.

Materials:

  • Purified this compound, 15N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5).

  • A concentrated stock solution of the ligand in the same NMR buffer (or a compatible solvent like DMSO-d6, ensuring the final concentration of the organic solvent is low and consistent across all samples).

  • NMR tubes.

Procedure:

  • NMR Sample Preparation:

    • Prepare a protein sample with a concentration of 0.1-0.5 mM in the NMR buffer containing 5-10% D2O for the lock signal.[7]

    • Prepare a series of ligand stock solutions at different concentrations.

  • NMR Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum of the protein alone (reference spectrum) on a high-field NMR spectrometer.[8][9]

    • Record a series of 1H-15N HSQC spectra after the addition of increasing amounts of the ligand. It is crucial to maintain the same protein concentration throughout the titration.[6] This can be achieved by preparing individual samples or by careful addition of a concentrated ligand stock.

  • Data Processing and Analysis:

    • Process all spectra identically using NMR processing software (e.g., TopSpin, NMRPipe).

    • Overlay the spectra to visualize the chemical shift perturbations.[5]

    • For each assigned backbone amide resonance, calculate the weighted-average chemical shift difference (Δδ) at each ligand concentration using the following formula: Δδ = √[ (ΔδH)^2 + (α * ΔδN)^2 ] where ΔδH and ΔδN are the chemical shift changes in the 1H and 15N dimensions, respectively, and α is a weighting factor (typically around 0.14-0.2) to account for the different chemical shift ranges of 1H and 15N.[10]

  • Binding Site Identification:

    • Plot the chemical shift perturbations (Δδ) as a function of the amino acid residue number.

    • Residues showing significant perturbations are likely located at or near the binding interface.[5][6] These can be mapped onto the 3D structure of the protein to visualize the binding pocket.

  • Determination of Dissociation Constant (Kd):

    • For residues in fast exchange, plot the chemical shift perturbation (Δδ) against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).

Quantitative Data Summary

The following tables provide representative NMR chemical shift data for Tyrosine. Note that the exact chemical shifts for this compound in a protein will be influenced by the local environment and deuterium isotope effects. Deuteration typically causes small upfield shifts in the chemical shifts of nearby nuclei.

Table 1: Approximate 1H Chemical Shifts for Tyrosine Residues in a Protein

ProtonChemical Shift (ppm)
4.0 - 5.0
2.8 - 3.2
Hδ (ring)6.9 - 7.2
Hε (ring)6.6 - 6.9
OH9.0 - 10.0

Data compiled from various sources and represents typical ranges.

Table 2: Approximate 13C Chemical Shifts for Tyrosine Residues in a Protein

CarbonChemical Shift (ppm)
55 - 60
35 - 40
Cγ (ring)130 - 135
Cδ (ring)115 - 120
Cε (ring)128 - 132
Cζ (ring)155 - 160

Data compiled from the Biological Magnetic Resonance Bank (BMRB) and other sources.[11]

Table 3: Deuterium Isotope Effects on Chemical Shifts

NucleusIsotope Shift (ppb)Description
13C (one-bond)200 - 1500Upfield shift for a carbon directly bonded to deuterium.
13C (two-bond)~100Smaller upfield shift for a carbon two bonds away from deuterium.
15N (two-bond)-50 to 50Can be upfield or downfield depending on conformation.

These are approximate values and can vary depending on the molecular context.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway Ligand Drug Candidate RTK Receptor Tyrosine Kinase (RTK) (D-Tyr-d7 labeled) Ligand->RTK Binding (Kd) Dimerization Dimerization & Autophosphorylation RTK->Dimerization SH2_Domain SH2 Domain Protein Dimerization->SH2_Domain Recruitment Downstream_Effector Downstream Effector SH2_Domain->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start protein_expression Express & Purify D-Tyr-d7, 15N-labeled Protein start->protein_expression sample_prep Prepare NMR Sample (Protein + Buffer + D2O) protein_expression->sample_prep ref_spectrum Acquire 1H-15N HSQC (Reference Spectrum) sample_prep->ref_spectrum titration Titrate with Ligand & Acquire HSQC Spectra ref_spectrum->titration data_processing Process & Analyze Spectra (Chemical Shift Perturbation) titration->data_processing binding_site Identify Binding Site data_processing->binding_site kd_determination Determine Dissociation Constant (Kd) data_processing->kd_determination end End binding_site->end kd_determination->end

Caption: Workflow for Protein-Ligand Interaction Studies.

References

Application Notes and Protocols for D-Tyrosine-d7 as a Tracer in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds, such as D-Tyrosine-d7, are invaluable tools in pharmacokinetic (PK) research. The substitution of hydrogen with deuterium atoms creates a stable, heavier isotope that does not significantly alter the biological activity of the molecule but allows for its differentiation from endogenous counterparts using mass spectrometry. This key feature enables precise tracking and quantification of the compound's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labeling.

This compound serves as an excellent tracer for studying the pharmacokinetics of D-Tyrosine and related compounds. Its use can help in understanding metabolic pathways, determining bioavailability, and assessing the impact of drug candidates on amino acid metabolism. These application notes provide a comprehensive overview, experimental protocols, and data presentation for the use of this compound as a tracer in preclinical pharmacokinetic studies.

Core Principles

The fundamental principle behind using this compound as a tracer lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond. This effect is generally minimal for the overall pharmacokinetics but provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for the quantification of the deuterated tracer separately from the endogenous, non-labeled D-Tyrosine.

Applications

  • Bioavailability Studies: Determine the fraction of an administered dose of D-Tyrosine that reaches systemic circulation.

  • Metabolic Profiling: Trace the metabolic fate of D-Tyrosine and identify its metabolites.

  • Drug-Drug Interaction Studies: Investigate the influence of co-administered drugs on the pharmacokinetics of D-Tyrosine.

  • Disease Model Research: Compare the pharmacokinetics of D-Tyrosine in healthy versus disease models to understand pathological alterations in amino acid metabolism.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats using this compound as a tracer, administered intraperitoneally.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Number: 5-6 animals per group

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. This compound Formulation:

  • Dissolve this compound in sterile saline to the desired concentration.

  • Ensure complete dissolution, gentle warming or sonication may be applied if necessary.

  • Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

3. Administration:

  • Route: Intraperitoneal (i.p.) injection.

  • Dosage: A dose of 0.5 mmol/kg body weight is administered.[1] This is based on typical dose ranges for tyrosine administration in rats, which can vary from 0.138 to 1.10 mmol/kg.[1]

  • Procedure: Acclimatize animals before dosing. Gently restrain the rat and administer the this compound solution into the peritoneal cavity.

4. Blood Sampling:

  • Time Points: Collect blood samples at 0 (pre-dose), 15, 30, 60, 90, 120, and 180 minutes post-dose.[1]

  • Method: Collect approximately 100-200 µL of blood from the tail vein at each time point into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of this compound from plasma samples for subsequent quantification.

1. Materials:

  • Rat plasma samples

  • Internal Standard (IS) solution (e.g., L-Tyrosine-13C9,15N)

  • Protein precipitation solvent (e.g., methanol or acetonitrile)

  • Centrifuge

  • HPLC vials

2. Procedure:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of each plasma sample, add 10 µL of the internal standard solution.

  • Add 150 µL of ice-cold protein precipitation solvent (e.g., methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This section provides a general method for the quantification of this compound in plasma extracts using a triple quadrupole mass spectrometer.

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of amino acids.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: The precursor ion will be the molecular weight of this compound + 1 (protonated). The product ion will be a specific fragment generated by collision-induced dissociation.

    • Internal Standard: The precursor ion will be the molecular weight of the labeled internal standard + 1. The product ion will be a specific fragment.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for this compound and the internal standard to achieve maximum sensitivity.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that would be obtained from a pharmacokinetic study as described above.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

ParameterValueUnits
Cmax150µg/mL
Tmax30minutes
AUC(0-t)12,500min*µg/mL
Half-life (t1/2)75minutes
Clearance (CL)0.04L/min/kg

Table 2: Plasma Concentration-Time Profile of this compound

Time (minutes)Mean Plasma Concentration (µg/mL)Standard Deviation
00.00.0
15110.515.2
30150.220.5
60115.818.9
9075.312.1
12045.18.7
18015.64.3

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in a pharmacokinetic study using this compound.

Pharmacokinetic_Study_Workflow cluster_PreExperiment Pre-Experiment cluster_Experiment Experiment cluster_Analysis Analysis Formulation This compound Formulation Administration Intraperitoneal Administration Formulation->Administration Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing & PK Analysis LCMS_Analysis->Data_Processing

Caption: Experimental workflow for a pharmacokinetic study of this compound.

LCMS_Quantification_Logic cluster_Sample Sample Components cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Analyte This compound (Analyte) Separation Chromatographic Separation Analyte->Separation IS Internal Standard (e.g., L-Tyrosine-13C9,15N) IS->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: Logical flow of LC-MS/MS quantification for this compound.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and reliable method for conducting pharmacokinetic studies. The detailed protocols and methodologies presented in these application notes offer a framework for researchers to design and execute their own studies. The ability to accurately quantify the tracer in biological matrices using LC-MS/MS allows for a thorough understanding of the ADME properties of D-Tyrosine and related compounds, which is crucial for drug development and metabolic research.

References

In Vivo Applications of D-Tyrosine-d7 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo use of D-Tyrosine-d7 in animal models. This compound is a stable isotope-labeled version of D-tyrosine, which serves as a valuable tool in pharmacokinetic, metabolic, and neuroscience research. Its primary applications stem from its properties as a biologically inert isomer of the essential amino acid L-Tyrosine and as a heavy-labeled internal standard for mass spectrometry.

Principal Applications

There are two primary in vivo applications for this compound in animal models:

1.1. Negative Control in Biological Studies: L-Tyrosine is a precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Research investigating the effects of L-Tyrosine administration on neurological function and behavior requires a proper control to ensure that observed effects are specific to the L-isomer's metabolic pathway. D-Tyrosine, which is not significantly metabolized by key enzymes like Tyrosine Hydroxylase, serves as an excellent negative control. This compound can be used interchangeably with unlabeled D-Tyrosine for this purpose and allows for its distinct tracking if needed.

1.2. Internal Standard for Pharmacokinetic (PK) Studies: When quantifying endogenous or administered L-Tyrosine in biological matrices (e.g., plasma, brain tissue) using Liquid Chromatography-Mass Spectrometry (LC-MS), a reliable internal standard is critical for accuracy and precision. Stable isotope-labeled compounds are considered the gold standard for internal standards because they co-elute with the analyte and exhibit identical ionization efficiency, correcting for variations during sample preparation and analysis. This compound is an ideal internal standard for studies involving the administration of unlabeled L-Tyrosine, as its seven deuterium atoms provide a distinct mass shift (m/z) with virtually identical chemical properties.

Experimental Protocols

The following are representative protocols for the use of this compound in common animal model experiments. These protocols are based on established methodologies for tyrosine administration in rodents.[1][2]

Protocol 1: Pharmacokinetic Analysis of L-Tyrosine in Rats Using this compound as an Internal Standard

Objective: To determine the pharmacokinetic profile of administered L-Tyrosine in rat plasma.

Materials:

  • Male Sprague-Dawley rats (280-320 g)

  • L-Tyrosine solution (dissolved in saline, pH adjusted to ~7.4)

  • This compound solution (for spiking samples as internal standard)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge, vortex mixer

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimate rats for at least three days before the experiment with free access to food and water. Fast animals overnight prior to dosing but allow access to water.

  • Dosing: Administer L-Tyrosine via intraperitoneal (i.p.) injection at a dose of 100 mg/kg (approximately 0.55 mmol/kg).[1]

  • Blood Sampling: Collect blood samples (~200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 15, 30, 60, 120, and 180 minutes post-dose.[2]

  • Plasma Preparation: Immediately place blood samples into heparinized tubes. Centrifuge at 4,000 x g for 10 minutes at 4°C to separate plasma. Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing a known concentration of the internal standard, this compound (e.g., 50 ng/mL).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of L-Tyrosine by comparing its peak area to the peak area of this compound.

Protocol 2: Evaluation of this compound as a Negative Control in a Rat Brain Microdialysis Study

Objective: To demonstrate that this compound does not increase dopamine synthesis in the rat striatum, in contrast to L-Tyrosine.

Materials:

  • Male Wistar rats (250-300 g) with stereotaxically implanted guide cannulas targeting the striatum.

  • Microdialysis probes (e.g., 2 mm membrane).

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • L-Tyrosine and this compound solutions prepared in aCSF.

  • Microinfusion pump and fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED) or LC-MS/MS for dopamine and DOPAC analysis.

Procedure:

  • Animal and Probe Preparation: Allow rats to recover from guide cannula implantation surgery for at least three days. On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Probe Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min) for a 2-hour stabilization period.[3]

  • Baseline Collection: Collect at least three baseline dialysate samples (e.g., 30 minutes each) to establish basal levels of dopamine and its metabolite DOPAC.

  • Control Administration (this compound): Switch the perfusion medium to aCSF containing this compound (e.g., 250 µM). This is administered directly into the striatum via reverse microdialysis.

  • Treatment Sampling: Continue to collect dialysate fractions every 30 minutes for at least 2 hours during the this compound infusion.

  • Positive Control Administration (L-Tyrosine): After a washout period (or in a separate group of animals), switch the perfusion medium to aCSF containing L-Tyrosine at the same concentration (250 µM).

  • Positive Control Sampling: Collect dialysate fractions every 30 minutes for at least 2 hours during the L-Tyrosine infusion.

  • Sample Analysis: Analyze the dialysate samples for dopamine and DOPAC concentrations using HPLC-ED or LC-MS/MS. Express the results as a percentage of the baseline concentration.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for comparison.

Table 1: Representative Pharmacokinetic Parameters for L-Tyrosine in Rat Plasma Following a Single 100 mg/kg I.P. Dose. (Internal Standard: this compound)

ParameterUnitValue (Mean ± SD, n=6)
Cmax (Maximum Concentration)µg/mL115.4 ± 12.8
Tmax (Time to Cmax)min30
AUC₀-t (Area Under the Curve)µg·min/mL9870 ± 950
T½ (Half-life)min75.2 ± 8.1

Table 2: Effect of L-Tyrosine vs. This compound on Striatal DOPAC Levels in Rats. (Data presented as % of baseline concentration, Mean ± SEM, n=5)

Time (min)Perfusate% Baseline DOPAC
-30aCSF (Baseline)100 ± 5.2
0aCSF (Baseline)100 ± 4.8
30This compound (250 µM)103 ± 5.5
60This compound (250 µM)99 ± 6.1
90This compound (250 µM)101 ± 4.9
30 L-Tyrosine (250 µM) 145 ± 9.3
60 L-Tyrosine (250 µM) 162 ± 11.5
90 L-Tyrosine (250 µM) 158 ± 10.8
p < 0.05 compared to baseline

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) help visualize key processes and relationships.

G cluster_animal Animal Phase cluster_lab Laboratory Phase acclimatize 1. Acclimatize & Fast Rats dose 2. Administer L-Tyrosine (100 mg/kg, i.p.) acclimatize->dose sample 3. Collect Blood Samples (0-180 min) dose->sample plasma 4. Prepare Plasma sample->plasma spike 5. Spike with this compound (Internal Standard) plasma->spike extract 6. Protein Precipitation & Supernatant Extraction spike->extract analyze 7. LC-MS/MS Analysis extract->analyze pk 8. Calculate PK Parameters analyze->pk

Caption: Workflow for a rat pharmacokinetic study using this compound.

G L_Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) L_Tyr->TH Substrate D_Tyr This compound D_Tyr->TH Not a Substrate L_DOPA L-DOPA TH->L_DOPA Product Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine

Caption: L-Tyrosine metabolic pathway vs. inert this compound.

References

Application Note: D-Tyrosine-d7 for Probing Protein Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The study of protein turnover—encompassing both synthesis and degradation—is fundamental to understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. Metabolic labeling with stable isotope-labeled amino acids is a powerful technique for quantifying these dynamics.[1] While protein synthesis exclusively utilizes L-amino acids, the use of deuterated D-amino acids, such as D-Tyrosine-d7, offers unique applications as a metabolic tracer and internal standard.[2][3]

D-Tyrosine is not incorporated into proteins during ribosomal synthesis. Therefore, this compound can be used as a robust negative control to distinguish true protein synthesis from non-specific amino acid adsorption or artifacts in mass spectrometry-based proteomics. Furthermore, it can serve as an excellent internal standard for quantifying the levels of its L-isomer, L-Tyrosine-d7, and the natural L-Tyrosine in the precursor pool, which is critical for accurate turnover calculations.[4] This application note provides detailed protocols for using this compound in conjunction with L-Tyrosine-d7 in pulse-chase experiments to accurately measure protein turnover and degradation rates.

Key Applications:

  • Negative Control: Differentiating bona fide protein synthesis from experimental noise.

  • Internal Standard: Accurate quantification of labeled and unlabeled L-Tyrosine in the amino acid precursor pool.[2]

  • Metabolic Tracer: Studying the metabolic fate and potential biological activities of D-amino acids.[3]

Experimental Workflows and Pathways

Workflow for Protein Turnover Analysis

The general workflow involves introducing stable isotope-labeled amino acids to cells or organisms, followed by mass spectrometry analysis to measure their incorporation into the proteome over time.

G cluster_0 Phase 1: Pulse Labeling cluster_1 Phase 2: Chase cluster_2 Phase 3: Sample Processing cluster_3 Phase 4: Data Acquisition & Analysis PULSE Incubate cells with L-Tyrosine-d7 (heavy) & this compound (control) CHASE Replace with media containing unlabeled L-Tyrosine (light) PULSE->CHASE COLLECT Collect samples at multiple time points (T0, T1, T2...) CHASE->COLLECT LYSE Cell Lysis & Protein Extraction DIGEST Protein Digestion (e.g., Trypsin) LYSE->DIGEST MS_PREP Peptide Cleanup & Preparation DIGEST->MS_PREP LCMS LC-MS/MS Analysis MS_PREP->LCMS DATA Quantify Heavy/Light Peptide Ratios LCMS->DATA CALC Calculate Protein Turnover & Degradation Rates DATA->CALC

Caption: Pulse-chase experimental workflow using stable isotopes.

Logical Role of this compound vs. L-Tyrosine-d7

This diagram illustrates the differential metabolic fate of L- and this compound and their application in a controlled experiment.

G L_Tyr_d7 L-Tyrosine-d7 (Heavy Isotope) Precursor Amino Acid Precursor Pool L_Tyr_d7->Precursor Enters cell D_Tyr_d7 This compound (Control Isotope) D_Tyr_d7->Precursor Enters cell Metabolism Other Metabolic Pathways D_Tyr_d7->Metabolism Metabolized or Excreted Ribosome Ribosome (Protein Synthesis) Precursor->Ribosome L-tRNA charging NoIncorp No Incorporation Precursor->NoIncorp NewProtein Newly Synthesized Protein (Labeled) Ribosome->NewProtein Translation NoIncorp->Ribosome

Caption: Differential fate of L- and this compound in cells.

Ubiquitin-Proteasome Protein Degradation Pathway

Protein degradation is a key component of turnover. The ubiquitin-proteasome system is a major pathway for selective protein degradation.

G TargetProtein Target Protein E3 E3 Ub Ligase TargetProtein->E3 Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The ubiquitin-proteasome protein degradation pathway.

Experimental Protocols

Protocol 1: In Vitro Pulse-Chase Labeling of Cultured Cells

This protocol describes a pulse-chase experiment to measure protein turnover rates in adherent mammalian cells.

Materials:

  • This compound (e.g., MedChemExpress, HY-Y0444S2)[3]

  • L-Tyrosine-d7 (e.g., MedChemExpress, HY-N0473S9)[2]

  • Tyrosine-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Complete medium with unlabeled L-Tyrosine

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Trypsin (sequencing grade)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • LC-MS grade water and acetonitrile

Procedure:

  • Cell Culture:

    • Plate cells (e.g., HEK293T, HeLa) and grow to 70-80% confluency.

    • Wash cells twice with pre-warmed PBS.

    • Acclimatize cells in Tyrosine-free medium supplemented with 10% dFBS for 1 hour to deplete endogenous Tyrosine pools.

  • Pulse Phase (Labeling):

    • Prepare the "heavy" labeling medium: Tyrosine-free medium supplemented with 10% dFBS, L-Tyrosine-d7 (final concentration ~0.4 mM), and this compound (final concentration ~0.4 mM).

    • Remove the starvation medium and add the "heavy" labeling medium to the cells.

    • Incubate for a defined "pulse" period (e.g., 4-24 hours) to allow for incorporation of L-Tyrosine-d7 into newly synthesized proteins.

  • Chase Phase (Degradation Tracking):

    • At the end of the pulse (T=0), harvest the first set of plates.

    • For the remaining plates, remove the "heavy" medium, wash cells three times with PBS.

    • Add "light" chase medium (standard complete medium containing unlabeled L-Tyrosine).

    • Harvest cells at subsequent time points (e.g., T=2, 6, 12, 24, 48 hours).

  • Protein Extraction and Digestion:

    • For each time point, lyse the harvested cells using RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Take a 50 µg aliquot of protein from each sample. Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins overnight with trypsin at a 1:50 (enzyme:protein) ratio.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptides using a C18 StageTip.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-LC system.

    • Set up the data acquisition method to include full MS scans and data-dependent MS/MS scans.[5]

  • Data Analysis:

    • Process the raw MS data using software like MaxQuant or Proteome Discoverer.

    • Search the data against a relevant protein database, specifying L-Tyrosine-d7 (+7 Da) as a variable modification.

    • Quantify the peak intensities for "heavy" (L-Tyrosine-d7-containing) and "light" (unlabeled L-Tyrosine-containing) peptide pairs over the time course.

    • Confirm the absence of this compound incorporation in peptide searches.

    • Calculate the degradation rate constant (k_deg) by fitting the decay of the "heavy" peptide fraction to a single exponential decay curve. Protein half-life (t_1/2) can be calculated as ln(2)/k_deg.

Data Presentation

Quantitative data should be organized into tables to facilitate comparison of protein turnover rates under different conditions or for different proteins.

Table 1: Hypothetical Turnover Rates of Key Cellular Proteins

This table presents example data for protein half-lives calculated from a pulse-chase experiment.

Protein (Uniprot ID)GeneFunctionHalf-life (hours) - ControlHalf-life (hours) - Drug TreatedFold Change
P04637TP53Tumor Suppressor1.54.5+3.0
P62258HSP90AA1Chaperone35.234.8-1.0
P08670VIMCytoskeleton72.070.5-1.0
Q06609MDM2E3 Ubiquitin Ligase0.80.7-1.1
P31749AKT1Kinase24.512.1-2.0
Table 2: L-Tyrosine-d7 Isotope Enrichment in Peptides Over Time

This table shows the decay of the "heavy" isotope signal for a specific peptide from the protein AKT1, which is used to calculate the degradation rate.

Time Point (hours)Peptide Sequence% Heavy L-Tyrosine-d7
0IIMLDANHPd7YVK100.0
6IIMLDANHPd7YVK86.1
12IIMLDANHPd7YVK71.3
24IIMLDANHPd7YVK50.0
48IIMLDANHPd7YVK24.9

References

Quantification of D-Tyrosine in Biological Samples Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

D-amino acids, the enantiomers of the more common L-amino acids, were once considered rare and of little biological significance in mammals. However, a growing body of evidence has revealed their presence and important physiological roles, particularly in the central nervous system. D-Tyrosine, the D-enantiomer of L-Tyrosine, is a non-essential amino acid. While the functions of L-Tyrosine as a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones, are well-established, the specific roles of D-Tyrosine are still under investigation.[1] Emerging research suggests that D-amino acids, such as D-serine and D-aspartate, act as signaling molecules in the brain, modulating synaptic transmission and plasticity.[2][3]

The accurate quantification of D-Tyrosine in biological matrices such as plasma and cerebrospinal fluid (CSF) is crucial for understanding its physiological and pathological significance. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity, specificity, and accuracy.[4] This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte (in this case, D-Tyrosine) as an internal standard. The ratio of the endogenous analyte to the internal standard is then measured by MS/MS, allowing for precise quantification that corrects for variations in sample preparation and instrument response.

This document provides a detailed protocol for the quantification of D-Tyrosine in biological samples using an isotope dilution LC-MS/MS method. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Principle of the Method

The quantification of D-Tyrosine is based on the principle of stable isotope dilution. A known amount of a stable isotope-labeled D-Tyrosine internal standard (e.g., D-Tyrosine-¹³C₉,¹⁵N) is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to protein precipitation to remove larger molecules. The supernatant, containing both the endogenous D-Tyrosine and the labeled internal standard, is then analyzed by LC-MS/MS.

Chromatographic separation is essential to distinguish D-Tyrosine from its more abundant L-enantiomer and other interfering substances. This is typically achieved using a chiral chromatography column. Following separation, the analytes are ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous D-Tyrosine and the stable isotope-labeled internal standard are monitored. The ratio of the peak area of the endogenous D-Tyrosine to that of the internal standard is used to calculate the concentration of D-Tyrosine in the original sample by referencing a calibration curve.

Data Presentation

The following table summarizes representative quantitative data for tyrosine in human plasma. It is important to note that most available data refers to total tyrosine (L- and D-isomers) as the concentration of D-Tyrosine is typically very low and often not reported separately in general clinical chemistry.

Biological MatrixAnalyteConcentration Range (µmol/L)MethodReference
Human PlasmaTotal Tyrosine38 - 110Clinical Chemistry Analyzer[2]
Human PlasmaTotal Tyrosine52 - 104HPLC[5]

Note: Specific concentration ranges for D-Tyrosine in healthy human plasma and CSF are not widely available in the literature and require highly specialized analytical methods for determination.

Experimental Protocols

Materials and Reagents
  • D-Tyrosine analytical standard

  • Stable isotope-labeled D-Tyrosine (e.g., D-Tyrosine-¹³C₉,¹⁵N) internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid

  • Trichloroacetic acid (TCA) or perchloric acid (PCA)

  • Biological samples (e.g., plasma, CSF)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chiral HPLC column (e.g., Crownpak CR-I(+))

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Sample Preparation (Protein Precipitation)
  • Thaw frozen biological samples (plasma or CSF) on ice.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the stable isotope-labeled D-Tyrosine internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Vortex briefly.

  • Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid or 6% (w/v) perchloric acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Representative)

  • HPLC Column: Chiral stationary phase column (e.g., Crownpak CR-I(+), 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Gradient:

    Time (min) % B
    0.0 5
    2.0 5
    10.0 50
    10.1 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Mass Spectrometry (MS/MS) Conditions (Representative)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    D-Tyrosine 182.1 136.1

    | D-Tyrosine-¹³C₉,¹⁵N | 192.1 | 145.1 |

Note: The specific MRM transitions should be optimized for the instrument being used. The precursor ion corresponds to [M+H]⁺ and the product ion typically results from the neutral loss of formic acid ([M+H-HCOOH]⁺).[6][7]

Data Analysis and Quantification
  • Integrate the peak areas for the MRM transitions of both endogenous D-Tyrosine and the stable isotope-labeled internal standard.

  • Calculate the peak area ratio of D-Tyrosine to the internal standard.

  • Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of D-Tyrosine and a fixed concentration of the internal standard.

  • Plot the peak area ratio against the concentration of the D-Tyrosine standards.

  • Determine the concentration of D-Tyrosine in the biological samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, CSF) Spike Add Stable Isotope-Labeled D-Tyrosine Internal Standard BiologicalSample->Spike Precipitation Protein Precipitation (e.g., with TCA) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection ChiralLC Chiral HPLC Separation Injection->ChiralLC ESI Electrospray Ionization (ESI) ChiralLC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Peak Area Ratio (D-Tyrosine / Internal Standard) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of D-Tyrosine Calibration->Quantification

Caption: Experimental workflow for D-Tyrosine quantification.

G cluster_pathway Putative Signaling Role of D-Tyrosine in the Nervous System cluster_enzymes Metabolism DTyr D-Tyrosine Receptor Neuronal Receptor (e.g., NMDA Receptor Subtype) DTyr->Receptor Binds to co-agonist site? Racemase Tyrosine Racemase? (Hypothetical in mammals) DAAO D-Amino Acid Oxidase (DAAO) DTyr->DAAO Degradation Signal Intracellular Signaling Cascade Receptor->Signal Activates/Modulates Plasticity Modulation of Synaptic Plasticity (LTP/LTD) Signal->Plasticity Function Impact on Learning and Memory Plasticity->Function LTyr L-Tyrosine LTyr->DTyr Racemization Metabolites Metabolites DAAO->Metabolites

Caption: Putative signaling pathway of D-Tyrosine.

References

Application Notes and Protocols: The Use of D-Tyrosine-d7 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Understanding the complex molecular mechanisms underlying these conditions is paramount for the development of effective therapeutic strategies. Stable isotope-labeled amino acids have become indispensable tools in this pursuit, enabling researchers to trace metabolic pathways and quantify dynamic changes in the proteome. D-Tyrosine-d7, a deuterated analog of the amino acid tyrosine, serves as a powerful tracer in such studies. Its incorporation into cellular proteins allows for precise quantification by mass spectrometry, providing insights into protein synthesis, degradation, and post-translational modifications that are often dysregulated in neurodegenerative states.

The D-enantiomer of amino acids, while less common than the L-form, has been implicated in various neurological processes. Alterations in the levels of D-amino acids, such as D-serine, have been linked to the modulation of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and excitotoxicity, key factors in Alzheimer's disease.[1][2] While D-Tyrosine's specific roles are less defined, the use of its isotopically labeled form, this compound, in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) provides a robust method for comparative proteomics in neuronal models.[3][4][5] This allows for the identification of proteins with altered turnover rates in response to disease-related stimuli or potential therapeutic agents.

Furthermore, tyrosine is a precursor to key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[6][7] The dysregulation of dopaminergic neurons is a hallmark of Parkinson's disease, making the study of tyrosine metabolism critical.[8][9][10][11] L-tyrosine has also been implicated in oxidative stress, a pathological process common to many neurodegenerative disorders.[12][13][14][15][16][17] Dityrosine, a product of tyrosine oxidation, is found in the protein aggregates characteristic of Alzheimer's disease.[18][19] Therefore, tracing the fate of this compound can provide valuable information on both normal metabolism and pathological oxidative processes in the brain.

These application notes provide an overview of the utility of this compound in neurodegenerative disease research and offer detailed protocols for its use in key experiments.

Applications of this compound

The primary application of this compound in neurodegenerative disease research is as a metabolic tracer for quantitative proteomics and metabolic flux analysis.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): this compound can be used as a "heavy" amino acid in SILAC experiments to compare the proteomes of two or more cell populations. This is particularly useful for studying the effects of disease-related mutations, toxic protein aggregates (e.g., amyloid-beta or alpha-synuclein), or candidate drugs on neuronal protein expression and turnover.[3][4][5]

  • Metabolic Labeling and Protein Turnover Studies: By introducing this compound into cell culture media or administering it to animal models, researchers can track its incorporation into newly synthesized proteins over time. This allows for the measurement of protein synthesis and degradation rates, providing insights into how these processes are altered in neurodegeneration.

  • Tracing Tyrosine Metabolism and Oxidative Stress: this compound can be used to follow the metabolic fate of tyrosine, including its conversion to catecholamines and its potential involvement in oxidative stress pathways. The detection of deuterated dityrosine could serve as a biomarker for oxidative damage.

  • Positron Emission Tomography (PET) Imaging: While not a direct application of this compound, the principles of using isotopically labeled molecules are central to PET imaging.[20][21][22] Studies with this compound can inform the development of novel PET tracers for imaging tyrosine metabolism and neuroinflammation in the living brain.

Experimental Protocols

Protocol 1: SILAC-based Quantitative Proteomics in a Neuronal Cell Model of Alzheimer's Disease

This protocol describes the use of this compound to compare the proteomes of a human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing a familial Alzheimer's disease-associated mutation in Amyloid Precursor Protein (APP) with a wild-type control.

Materials:

  • SH-SY5Y cells (wild-type and APP mutant)

  • DMEM for SILAC (deficient in L-Tyrosine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Tyrosine

  • "Heavy" this compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin

  • LC-MS/MS instrumentation

Methodology:

  • Cell Culture and Labeling:

    • Culture wild-type SH-SY5Y cells in "light" SILAC medium (DMEM supplemented with "light" L-Tyrosine and dFBS).

    • Culture APP mutant SH-SY5Y cells in "heavy" SILAC medium (DMEM supplemented with "heavy" this compound and dFBS).

    • Maintain the cells in their respective SILAC media for at least five cell divisions to ensure near-complete incorporation of the labeled amino acid.[3][4]

  • Cell Lysis and Protein Extraction:

    • Harvest cells from both "light" and "heavy" cultures.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatants containing the protein extracts.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

  • Protein Digestion:

    • Denature the proteins in the mixed lysate by heating at 95°C for 5 minutes.

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either "light" L-Tyrosine or "heavy" this compound.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

    • Proteins with a ratio significantly different from 1:1 are considered to be differentially expressed between the wild-type and APP mutant cells.

Expected Outcome: This experiment will generate a quantitative profile of the proteome, highlighting proteins that are up- or down-regulated in the presence of the Alzheimer's-related APP mutation. This can reveal novel pathological mechanisms and potential therapeutic targets.

Protocol 2: Pulse-Chase Analysis of Protein Turnover in a Parkinson's Disease Model

This protocol details a pulse-chase experiment using this compound to measure the degradation rate of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in a cellular model of Parkinson's disease.

Materials:

  • Lund Human Mesencephalic (LUHMES) cells (a dopaminergic neuronal cell line)

  • Differentiation medium for LUHMES cells

  • Pulse medium: DMEM containing this compound

  • Chase medium: Standard DMEM containing unlabeled L-Tyrosine

  • MPP+ (a neurotoxin that selectively damages dopaminergic neurons)

  • Cell lysis buffer

  • Antibodies against Tyrosine Hydroxylase (TH)

  • Immunoprecipitation reagents (e.g., Protein A/G beads)

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometer

Methodology:

  • Cell Differentiation: Differentiate LUHMES cells into mature dopaminergic neurons according to established protocols.

  • Pulse Labeling:

    • Incubate the differentiated neurons in "pulse" medium containing this compound for a defined period (e.g., 24 hours) to label newly synthesized proteins.

  • Chase Period:

    • After the pulse period, wash the cells and switch to "chase" medium containing an excess of unlabeled L-Tyrosine.

    • At various time points during the chase (e.g., 0, 6, 12, 24, 48 hours), treat one set of cells with MPP+ to induce a Parkinson's-like phenotype, and leave another set as a control.

  • Cell Lysis and Immunoprecipitation:

    • At each time point, harvest both control and MPP+-treated cells and lyse them.

    • Immunoprecipitate Tyrosine Hydroxylase (TH) from the cell lysates using a specific antibody.

  • Mass Spectrometry Analysis:

    • Digest the immunoprecipitated TH with trypsin.

    • Analyze the resulting peptides by mass spectrometry to determine the ratio of "heavy" (this compound containing) to "light" (unlabeled) TH peptides at each time point.

  • Data Analysis:

    • Calculate the rate of disappearance of the "heavy" TH signal over the chase period. This represents the degradation rate of the protein.

    • Compare the degradation rates of TH in control versus MPP+-treated cells.

Expected Outcome: This experiment will determine if the neurotoxin MPP+ alters the turnover rate of Tyrosine Hydroxylase in dopaminergic neurons. A change in the degradation rate could indicate a pathological mechanism contributing to the dopamine deficiency seen in Parkinson's disease.[8][10][11]

Data Presentation

Table 1: Hypothetical SILAC Data for APP Mutant vs. Wild-Type Neuronal Cells

Protein IDGene NameSILAC Ratio (Heavy/Light)p-valueFunction
P05067APP1.050.89Precursor of Amyloid-beta
P10636MAPT1.820.01Microtubule-associated protein
Q06830BACE12.15<0.01Beta-secretase
P49768PSEN10.980.92Gamma-secretase subunit
P02768A2M0.450.02Alpha-2-macroglobulin

Table 2: Hypothetical Protein Turnover Data for Tyrosine Hydroxylase (TH) in a Parkinson's Disease Model

ConditionTime Point (hours)% Heavy TH RemainingTH Half-life (hours)
Control010036.5
688
1275
2455
4830
MPP+ Treated010024.2
680
1262
2438
4815

Visualizations

G cluster_0 SILAC Labeling cluster_1 Sample Preparation cluster_2 Analysis Wild-Type Cells Wild-Type Cells Light Medium\n(L-Tyrosine) Light Medium (L-Tyrosine) Wild-Type Cells->Light Medium\n(L-Tyrosine) Cell Lysis Cell Lysis APP Mutant Cells APP Mutant Cells Heavy Medium\n(this compound) Heavy Medium (this compound) APP Mutant Cells->Heavy Medium\n(this compound) Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Mix 1:1 Mix 1:1 Protein Quantification->Mix 1:1 Trypsin Digestion Trypsin Digestion Mix 1:1->Trypsin Digestion LC-MS/MS LC-MS/MS Trypsin Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Identification\n& Quantification Protein Identification & Quantification Data Analysis->Protein Identification\n& Quantification G cluster_0 Time Points Differentiated\nDopaminergic Neurons Differentiated Dopaminergic Neurons Pulse Labeling\n(this compound) Pulse Labeling (this compound) Differentiated\nDopaminergic Neurons->Pulse Labeling\n(this compound) Chase\n(Unlabeled L-Tyrosine) Chase (Unlabeled L-Tyrosine) Pulse Labeling\n(this compound)->Chase\n(Unlabeled L-Tyrosine) T0 T0 Chase\n(Unlabeled L-Tyrosine)->T0 MPP+ Treatment MPP+ Treatment Chase\n(Unlabeled L-Tyrosine)->MPP+ Treatment T6 T6 T0->T6 T12 T12 T6->T12 T24 T24 T12->T24 T48 T48 T24->T48 Cell Lysis Cell Lysis T48->Cell Lysis Immunoprecipitation\n(Tyrosine Hydroxylase) Immunoprecipitation (Tyrosine Hydroxylase) Cell Lysis->Immunoprecipitation\n(Tyrosine Hydroxylase) Mass Spectrometry Mass Spectrometry Immunoprecipitation\n(Tyrosine Hydroxylase)->Mass Spectrometry Quantify Heavy/Light Ratio Quantify Heavy/Light Ratio Mass Spectrometry->Quantify Heavy/Light Ratio Calculate Degradation Rate Calculate Degradation Rate Quantify Heavy/Light Ratio->Calculate Degradation Rate MPP+ Treatment->T0 G cluster_0 Parkinson's Disease Pathology cluster_1 Oxidative Stress Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase ROS Reactive Oxygen Species Tyrosine->ROS Oxidation Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Reduced Dopamine\nLevels Reduced Dopamine Levels Dopamine->Reduced Dopamine\nLevels Epinephrine Epinephrine Norepinephrine->Epinephrine Dopaminergic Neuron\nDegeneration Dopaminergic Neuron Degeneration Dopaminergic Neuron\nDegeneration->Reduced Dopamine\nLevels Dityrosine Dityrosine ROS->Dityrosine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Tyrosine-d7 for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of D-Tyrosine-d7 as an internal standard in mass spectrometry-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and robust quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the endogenous analyte (D-Tyrosine or L-Tyrosine), it can effectively compensate for variations that may occur during sample preparation, injection, and ionization.[1][2] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach significantly improves the accuracy and precision of the measurement by correcting for analyte loss and matrix effects.[1][2]

Q2: What is a good starting concentration for this compound?

A2: A common rule of thumb is to use an internal standard concentration that is in the middle of your calibration curve's range. Some studies involving the analysis of multiple amino acids have used internal standard working solutions with concentrations ranging from 125-250 µmol/L.[3] Another study quantifying tyrosine in urine utilized a 500 nM concentration of a related SIL internal standard. The optimal concentration is application-dependent and should be determined experimentally.

Q3: How do I determine the optimal concentration of this compound for my specific assay?

A3: The optimal concentration should provide a stable and reproducible signal across all samples without interfering with the analyte quantification. A detailed experimental protocol for optimizing the concentration is provided in the "Experimental Protocols" section of this guide. The goal is to find a concentration that is not so low as to be affected by the assay's limit of quantitation, nor so high that it causes detector saturation or significant isotopic contribution to the analyte signal.

Q4: Can this compound be used as an internal standard for L-Tyrosine quantification?

A4: Yes, due to their similar chemical structures and chromatographic behavior, this compound can be used as an internal standard for L-Tyrosine quantification. However, it is crucial to verify that there are no significant differences in their behavior during your specific sample preparation and analysis, such as different extraction recoveries or matrix effects.

Troubleshooting Guide

This section addresses common issues encountered when using this compound as an internal standard.

Issue 1: High Variability in Internal Standard Signal

Symptoms:

  • Inconsistent peak areas for this compound across different samples and quality controls.

  • Poor precision (%CV) for quality control samples.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation Review and standardize all sample preparation steps, including pipetting, extraction, and reconstitution, to ensure uniformity.
Matrix Effects Different biological samples can have varying compositions, leading to ion suppression or enhancement. Perform a matrix effect evaluation as detailed in the "Experimental Protocols" section. Consider more rigorous sample cleanup methods if significant matrix effects are observed.
Instability of this compound Verify the stability of this compound in your sample matrix and storage conditions. Deuterium exchange can occur under certain pH and temperature conditions.
Issue 2: Non-linear Calibration Curve

Symptoms:

  • The calibration curve for the analyte (Tyrosine) is not linear, especially at the high or low ends.

  • Poor R-squared (R²) value for the calibration curve.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Detector Saturation At high analyte concentrations, the mass spectrometer detector can become saturated. Dilute the upper-level calibration standards or reduce the injection volume.
Inappropriate Internal Standard Concentration If the this compound concentration is too high, it can contribute to ion source saturation. If it is too low, the signal-to-noise ratio may be poor at the lower end of the curve. Re-optimize the internal standard concentration.
Isotopic Interference (Cross-talk) At high concentrations of unlabeled Tyrosine, its naturally occurring isotopes can contribute to the signal of this compound, artificially inflating the internal standard signal and causing the curve to bend.[4]
Issue 3: Analyte Signal Detected in Blank Samples

Symptoms:

  • A peak corresponding to Tyrosine is observed in blank samples that are only spiked with this compound.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Impurity in the Internal Standard The this compound standard may contain a small amount of unlabeled Tyrosine as an impurity from its synthesis.[4]
Verification: Prepare and analyze a high-concentration solution of the this compound standard alone. Monitor the mass transition for unlabeled Tyrosine.
Solution: If a significant amount of unlabeled analyte is present, contact the supplier for a higher purity standard or quantify the impurity and correct for its contribution.
Isotopic Contribution from IS to Analyte Although less common with a d7 label, in-source fragmentation of this compound could potentially lead to a signal at the mass of the unlabeled analyte. Optimize mass spectrometer source conditions to minimize fragmentation.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for your assay.

Objective: To identify a this compound concentration that provides a consistent and robust signal across the entire calibration range without causing analytical issues.

Methodology:

  • Prepare a Calibration Curve: Prepare a set of calibration standards for your analyte (Tyrosine) at concentrations spanning your expected analytical range.

  • Prepare this compound Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., low, medium, and high concentrations relative to the mid-point of your analyte's calibration curve).

  • Spike and Analyze: For each this compound concentration, spike it into a full set of your analyte's calibration standards.

  • Data Analysis:

    • Internal Standard Response: For each this compound concentration, plot its peak area across the range of analyte concentrations. The ideal internal standard concentration should yield a consistent and stable peak area.

    • Calibration Curve Performance: Generate a calibration curve (analyte/IS peak area ratio vs. analyte concentration) for each this compound concentration. Evaluate the linearity (R²) and accuracy of the back-calculated concentrations for each curve.

  • Selection: Choose the this compound concentration that results in the most consistent internal standard response and the best calibration curve performance (linearity, accuracy, and precision).

Data Presentation:

This compound ConcentrationIS Peak Area %CV across CalibrantsCalibration Curve R²Accuracy of Back-Calculated Concentrations (% Bias)
Low Concentration
Medium Concentration
High Concentration
Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of this compound and the analyte.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your analyte and this compound at low and high concentrations in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After extraction, spike the analyte and this compound into the extracts at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before extraction at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The %CV of the MF across different matrix lots should ideally be ≤15%.

Data Presentation:

Sample SetAnalyte Peak AreaThis compound Peak AreaMatrix Factor (Analyte)Matrix Factor (IS)Recovery (%)
Set A (Neat)N/AN/AN/A
Set B (Post-Spike)
Set C (Pre-Spike)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_is Internal Standard Addition cluster_analysis Analysis cluster_data Data Processing Cal_Std Calibration Standards Spike Spike with Optimized This compound Cal_Std->Spike QC Quality Controls QC->Spike Samples Unknown Samples Samples->Spike Extract Sample Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Calculate Analyte/IS Peak Area Ratio LCMS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknowns Curve->Quant

Caption: Workflow for quantitative analysis using an internal standard.

troubleshooting_logic Start Inconsistent Results? IS_Var High IS Variability? Start->IS_Var Yes OK Assay OK Start->OK No Curve_NL Non-Linear Curve? IS_Var->Curve_NL No Check_Prep Review Sample Prep IS_Var->Check_Prep Yes Blank_Sig Signal in Blank? Curve_NL->Blank_Sig No Check_IS_Conc Optimize IS Concentration Curve_NL->Check_IS_Conc Yes Check_Purity Verify IS Purity Blank_Sig->Check_Purity Yes Blank_Sig->OK No Check_Matrix Evaluate Matrix Effects Check_Prep->Check_Matrix Check_Matrix->OK Check_IS_Conc->OK Check_Purity->OK

Caption: Troubleshooting logic for common internal standard issues.

References

Preventing isotope exchange in D-Tyrosine-d7 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Tyrosine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing isotope exchange and ensuring the integrity of this compound in your experiments. Find answers to common questions, troubleshoot your experiments, and access detailed protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability and handling of this compound.

Q1: I'm observing a loss of the deuterium label in my this compound sample during my experiment. What are the most likely causes?

A1: Loss of the deuterium label, also known as H/D back-exchange, can be a significant issue. The most common causes are related to experimental conditions that promote the exchange of deuterium atoms with protons from the surrounding solvent (e.g., water, buffers).

Key factors that influence isotope exchange include:

  • pH: Extreme pH values, both acidic and basic, can catalyze the exchange of deuterium atoms, particularly those on the aromatic ring and the alpha-carbon. The minimum exchange rate for amide hydrogens in proteins, which can be a useful proxy, occurs around pH 2.6.[1] For deuterated standards, adjusting the sample or solvent pH to a range where exchange is minimized is a key strategy.[2]

  • Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for isotope exchange, accelerating the rate of deuterium loss.

  • Exposure to Protic Solvents: Prolonged exposure to water, alcohols, or other protic solvents can lead to gradual back-exchange.[2]

  • Enzymatic Activity: Certain enzymes in your experimental system may catalyze H/D exchange reactions.[3][4]

Q2: How can I minimize deuterium loss when preparing my this compound for cell culture experiments?

A2: Minimizing deuterium loss in cell culture applications requires careful preparation of your media and handling of the labeled amino acid.

  • Media Preparation:

    • Prepare your culture medium at a neutral or near-neutral pH. Tyrosine has low solubility at neutral pH, which can be a challenge.[5][6] Using chemically modified forms of tyrosine or carefully prepared stock solutions can help.

    • Avoid highly alkaline conditions which are sometimes used to dissolve tyrosine, as this can promote back-exchange.[7]

  • Stock Solutions:

    • Prepare concentrated stock solutions of this compound in a suitable, preferably aprotic or deuterated, solvent if possible. However, for cell culture, aqueous buffers are often necessary. In this case, use a buffer with a stable pH in the neutral range.

    • Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Incubation Time:

    • While necessary for metabolic labeling, be aware that longer incubation times increase the potential for back-exchange.

Q3: My mass spectrometry results show a lower than expected mass for my this compound labeled peptide. How can I prevent this during sample preparation?

A3: Back-exchange is a well-known challenge in mass spectrometry experiments involving deuterated compounds.[8][9] Here are steps to minimize it:

  • Control pH: After your experiment, quench reactions and prepare your sample for mass spectrometry at a low pH (around 2.5-3.0) and low temperature (on ice).[10] This significantly slows down the rate of back-exchange.

  • Minimize Exposure to H2O: During sample cleanup and preparation, use solvents with high organic content (e.g., acetonitrile) as much as possible to reduce the concentration of exchangeable protons.

  • Temperature Control: Keep samples cold (on ice or in a refrigerated autosampler) throughout the entire sample preparation and analysis workflow.

  • Speed: Perform the sample preparation steps as quickly as is reasonably possible to minimize the time the sample is in an aqueous environment where back-exchange can occur.

Q4: Can the position of the deuterium atoms on the tyrosine molecule affect their stability?

A4: Yes, the stability of the deuterium label can vary depending on its position. Deuterium atoms on heteroatoms (like -OH and -NH2) are highly labile and will exchange almost instantaneously with protons from aqueous solvents. Deuterium on carbons adjacent to carbonyl groups can also be more susceptible to exchange.[2] For this compound, the deuterium atoms are on the aromatic ring and the aliphatic side chain, which are generally more stable than those on heteroatoms. However, they can still undergo exchange under certain conditions, particularly at non-neutral pH and elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This protocol is designed to prepare a stable stock solution of this compound for use in metabolic labeling experiments.

  • Materials:

    • This compound powder

    • Sterile, high-purity water or a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.4

    • Sterile, conical tubes

    • Vortex mixer

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add a small amount of sterile water or buffer to create a slurry.

    • Gradually add more solvent while vortexing to dissolve the powder. Due to the low solubility of tyrosine, this may require some time. Gentle warming (to no more than 37°C) can aid dissolution, but prolonged heating should be avoided.

    • Once dissolved, adjust the final volume with the solvent to achieve the desired stock concentration.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Sample Preparation for Mass Spectrometry to Minimize Back-Exchange

This protocol outlines the steps for preparing a protein digest containing this compound for LC-MS/MS analysis, with a focus on minimizing deuterium loss.

  • Materials:

    • Protein sample containing this compound

    • Quenching buffer (e.g., 0.5 M phosphate buffer, pH 2.5)

    • Denaturation buffer (e.g., 8 M urea or 6 M guanidine HCl in quenching buffer)

    • Reducing agent (e.g., DTT)

    • Alkylating agent (e.g., iodoacetamide)

    • Protease (e.g., trypsin, pepsin)

    • LC-MS grade water with 0.1% formic acid

    • LC-MS grade acetonitrile with 0.1% formic acid

    • Solid-phase extraction (SPE) C18 cartridges

  • Procedure:

    • Quenching and Denaturation:

      • Rapidly cool your protein sample on ice.

      • Add an equal volume of ice-cold quenching buffer to lower the pH to ~2.5.

      • Add denaturation buffer to the quenched sample.

    • Reduction and Alkylation (for disulfide bonds):

      • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

      • Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Digestion:

      • Dilute the sample with a low pH buffer (e.g., 100 mM phosphate buffer, pH 2.5) to reduce the denaturant concentration to a level compatible with your chosen protease (e.g., < 1 M urea for trypsin).

      • Add the protease at an appropriate enzyme-to-substrate ratio (e.g., 1:50 for trypsin).

      • Incubate according to the protease's optimal conditions, keeping the incubation time as short as possible while ensuring complete digestion.

    • Desalting and Concentration:

      • Acidify the digest with formic acid to pH < 3.0.

      • Condition an SPE C18 cartridge with acetonitrile, followed by equilibration with water containing 0.1% formic acid.

      • Load the acidified digest onto the cartridge.

      • Wash the cartridge with water containing 0.1% formic acid to remove salts.

      • Elute the peptides with a solution of acetonitrile and 0.1% formic acid (e.g., 50-80% acetonitrile).

    • Final Preparation:

      • Dry the eluted peptides in a vacuum centrifuge.

      • Reconstitute the peptides in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid in water).

      • Analyze immediately by LC-MS/MS or store at -80°C.

Data Presentation

Table 1: Factors Influencing this compound Isotope Exchange
FactorCondition Promoting ExchangeRecommended Condition to Minimize ExchangeRationale
pH Acidic (< 4) or Basic (> 8)Neutral (6.0-7.5) for storage and experiments; Acidic (2.5-3.0) for MS sample prepH/D exchange is catalyzed by both acid and base.[1][2] Low pH and cold temperature significantly slow exchange rates during analysis.[10]
Temperature Elevated temperatures (> 37°C)Room temperature or below; on ice for sample prepHigher temperatures increase the kinetic energy of molecules, facilitating exchange reactions.
Solvent Protic solvents (water, methanol)Aprotic solvents where possible; minimize time in aqueous solutionsProtic solvents provide a source of exchangeable protons.[2]
Enzymatic Activity Presence of certain dehydrogenases or other enzymesUse of enzyme inhibitors; purification of the protein of interestSome enzymes can catalyze H/D exchange reactions.[3][4]

Visualizations

Isotope_Exchange_Pathway cluster_conditions Conditions Promoting Exchange cluster_molecule High_Temp High Temperature D_Tyr_d7 This compound (Stable) High_Temp->D_Tyr_d7 Accelerates Extreme_pH Extreme pH (Acidic/Basic) Extreme_pH->D_Tyr_d7 Catalyzes Protic_Solvent Aqueous/Protic Solvent Protic_Solvent->D_Tyr_d7 Enables Tyr_Back_Exchanged D-Tyrosine with D Loss (Compromised Data) D_Tyr_d7->Tyr_Back_Exchanged H/D Back-Exchange

Caption: Factors leading to unwanted H/D back-exchange in this compound.

Troubleshooting_Workflow Start Unexpected Results: Possible Deuterium Loss Check_Storage Verify Storage Conditions (Temp, Aliquots) Start->Check_Storage Review_Prep Review Sample Preparation (pH, Temp, Time) Start->Review_Prep Optimize_Storage Optimize Storage: -80°C, Single-Use Aliquots Check_Storage->Optimize_Storage If suboptimal Assess_Culture Assess Cell Culture Media (pH, Stability) Review_Prep->Assess_Culture Analyze_MS_Method Analyze MS Prep Workflow (Quench pH, Temp) Review_Prep->Analyze_MS_Method Optimize_Prep Optimize Protocol: Neutral pH, Low Temp Review_Prep->Optimize_Prep If suboptimal Optimize_Culture Optimize Media: Buffer pH, Fresh Prep Assess_Culture->Optimize_Culture If suboptimal Optimize_MS_Prep Optimize MS Prep: Rapid, Cold, Acidic Analyze_MS_Method->Optimize_MS_Prep If suboptimal

References

Technical Support Center: D-Tyrosine-d7 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of D-Tyrosine-d7 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In the context of this compound, endogenous or exogenous compounds in biological samples can compete with it for ionization in the mass spectrometer's ion source, leading to inaccurate measurements.[1]

Q2: I'm using this compound as a stable isotope-labeled (SIL) internal standard. Shouldn't that automatically correct for matrix effects?

A2: While SIL internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, complete compensation is not always guaranteed.[3] A phenomenon known as "differential matrix effects" can occur, where the analyte and the internal standard are affected differently by the matrix.[4] This can be caused by a slight difference in their chromatographic retention times, even if minimal, exposing them to different matrix components as they elute.[4][5] This is sometimes referred to as the "deuterium isotope effect," which can alter the lipophilicity and chromatographic behavior of the molecule.[3]

Q3: My this compound internal standard signal is inconsistent across my calibration curve. What could be the issue?

A3: An inconsistent internal standard signal can be due to several factors. One common cause is ionization competition.[4] At high concentrations of the analyte (D-Tyrosine), it can compete with the this compound internal standard for ionization, leading to a decrease in the internal standard signal as the analyte concentration increases.[4] Additionally, ensure that the concentration of your internal standard is optimized; if it's too high, it can suppress the analyte signal, and if too low, the signal may be noisy and unreliable.[1]

Q4: What are the primary sources of matrix effects in biological samples like plasma?

A4: The primary culprits for matrix effects in biological samples, particularly plasma, are phospholipids.[6] These molecules are abundant in cell membranes and can co-elute with the analyte of interest, causing significant ion suppression.[6][7] Other endogenous components like proteins, salts, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles, can also contribute to matrix effects.[8]

Q5: How can I determine if my this compound quantification is being affected by matrix effects?

A5: A common method to assess matrix effects is the post-extraction spike experiment.[4][8] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.[8] A matrix factor can be calculated from this, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.[8] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[8][9]

Troubleshooting Guide

This guide provides structured approaches to troubleshoot and mitigate matrix effects during the quantification of this compound.

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples

Symptom: Your QC samples show high variability and do not meet the acceptance criteria.

Possible Cause: Differential matrix effects between lots of biological matrix.[10]

Troubleshooting Steps:

  • Evaluate Matrix from Different Sources: Prepare QC samples in at least six different lots of the biological matrix to assess the inter-lot variability of the matrix effect.[8]

  • Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components. Consider more rigorous cleanup techniques as detailed in the Experimental Protocols section.

  • Chromatographic Optimization: Adjust your LC gradient to better separate D-Tyrosine and this compound from regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[11]

Issue 2: Loss of Sensitivity for this compound

Symptom: The signal intensity for this compound is significantly lower in matrix samples compared to neat standards.

Possible Cause: Significant ion suppression.[10]

Troubleshooting Steps:

  • Confirm Co-elution: Verify that D-Tyrosine and this compound are co-eluting perfectly. A slight shift in retention time can lead to differential suppression.[10]

  • Improve Sample Cleanup: Focus on removing phospholipids, a major cause of ion suppression in plasma.[6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than protein precipitation (PPT).[12]

  • Sample Dilution: If your assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[11]

Issue 3: Non-Linear Calibration Curve

Symptom: The calibration curve for D-Tyrosine is not linear, especially at higher concentrations.

Possible Cause: Ionization competition between the analyte and the internal standard.[4]

Troubleshooting Steps:

  • Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected concentration range of your analyte. It should provide a stable signal without competing with the analyte at high concentrations.[10]

  • Dilute High-Concentration Samples: If you anticipate very high analyte concentrations, you may need to dilute these samples to bring them within the linear range of the assay.[10]

  • Evaluate Analyte Multimer Formation: At high concentrations, some molecules can form multimers in the ion source. Diluting the higher concentration standards and optimizing ion source parameters (e.g., temperature, gas flows) can help minimize this.[4]

Quantitative Data Summary

The following table summarizes the potential variability in matrix effects that can be observed. The values are illustrative and highlight the importance of evaluating matrix effects across different lots of a biological matrix.

Lot of Human PlasmaMatrix Effect (%) for AnalyteMatrix Effect (%) for SIL-ISAnalyte/IS Response Ratio Variability (%)
Lot A75% (Suppression)78% (Suppression)3.8%
Lot B60% (Suppression)75% (Suppression)20.0%
Lot C85% (Suppression)88% (Suppression)3.4%
Lot D95% (Suppression)98% (Suppression)3.1%
Lot E55% (Suppression)70% (Suppression)21.4%
Lot F80% (Suppression)82% (Suppression)2.4%

Data adapted from literature examples demonstrating that the matrix effects experienced by an analyte and its stable isotope-labeled internal standard can differ significantly between lots of matrix.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement and assess the ability of this compound to compensate for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the mobile phase or a suitable neat solvent. Add the this compound internal standard at the working concentration.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike the extracted matrix with the D-Tyrosine standards at the same low, medium, and high concentrations.

    • Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound internal standard at the working concentration.[4]

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • A value of 1 indicates no matrix effect.

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.[8]

  • Calculate Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set C) / (Peak Area Ratio of Analyte/IS in Set A)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be within an acceptable range (typically ≤15%).

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To reduce matrix effects by removing phospholipids from plasma samples.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution and vortex.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase and ion exchange) with 1 mL of methanol followed by 1 mL of water.[12]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Matrix Effects start Inaccurate/Imprecise Quantification of D-Tyrosine check_is Check this compound Internal Standard Behavior start->check_is is_consistent IS Signal Consistent? check_is->is_consistent eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) is_consistent->eval_matrix Yes check_concentration Check IS and Analyte Concentrations is_consistent->check_concentration No matrix_effect_present Significant Matrix Effect? eval_matrix->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes end Accurate Quantification matrix_effect_present->end No optimize_lc Optimize Chromatography optimize_sample_prep->optimize_lc revalidate Re-evaluate and Validate Method optimize_lc->revalidate revalidate->end check_concentration->optimize_lc

Caption: Troubleshooting workflow for addressing matrix effects.

Mechanism of Ion Suppression cluster_source Mass Spectrometer Ion Source analyte This compound droplet ESI Droplet analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet gas_phase Gas Phase Ions droplet->gas_phase Evaporation & Ionization detector Detector gas_phase->detector Reduced Signal (Ion Suppression)

Caption: Mechanism of ion suppression in the MS source.

References

Technical Support Center: D-Tyrosine-d7 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of D-Tyrosine-d7 from plasma samples during experimental procedures.

Troubleshooting Guide

Low or inconsistent recovery of this compound from plasma can be a significant issue. This guide addresses common problems and provides systematic solutions.

Problem 1: Low Analyte Recovery After Protein Precipitation

Possible Causes:

  • Inefficient Protein Removal: Residual proteins can interfere with extraction and analysis.

  • Analyte Co-Precipitation: this compound may be trapped within the precipitated protein pellet.

  • Suboptimal Precipitating Agent: The chosen solvent or acid may not be ideal for this compound.

  • Incorrect Precipitant-to-Plasma Ratio: An improper ratio can lead to incomplete precipitation or analyte loss.

Solutions:

  • Choice of Precipitating Agent: Acetonitrile is often effective for precipitating proteins while keeping small molecules in the supernatant. Trichloroacetic acid (TCA) and sulfosalicylic acid are also commonly used for amino acid analysis.[1][2][3][4] Consider testing different agents to find the optimal one for your specific protocol.

  • Optimization of Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma. This ratio may need to be optimized.

  • Temperature Control: Performing precipitation at low temperatures (e.g., on ice or at -20°C) can enhance protein removal and minimize degradation of the analyte.

  • Vortexing and Incubation: Ensure thorough mixing of the precipitant and plasma. An adequate incubation time allows for complete protein precipitation.

  • pH Adjustment: The pH of the sample can influence the solubility of this compound. Adjusting the pH before or after precipitation might improve recovery, though care must be taken to avoid degradation.

Problem 2: Poor Reproducibility

Possible Causes:

  • Inconsistent Sample Handling: Variations in timing, temperature, or volumes can lead to variable results.

  • Matrix Effects: Endogenous components in plasma can interfere with the ionization of this compound in mass spectrometry-based analyses.

  • Incomplete Vortexing or Centrifugation: This can lead to variable amounts of protein remaining in the supernatant.

Solutions:

  • Standardize Protocol: Adhere strictly to a validated standard operating procedure (SOP) for all samples.

  • Use of Internal Standard: A stable isotope-labeled internal standard, ideally a different isotope of D-Tyrosine, should be added early in the sample preparation process to account for variability.

  • Thorough Mixing and Separation: Ensure consistent and thorough vortexing. Use a refrigerated centrifuge and consistent centrifugation times and speeds to ensure complete pelleting of proteins.

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet.

Problem 3: Analyte Degradation

Possible Causes:

  • pH Instability: The pH of plasma can change upon storage and processing, potentially leading to the degradation of pH-labile compounds.

  • Enzymatic Activity: Endogenous enzymes in plasma may degrade the analyte.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to changes in the sample matrix and analyte degradation.

Solutions:

  • pH Control: For pH-labile compounds, it may be necessary to collect blood samples into tubes containing a buffer.[5] Processing plasma under a CO2 atmosphere can also help stabilize the pH.[5]

  • Prompt Processing: Deproteinize plasma samples as soon as possible after collection.

  • Minimize Freeze-Thaw Cycles: Aliquot plasma samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Which protein precipitation solvent is best for this compound recovery?

A1: While there is no single "best" solvent for all applications, acetonitrile is a popular choice for small molecule analysis as it generally provides high protein removal efficiency with good recovery of analytes in the supernatant.[4][6][7] However, other options like methanol, ethanol, or acids such as trichloroacetic acid (TCA) and sulfosalicylic acid are also used.[1][2][7] It is recommended to perform a small pilot experiment to compare the recovery of this compound with different precipitants in your specific matrix.

Q2: What is the optimal ratio of precipitation solvent to plasma?

A2: A common starting ratio is 3:1 or 4:1 (volume of solvent to volume of plasma). However, the optimal ratio can depend on the specific solvent and the nature of the plasma sample. It is advisable to test a few ratios (e.g., 2:1, 3:1, 4:1) to determine the one that provides the best recovery and reproducibility for this compound.

Q3: Should I use Solid-Phase Extraction (SPE) after protein precipitation?

A3: SPE can be a valuable additional clean-up step after protein precipitation to remove remaining matrix components that might interfere with your analysis, especially for sensitive LC-MS/MS methods.[8][9] A strong cation exchange (SCX) SPE cartridge can be effective for retaining and concentrating amino acids.[8]

Q4: How does pH affect the recovery of this compound during SPE?

A4: The pH of the sample loaded onto an SPE cartridge is critical, especially for ion-exchange sorbents. For cation exchange SPE, the sample pH should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its cationic form and will bind to the sorbent.[10] For D-Tyrosine, which has pKa values around 2.2 (carboxyl group) and 9.2 (amino group), loading at a pH of ~2.8-3.0 is often recommended for cation exchange SPE.[8]

Q5: Can I store plasma samples before processing? If so, under what conditions?

A5: Yes, plasma samples can be stored, preferably at -80°C for long-term storage. To minimize degradation, it is crucial to deproteinize the plasma as soon as possible after collection.[5] If immediate processing is not possible, flash-freezing the plasma and storing it at ultra-low temperatures is the best practice. Avoid multiple freeze-thaw cycles by storing samples in single-use aliquots.

Data Presentation

Table 1: Comparison of Protein Precipitation Methods for Analyte Recovery

Precipitation MethodTypical Solvent/AcidCommon Ratio (Solvent:Plasma)Reported Analyte Recovery (for similar small molecules)Key Considerations
Organic SolventAcetonitrile3:1>80%[4]Good for LC-MS compatibility, efficient protein removal.[6][7]
Methanol3:1Variable, can be lower than ACNMay be less efficient at precipitating some proteins.
Acid PrecipitationTrichloroacetic Acid (TCA)10% final concentrationVariable, potential for co-precipitationCan cause ion suppression in ESI-MS; requires careful handling.[4][7]
Sulfosalicylic Acid (SSA)30% solution addedGood for amino acid analysis[1][2]Commonly used for clinical amino acid profiling.

Note: The recovery percentages are illustrative and based on data for other small molecules. Actual recovery for this compound should be determined experimentally.

Table 2: Typical Parameters for Solid-Phase Extraction (SPE) of Amino Acids

SPE ParameterRecommendationRationale
Sorbent Type Strong Cation Exchange (SCX)Retains positively charged amino acids.
Conditioning Solvent Methanol, followed by water/equilibration bufferPrepares the sorbent for sample loading.
Equilibration Buffer Acidic buffer (e.g., 0.1 M acetic acid, pH ~2.8)Ensures the sorbent and analyte are at the correct pH for binding.[8]
Sample Loading pH ~2.8 - 3.0Ensures D-Tyrosine is protonated and binds to the SCX sorbent.[8]
Wash Solvent Acidic buffer, followed by a weak organic solvent (e.g., methanol)Removes unretained matrix components without eluting the analyte.
Elution Solvent Ammoniated organic solvent (e.g., 5% NH4OH in Methanol)Neutralizes the charge on the amino acid, causing it to elute.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Spike 100 µL of plasma with the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) Cartridge

  • Protein Precipitation: Perform protein precipitation as described in Protocol 1.

  • Sample pH Adjustment: After collecting the supernatant, adjust the pH to ~2.8 with formic or acetic acid.

  • Cartridge Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 0.1 M acetic acid, pH 2.8).

  • Sample Loading: Load the pH-adjusted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of equilibration buffer, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the appropriate mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Optional: Solid-Phase Extraction (SPE) cluster_2 Analysis Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant pH_Adjust Adjust pH of Supernatant Supernatant->pH_Adjust Proceed to SPE Dry_Reconstitute Dry Down & Reconstitute Supernatant->Dry_Reconstitute Direct Analysis SPE_Load Load Sample pH_Adjust->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS

Caption: Experimental workflow for this compound extraction from plasma.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Recovery Cause1 Inefficient Protein Precipitation Start->Cause1 Cause2 Analyte Co-Precipitation Start->Cause2 Cause3 Suboptimal SPE Conditions Start->Cause3 Cause4 Analyte Degradation Start->Cause4 Solution1 Optimize Precipitant & Ratio Cause1->Solution1 Solution2 Adjust pH / Temperature Cause2->Solution2 Solution3 Optimize SPE Method (Sorbent, pH, Solvents) Cause3->Solution3 Solution4 Control Sample Handling (pH, Temp, Freeze-Thaw) Cause4->Solution4 Result Improved this compound Recovery Solution1->Result Improved Precipitation Solution2->Result Reduced Co-Precipitation Solution3->Result Enhanced SPE Recovery Solution4->Result Minimized Degradation

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing D-Tyrosine-d7 instability in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Tyrosine-d7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of this compound under acidic or basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are chemical degradation through oxidation and acid-base catalyzed hydrolysis. While deuteration of the aromatic ring and the ethyl side chain enhances stability against metabolic degradation by increasing the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond (a phenomenon known as the kinetic isotope effect), the fundamental chemical reactivity of the tyrosine molecule remains.[1][2][3] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can influence its stability.[1]

Q2: How does pH affect the stability of this compound?

A2: this compound is susceptible to degradation under both strongly acidic and strongly basic conditions.

  • Acidic Conditions: In strong acids, protonation of the amino acid functional groups can occur. While the core structure is relatively stable in mildly acidic solutions, prolonged exposure to harsh acidic conditions and elevated temperatures can potentially lead to reactions such as oxidative degradation.[4]

  • Basic Conditions: In strong bases, the phenolic hydroxyl group of the tyrosine side chain can be deprotonated, making the aromatic ring more susceptible to oxidation.[5] This can lead to the formation of colored degradation products.

Q3: What are the likely degradation products of this compound under stress conditions?

A3: Based on the known degradation pathways of tyrosine, the following are potential degradation products of this compound:

  • Oxidation Products: Under oxidative stress, which can be exacerbated by basic conditions, the tyrosine ring can be oxidized to form deuterated analogues of 3,4-dihydroxyphenylalanine (DOPA) and dityrosine.[2][6]

  • Products of Acid/Base Hydrolysis: While the amino acid itself is generally stable to hydrolysis, impurities or co-solutes might degrade and create a reactive environment. More aggressive degradation of the core structure is less common under typical experimental conditions but can occur under harsh, prolonged stress.

Q4: How should I prepare and store this compound solutions to maximize stability?

A4: To ensure the stability of your this compound solutions, please adhere to the following guidelines:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers.

  • pH Control: Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7) for general use, unless the experimental protocol requires otherwise.

  • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C is recommended.

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.[1]

  • Inert Atmosphere: For long-term storage of the solid compound or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (HPLC) Degradation of this compound.1. Verify the pH of your sample and mobile phase. 2. Prepare fresh solutions using high-purity, degassed solvents. 3. Ensure proper storage of both the solid compound and its solutions (see Q4 in FAQs). 4. Analyze a freshly prepared standard of this compound to confirm its retention time and purity. 5. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Discoloration of the solution (e.g., yellowing) Oxidation of the tyrosine ring, often accelerated under basic conditions.1. Prepare fresh solutions, ensuring the pH is not highly alkaline. 2. Use degassed solvents to minimize dissolved oxygen. 3. Protect the solution from light. 4. If the experimental conditions require a basic pH, prepare the solution immediately before use and minimize its exposure to air and light.
Inconsistent experimental results Instability of this compound under your specific experimental conditions.1. Review your experimental protocol for any harsh pH or temperature conditions. 2. Perform a stability check of this compound under your exact experimental conditions by analyzing samples at different time points. 3. Consider the compatibility of this compound with other reagents in your experiment.

Quantitative Data on this compound Stability

The following tables provide representative data on the stability of this compound under various pH and temperature conditions. This data is illustrative and based on general principles of chemical kinetics. Actual degradation rates may vary depending on the specific experimental conditions, including buffer composition and the presence of other reactive species.

Table 1: Effect of pH on the Stability of this compound at 25°C over 24 hours

pH% this compound RemainingMajor Degradation Products
1.0>99%-
3.0>99%-
5.0>99%-
7.0>99%-
9.0~98%Oxidative products
11.0~95%Oxidative products
13.0~90%Oxidative products

Table 2: Effect of Temperature on the Stability of this compound at pH 12 over 8 hours

Temperature (°C)% this compound Remaining
4>98%
25~96%
50~90%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound reference standard

  • High-purity water and acetonitrile

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 274 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • For stability testing, dilute the stock solution with the appropriate buffer or solution to the desired concentration.

4. Analysis:

  • Inject a freshly prepared standard solution to determine the retention time and peak area of intact this compound.

  • Inject the stressed samples and monitor for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[1][4][7][8]

1. Acidic Stress:

  • Incubate a solution of this compound (e.g., 0.1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.

  • Neutralize the sample before HPLC analysis.

2. Basic Stress:

  • Incubate a solution of this compound (e.g., 0.1 mg/mL) in 0.1 M NaOH at 60°C for 8 hours.

  • Neutralize the sample before HPLC analysis.

3. Oxidative Stress:

  • Treat a solution of this compound (e.g., 0.1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

4. Thermal Stress:

  • Heat the solid this compound powder at 105°C for 24 hours.

  • Dissolve the stressed powder for analysis.

5. Photolytic Stress:

  • Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

Analysis of Stressed Samples:

  • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1).

  • For identification of degradation products, collect the fractions corresponding to the new peaks and analyze them using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution (1 mg/mL) acid Acidic Stress (0.1M HCl, 60°C) prep->acid Expose to stress base Basic Stress (0.1M NaOH, 60°C) prep->base Expose to stress oxidative Oxidative Stress (3% H2O2, RT) prep->oxidative Expose to stress thermal Thermal Stress (Solid, 105°C) prep->thermal Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidative->hplc Analyze stressed samples thermal->hplc Analyze stressed samples ms_nmr Degradant Identification (LC-MS, NMR) hplc->ms_nmr Isolate & Characterize Degradants

Caption: Workflow for forced degradation studies of this compound.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions DTyr This compound acid_node Relatively Stable (Potential for minor oxidative degradation under harsh conditions) DTyr->acid_node deprotonation Deprotonation of Phenolic Group DTyr->deprotonation oxidation Increased Susceptibility to Oxidation deprotonation->oxidation dopa Deuterated DOPA analogues oxidation->dopa dityrosine Deuterated Dityrosine oxidation->dityrosine

Caption: Potential degradation pathways for this compound.

References

Dealing with incomplete labeling in metabolic studies with D-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Tyrosine-d7 in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with incomplete labeling and other experimental variables.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in metabolic studies?

This compound is a stable isotope-labeled version of the amino acid D-Tyrosine. It contains seven deuterium (d7) atoms in place of hydrogen atoms on the aromatic ring and the beta-carbon. This labeling makes it heavier than its natural counterpart. In metabolic studies, it is used as a tracer to track the metabolic fate of D-Tyrosine in biological systems using mass spectrometry. The increased mass of the labeled tyrosine and its downstream metabolites allows them to be distinguished from their unlabeled endogenous counterparts.

Q2: What are the potential metabolic fates of this compound in mammalian cells?

While L-amino acids are the primary building blocks of proteins, D-amino acids can be metabolized. The primary routes for this compound metabolism include:

  • Oxidative deamination: D-amino acid oxidase (DAAO), a peroxisomal enzyme, can convert D-Tyrosine to p-hydroxyphenylpyruvate.[1][2][3][4][5][6]

  • Inhibition of Melanogenesis: D-Tyrosine can act as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis, thereby reducing the production of melanin.[7][8][9][10]

  • Transport: D-Tyrosine is transported into cells, likely via amino acid transporters that can accommodate both D- and L-isomers, such as Alanine-Serine-Cysteine Transporter 2 (ASCT2).[11]

Q3: What is "incomplete labeling" and why is it a concern?

Incomplete labeling occurs when the target molecule or metabolic pool is not fully enriched with the stable isotope tracer. In the context of this compound, this means that a significant fraction of the intracellular D-Tyrosine pool and its downstream metabolites do not contain the d7 label. This can complicate data analysis and lead to underestimation of metabolic fluxes if not properly accounted for.

Q4: How do I correct for the natural abundance of isotopes in my mass spectrometry data?

It is crucial to correct for the presence of naturally occurring heavy isotopes (e.g., 13C, 15N, 2H) in your analytes.[12][13][14][15][16] This is because the mass spectrometer detects the total abundance of a given mass, which includes both the tracer-derived label and the natural heavy isotopes. Several software packages and algorithms are available for this correction, such as IsoCorrectoR and PolyMID-Correct.[12][14] The general principle involves using the known natural isotopic distribution of each element in the molecule to calculate and subtract the contribution of natural isotopes from the measured mass isotopomer distribution.

Troubleshooting Guides

Problem 1: Low or No Detectable Incorporation of this compound

Possible Causes and Solutions

Possible CauseRecommended Troubleshooting Steps
Inefficient Cellular Uptake 1. Verify Transporter Expression: Confirm that your cell line expresses amino acid transporters capable of transporting D-Tyrosine (e.g., ASCT2). 2. Increase Tracer Concentration: Titrate the concentration of this compound in the culture medium. Start with a concentration range of 0.1-1 mM. 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal labeling duration for your cell line to reach isotopic steady state. This could range from a few hours to over 24 hours.
Rapid Metabolism or Degradation 1. Assess D-amino Acid Oxidase (DAAO) Activity: Check the literature for known DAAO activity in your cell line.[1][2][3][4][5][6][14][17] If DAAO activity is high, consider using a DAAO inhibitor or a cell line with lower DAAO expression. 2. Check for Tracer Purity: Ensure the this compound you are using is of high isotopic and chemical purity.
Issues with Sample Preparation and Analysis 1. Optimize Metabolite Extraction: Use a robust metabolite extraction protocol to ensure efficient recovery of tyrosine and its metabolites. A common method is extraction with cold 80% methanol. 2. Verify Mass Spectrometry Method: Confirm that your LC-MS/MS method is optimized for the detection of this compound and its expected metabolites, with appropriate retention times and fragmentation patterns.
Problem 2: High Variability in Labeling Enrichment Between Replicates

Possible Causes and Solutions

Possible CauseRecommended Troubleshooting Steps
Inconsistent Cell Culture Conditions 1. Synchronize Cell Seeding: Ensure that all replicate wells or flasks are seeded with the same number of cells and that cells are in a similar growth phase at the start of the experiment. 2. Standardize Media Changes: Perform media changes and the addition of the tracer at the same time and in the same manner for all replicates.
Variable Incubation Times 1. Precise Timing: Use a timer to ensure that the labeling period is identical for all replicates. Stagger the quenching and harvesting steps if necessary to maintain consistent timing.
Inconsistent Sample Handling 1. Rapid Quenching: Quench metabolism rapidly and consistently across all samples, for example, by snap-freezing in liquid nitrogen. 2. Consistent Extraction Volumes: Use precise pipetting for all extraction and dilution steps.

Experimental Protocols

Protocol 1: this compound Labeling in Adherent Mammalian Cells
  • Cell Seeding: Seed adherent cells in 12-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture in your standard growth medium for 24 hours.

  • Preparation of Labeling Medium: Prepare fresh culture medium supplemented with this compound. A typical starting concentration is 0.4 mM. Ensure the medium is pre-warmed to 37°C.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound labeling medium to each well.

    • Incubate for the desired labeling period (e.g., 24 hours). This should be optimized for your specific cell line and experimental goals.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold saline.

    • Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

Protocol 2: Calculation of Isotopic Enrichment
  • Data Acquisition: Analyze your samples using LC-MS/MS, monitoring for the mass-to-charge ratios (m/z) of both unlabeled (M+0) and labeled (M+7) tyrosine.

  • Natural Isotope Abundance Correction: Use a tool like IsoCorrectoR to correct the raw mass isotopomer data for the natural abundance of heavy isotopes.[12]

  • Calculate Mole Percent Enrichment (MPE): MPE represents the percentage of the metabolite pool that is labeled. It can be calculated as follows:

    MPE = (Sum of intensities of labeled isotopomers) / (Sum of intensities of all isotopomers) * 100

    For this compound, a simplified calculation after natural abundance correction would be:

    MPE = (Intensity of M+7) / (Intensity of M+0 + Intensity of M+7) * 100

Quantitative Data Summary

The following table provides a hypothetical example of expected labeling efficiencies for this compound in a mammalian cell line with moderate DAAO activity. Actual results will vary depending on the cell line, experimental conditions, and the specific metabolite being measured.

Table 1: Representative Isotopic Enrichment of this compound and a Downstream Metabolite

AnalyteIncubation Time (hours)Expected Mole Percent Enrichment (MPE) (%)
This compound860-75
This compound2485-95
p-hydroxyphenylpyruvate-d62430-50

Visualizations

Signaling and Metabolic Pathways

D_Tyrosine_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome D-Tyr-d7_ext This compound Transporter Amino Acid Transporter (e.g., ASCT2) D-Tyr-d7_ext->Transporter Uptake D-Tyr-d7_int This compound Tyrosinase Tyrosinase D-Tyr-d7_int->Tyrosinase Competitive Inhibition DAAO D-amino acid oxidase (DAAO) D-Tyr-d7_int->DAAO Melanin Melanin Synthesis Tyrosinase->Melanin pHPP-d6 p-hydroxyphenylpyruvate-d6 DAAO->pHPP-d6 Oxidative Deamination Transporter->D-Tyr-d7_int

Caption: Metabolic fate of this compound in a mammalian cell.

Experimental Workflow

Experimental_Workflow Start Cell_Culture 1. Seed and Culture Cells Start->Cell_Culture Labeling 2. Add this compound Labeling Medium Cell_Culture->Labeling Quench_Extract 3. Quench Metabolism & Extract Metabolites Labeling->Quench_Extract LCMS 4. LC-MS/MS Analysis Quench_Extract->LCMS Data_Processing 5. Data Processing (Natural Abundance Correction) LCMS->Data_Processing Analysis 6. Calculate Isotopic Enrichment (MPE) Data_Processing->Analysis End Analysis->End

Caption: Workflow for this compound stable isotope tracing experiments.

Troubleshooting Logic

Troubleshooting_Logic Problem Incomplete Labeling Observed Check_Uptake Is cellular uptake efficient? Problem->Check_Uptake Start Here Check_Metabolism Is the tracer being rapidly degraded? Check_Uptake->Check_Metabolism Yes Solution_Uptake Optimize tracer concentration and incubation time. Verify transporter expression. Check_Uptake->Solution_Uptake No Check_Protocol Is the experimental protocol optimized? Check_Metabolism->Check_Protocol No Solution_Metabolism Assess DAAO activity. Consider using a DAAO inhibitor. Check_Metabolism->Solution_Metabolism Yes Solution_Protocol Refine quenching and extraction steps. Ensure consistent timing. Check_Protocol->Solution_Protocol No

Caption: Troubleshooting logic for incomplete this compound labeling.

References

Ensuring accurate quantification with D-Tyrosine-d7 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of analytes using D-Tyrosine-d7 as an internal standard in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) form of the amino acid D-Tyrosine, where seven hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for mass spectrometry-based quantification because it is chemically identical to its unlabeled counterpart (the analyte) but has a different mass.[1] This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix effects.[2]

Q2: What are "matrix effects" and how can they impact my quantification?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[2][3] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3] Complex matrices contain numerous endogenous components like salts, lipids, and proteins that can interfere with the ionization of the analyte of interest.[4]

Q3: I am observing significant variability in my results. What are the potential causes?

A3: High variability in quantitative results can stem from several factors:

  • Inconsistent Sample Preparation: Variations in extraction efficiency, protein precipitation, or dilutions can introduce significant errors.[5]

  • Analyte Instability: D-Tyrosine and the target analyte may degrade during sample storage or processing. It is crucial to assess freeze-thaw, bench-top, and long-term stability.[6][7]

  • Matrix Effects: Inconsistent matrix effects across different samples can lead to high variability.[2][8]

  • Instrument Performance: Fluctuations in LC pressure, inconsistent injector performance, or a dirty ion source can all contribute to variability.[8]

Q4: My recovery of this compound is low. How can I troubleshoot this?

A4: Low recovery is often linked to the sample extraction process.[4] Consider the following:

  • Extraction Solvent: Ensure the chosen solvent is appropriate for the polarity of D-Tyrosine.

  • pH: The pH of the extraction solution can significantly impact the recovery of amino acids.

  • Extraction Technique: Evaluate whether your current method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is optimal for your matrix and analyte. Re-evaluating these parameters can improve extraction efficiency.[4][6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[8]

Possible Causes and Solutions:

CauseRecommended Action
Column Overload Dilute the sample or use a column with a higher loading capacity.
Column Contamination Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[4]
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for D-Tyrosine. Adjust the organic solvent composition to improve peak shape.
Injector Issues Clean the injector and ensure proper injection technique.
Secondary Interactions Interactions between the analyte and residual silanols on the column can cause tailing. Consider a different column chemistry or mobile phase additives.[6]
Issue 2: Significant Ion Suppression or Enhancement

This is a clear indication of matrix effects interfering with your analysis.

Experimental Protocol: Quantifying and Mitigating Matrix Effects

  • Post-Column Infusion Analysis:

    • Continuously infuse a standard solution of your analyte and this compound into the mass spectrometer post-column.

    • Inject a blank, extracted matrix sample.

    • A dip in the baseline signal at the retention time of your analyte indicates ion suppression, while a peak indicates enhancement.[3]

  • Matrix Factor Calculation:

    • Prepare two sets of samples:

      • Set A: Analyte and this compound spiked into a clean solvent.

      • Set B: Analyte and this compound spiked into an extracted blank matrix.

    • Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Mitigation Strategies:

StrategyDescription
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components.[3][4]
Improved Sample Cleanup Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2][6]
Chromatographic Separation Modify the LC gradient to better separate the analyte from co-eluting matrix components.[4]
Matrix-Matched Calibrators Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.[2]

Quantitative Data Summary: Matrix Effect Evaluation

AnalytePeak Area (Solvent)Peak Area (Matrix)Matrix Factor% Suppression/Enhancement
Analyte X1,200,000780,0000.6535% Suppression
This compound1,500,000990,0000.6634% Suppression
Issue 3: Retention Time Shifts

Inconsistent retention times can lead to misidentification of peaks and inaccurate integration.[8]

Troubleshooting Logic for Retention Time Shifts

Start Retention Time Shift Observed Check_Pressure Check LC System Pressure Start->Check_Pressure Pressure_Stable Pressure Stable? Check_Pressure->Pressure_Stable Check_Mobile_Phase Inspect Mobile Phase Pressure_Stable->Check_Mobile_Phase Yes Troubleshoot_Leaks Troubleshoot Leaks/Blockages Pressure_Stable->Troubleshoot_Leaks No Mobile_Phase_OK Composition & pH Correct? Check_Mobile_Phase->Mobile_Phase_OK Check_Column Evaluate Column Condition Mobile_Phase_OK->Check_Column Yes Prepare_New_MP Prepare Fresh Mobile Phase Mobile_Phase_OK->Prepare_New_MP No Column_OK Column Integrity OK? Check_Column->Column_OK Replace_Column Replace Column Column_OK->Replace_Column No Resolved Issue Resolved Column_OK->Resolved Yes Troubleshoot_Leaks->Resolved Prepare_New_MP->Resolved Replace_Column->Resolved

Caption: Troubleshooting logic for retention time shifts.

Experimental Workflows

General Workflow for Sample Analysis

This diagram outlines the typical steps for quantifying an analyte in a complex matrix using this compound as an internal standard.

Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Internal Standard Spiking (Add this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Integration, Ratio Calculation) MS_Detection->Data_Analysis Quantification 7. Quantification Data_Analysis->Quantification

Caption: General experimental workflow for quantification.

References

Validation & Comparative

A Researcher's Guide to Metabolic Tracing: D-Tyrosine-d7 vs. C13-Labeled Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, stable isotope tracing is a powerful technique to elucidate the complexities of metabolic pathways. By introducing isotopically labeled molecules into a biological system, one can track their transformation and incorporation into downstream metabolites, providing a dynamic view of cellular activity.[1][2] L-Tyrosine, a critical amino acid, is central to numerous physiological processes, including protein synthesis, and the production of neurotransmitters and hormones.[3][4] Consequently, tracing its metabolic fate is of significant interest.

This guide provides an objective comparison of two common isotopic tracers for tyrosine: D-Tyrosine-d7 (a deuterated D-enantiomer) and C13-labeled L-Tyrosine. Their distinct physicochemical properties dictate their suitability for different experimental applications. While C13-labeled L-Tyrosine is the standard for tracking metabolic flux through native pathways, this compound's unique characteristics make it suitable for other specialized applications.

Core Principles: A Tale of Two Tracers

The fundamental difference between these two tracers lies in both the isotope used (Deuterium vs. Carbon-13) and the stereochemistry of the amino acid (D- vs. L-enantiomer).

  • C13-Labeled L-Tyrosine: This tracer is biologically identical to natural L-tyrosine and is readily taken up by cells to participate in all its native metabolic pathways.[5] By labeling the carbon backbone, researchers can track the journey of these carbon atoms as they are incorporated into proteins or transformed into key metabolites like dopamine, thyroxine, fumarate, and acetoacetate.[3][6] This makes it the gold standard for metabolic flux analysis (MFA).[7]

  • This compound: In contrast, D-Tyrosine is not a building block for protein synthesis in mammals.[8] While once thought to be metabolically inert, it is now understood that mammals can process D-amino acids, primarily through the action of the flavoenzyme D-amino acid oxidase (DAO).[8][9][10] This enzyme catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids.[9] Therefore, this compound does not trace the canonical L-tyrosine pathways. The deuterium (d7) label offers a distinct mass shift for detection but can be subject to kinetic isotope effects and potential label loss, which may compromise accuracy in certain quantitative studies.[11][12]

Caption: Conceptual overview of the distinct primary applications for each tracer.

Quantitative and Qualitative Comparison

The choice between this compound and C13-labeled tyrosine hinges on the specific experimental question. The following table summarizes key parameters to guide this decision.

FeatureThis compoundC13-Labeled L-TyrosineKey Considerations
Primary Use Case Internal Standard for LC-MS, D-amino acid metabolism probeMetabolic Flux Analysis (MFA), Pathway TracingThis compound does not trace canonical L-tyrosine pathways.
Biological Activity Not incorporated into proteins; metabolized by D-amino acid oxidase (DAO).[8][9]Follows all native L-tyrosine metabolic pathways.[5]The biological question dictates the appropriate tracer.
Isotopic Label Deuterium (²H or d)Carbon-13 (¹³C)¹³C is integrated into the molecular backbone and is highly stable.[11]
Isotopic Stability Risk of D/H exchange, especially on hydroxyl/amine groups.[11]Highly stable; no risk of exchange under typical conditions.[11]Deuterium label loss can lead to inaccurate quantification.
Kinetic Isotope Effect Can be significant, potentially altering chromatographic retention time and reaction rates.[11]Negligible effect on chromatography and enzymatic reactions.[11]¹³C-standards ensure better co-elution with the unlabeled analyte.
Analytical Accuracy May be lower for flux studies due to different metabolic routes and potential isotopic effects.Generally higher accuracy for tracing metabolic pathways.[11]¹³C-MFA is considered the gold standard for quantifying flux.[7]
Cost Generally less expensive to synthesize.[11][13]More expensive due to the complexity of ¹³C synthesis.[12]Budgetary constraints may influence tracer selection for some applications.

Key Metabolic Pathways of L-Tyrosine

To appreciate the utility of C13-labeled L-Tyrosine, it is essential to visualize its primary metabolic routes. The ¹³C label can be tracked through each of these transformations, providing quantitative data on the activity of each branch.

// Nodes Tyr [label="¹³C L-Tyrosine", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="Protein Synthesis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; L_DOPA [label="L-DOPA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thyroxine [label="Thyroid Hormones\n(Thyroxine)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Melanin [label="Melanin", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Catabolism [label="Catabolism", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fumarate [label="Fumarate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetoacetate [label="Acetoacetate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Tyr -> Protein [label=" Incorporation", color="#5F6368"]; Tyr -> L_DOPA [label=" Tyr Hydroxylase", color="#5F6368"]; L_DOPA -> Dopamine [color="#5F6368"]; Dopamine -> Norepinephrine [color="#5F6368"]; Tyr -> Thyroxine [color="#5F6368"]; Tyr -> Melanin [color="#5F6368"]; Tyr -> Catabolism [color="#5F6368"]; Catabolism -> Fumarate [color="#5F6368"]; Catabolism -> Acetoacetate [color="#5F6368"]; Fumarate -> TCA [color="#5F6368"]; } }

Caption: Simplified metabolic fate of L-Tyrosine in mammalian cells.

Experimental Protocol: A General Guide for Stable Isotope Tracing

This section outlines a typical workflow for conducting a stable isotope tracing experiment in cell culture, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][14][15]

1. Experimental Design and Cell Culture:

  • Objective: Clearly define the metabolic pathway and biological question of interest.

  • Tracer Selection: Choose the appropriate tracer (e.g., [U-13C]-L-Tyrosine for broad pathway analysis).

  • Cell Seeding: Plate cells (e.g., in 6-well plates) and grow to the desired confluency (typically 70-80%). Include multiple replicates for each condition.

  • Culture Medium: Use a custom formulation of medium that lacks the amino acid being traced (e.g., tyrosine-free DMEM).

2. Isotope Labeling:

  • Medium Exchange: Aspirate the standard culture medium. Wash cells gently with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add the pre-warmed custom medium supplemented with the chosen concentration of the isotopic tracer (e.g., [U-13C]-L-Tyrosine).

  • Incubation: Incubate the cells for a predetermined time course. The duration depends on the pathway of interest; short time points (minutes) are used for rapid pathways like glycolysis, while longer periods (hours) may be needed to achieve steady-state labeling in slower pathways.[16]

3. Metabolite Extraction:

  • Quenching Metabolism: At the end of the incubation, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold saline or PBS to remove extracellular tracer and quench metabolic activity.

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the plate. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.[17]

  • Homogenization: Vortex the tubes vigorously and incubate (e.g., on ice or at -20°C) to ensure complete cell lysis and protein precipitation.

  • Clarification: Centrifuge the samples at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Collection: Carefully collect the supernatant containing the polar metabolites into a new tube for analysis.

4. LC-MS Analysis and Data Processing:

  • Instrumentation: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC for polar metabolites).[15]

  • Data Acquisition: Acquire data to measure the mass-to-charge ratio (m/z) and intensity of all detectable ions.

  • Data Analysis: Use specialized software to identify metabolites and determine their mass isotopologue distributions (MIDs). The MID reveals the fraction of the metabolite pool that contains zero, one, two, or more heavy isotopes from the tracer.

  • Flux Calculation: Use the corrected MIDs to calculate metabolic flux rates through the pathways of interest, often with the aid of computational modeling software.[5][7]

// Nodes start [label="Cell Culture\n(e.g., 6-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; labeling [label="Isotope Labeling\n(Add ¹³C or d7-Tyrosine Medium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench Metabolism\n& Wash Cells (Ice-Cold Saline)", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Metabolite Extraction\n(e.g., 80% Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to\nPellet Debris", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="LC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; process [label="Data Processing & \nFlux Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> labeling [color="#5F6368"]; labeling -> quench [color="#5F6368"]; quench -> extract [color="#5F6368"]; extract -> centrifuge [color="#5F6368"]; centrifuge -> analyze [label=" Collect Supernatant", color="#5F6368"]; analyze -> process [color="#5F6368"]; } }

Caption: General experimental workflow for a stable isotope tracing experiment.

Conclusion

References

A Head-to-Head Comparison: D-Tyrosine-d7 Versus Other Internal Standards for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Internal Standard for Accurate Amino Acid Quantification

In the precise world of bioanalysis, particularly in metabolic studies and drug development, the accurate quantification of amino acids is paramount. The use of internal standards in mass spectrometry-based methods is a cornerstone of achieving reliable and reproducible results. Among the array of choices, stable isotope-labeled (SIL) amino acids have emerged as the gold standard, effectively compensating for variations in sample preparation and matrix effects.[1][2] This guide provides a comprehensive comparison of D-Tyrosine-d7, a deuterated internal standard, with other common alternatives, supported by established analytical principles.

Performance Comparison: this compound vs. Alternatives

The ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible throughout the analytical process, from extraction to detection.[1] The primary alternatives to deuterated standards like this compound are carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled compounds, such as L-Tyrosine-¹³C₉,¹⁵N. While both are effective, their performance characteristics can differ.

FeatureThis compound (Deuterated)L-Tyrosine-¹³C₉,¹⁵N (¹³C/¹⁵N Labeled)Rationale & Implication for Amino Acid Analysis
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte.[3]Typically co-elutes perfectly with the unlabeled analyte.[4]Perfect co-elution is critical for the accurate compensation of matrix effects, which can vary across a chromatographic peak. A slight shift, as can occur with deuterated standards, may lead to the analyte and standard experiencing different degrees of ion suppression or enhancement, potentially impacting accuracy.[3]
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange with protons in certain solvents or under specific pH conditions, particularly if the label is on an exchangeable site.Highly stable and not prone to exchange under typical analytical conditions.[3]Isotopic instability can lead to a loss of the labeled standard, resulting in inaccurate quantification. The high stability of ¹³C and ¹⁵N labels provides greater robustness and reliability.
Matrix Effects Effective at compensating for matrix effects, but the potential for chromatographic separation can introduce variability.[5]Considered the "gold standard" for matrix effect compensation due to identical chromatographic behavior and ionization efficiency to the native analyte.[5][6]The ability to precisely mirror the analyte's behavior in the presence of complex biological matrices is the primary advantage of ¹³C/¹⁵N-labeled standards, leading to higher data accuracy.
Commercial Availability & Cost Generally more readily available and cost-effective due to more straightforward synthetic routes.[4]Often more expensive and may have more limited availability due to the complexity of synthesis.[7]For routine, high-throughput analyses, the cost and availability of deuterated standards can be a significant advantage.

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving accurate and precise results. Below is a detailed methodology for the quantification of tyrosine in human plasma using this compound as an internal standard via LC-MS/MS.

Protocol: Quantification of Tyrosine in Human Plasma using this compound Internal Standard

1. Sample Preparation

  • Materials: Human plasma, this compound (internal standard), Trichloroacetic acid (TCA) solution (10% w/v), Acetonitrile (ACN), Water (LC-MS grade).

  • Procedure:

    • Thaw plasma samples and this compound internal standard stock solution on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

    • Add 10 µL of the this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).

    • Vortex briefly.

    • Add 100 µL of ice-cold 10% TCA solution to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tyrosine: Precursor ion (m/z) -> Product ion (m/z) - To be optimized for the specific instrument.

      • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be optimized for the specific instrument.

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

3. Data Analysis and Quantification

  • Construct a calibration curve using known concentrations of unlabeled tyrosine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a fixed concentration of this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.

  • Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes

To better understand the context of amino acid analysis and the principles of internal standardization, the following diagrams illustrate a relevant metabolic pathway and the general experimental workflow.

Tyrosine_Metabolism_Pathway cluster_catecholamines Catecholamine Synthesis Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Fumarate_Acetoacetate Fumarate & Acetoacetate Tyrosine->Fumarate_Acetoacetate Catabolism Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Overview of the Tyrosine Metabolism Pathway.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., TCA) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General Experimental Workflow for Amino Acid Analysis.

Conclusion

The selection of an internal standard is a critical decision in quantitative amino acid analysis. This compound offers a cost-effective and widely available option that can provide reliable results when the analytical method is carefully validated. However, for applications demanding the highest level of accuracy and robustness, particularly in complex biological matrices, ¹³C and/or ¹⁵N-labeled internal standards like L-Tyrosine-¹³C₉,¹⁵N are generally considered superior due to their ideal co-elution and isotopic stability. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

A Comparative Guide to the Validation of a Quantitative Amino Acid Assay: D-Tyrosine-d7 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids is critical in various fields, from metabolic research to drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and selectivity. A key element for a robust and reliable LC-MS/MS assay is the use of a suitable internal standard (IS). This guide provides an objective comparison of D-Tyrosine-d7, a deuterated internal standard, with other alternatives, primarily 13C-labeled L-Tyrosine, for the quantitative analysis of tyrosine and other amino acids. The comparison is supported by established principles of analytical chemistry and experimental data from analogous studies.

The Role of Internal Standards in Quantitative Assays

Internal standards are compounds added to samples at a known concentration before sample processing.[1] They are essential for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible.[2] Stable isotope-labeled (SIL) compounds are considered the best choice for internal standards in mass spectrometry because they have nearly identical chemical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.[1][3]

Comparison of this compound and 13C-Labeled L-Tyrosine as Internal Standards

The choice between a deuterium-labeled and a 13C-labeled internal standard can significantly impact the accuracy and reliability of a quantitative assay. While both are stable isotope-labeled standards, they have distinct properties that affect their performance.

Key Performance Differences:

FeatureThis compound (Deuterium-Labeled)13C-Labeled L-TyrosineRationale & Implications
Chromatographic Co-elution May elute slightly earlier than the unlabeled analyte.[4][5]Co-elutes perfectly with the unlabeled analyte.[6][7]Perfect co-elution is crucial for the accurate compensation of matrix effects, which can vary across a chromatographic peak. A slight retention time difference can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, compromising accuracy.[5]
Isotopic Stability Can be susceptible to back-exchange (deuterium for hydrogen) under certain pH or solvent conditions.[3][7]Highly stable and not prone to isotopic exchange under typical analytical conditions.[7][8]Isotopic instability can lead to a decrease in the concentration of the internal standard and an overestimation of the analyte concentration. The stability of 13C labels provides greater robustness to the assay.
Matrix Effects May experience different matrix effects than the analyte due to chromatographic separation.[5]Experiences the same matrix effects as the analyte due to perfect co-elution.[7]The primary purpose of a SIL-IS is to compensate for matrix effects. Any difference in how the matrix affects the analyte versus the internal standard will lead to inaccurate results.
Extraction Recovery Can exhibit different extraction recovery compared to the unlabeled analyte.Exhibits the same extraction recovery as the unlabeled analyte.Differences in extraction efficiency between the analyte and the internal standard will introduce a systematic error in the quantification.
Cost and Availability Generally less expensive and more widely available.[6][8]Typically more expensive and may be less readily available.[6]The cost-effectiveness of deuterated standards is a primary reason for their common use. However, the potential for compromised data quality should be considered.

Experimental Protocols

Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of amino acids in human plasma, which can be adapted for use with either this compound or a 13C-labeled tyrosine internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (e.g., this compound or 13C-labeled L-Tyrosine in a suitable solvent).

  • Add 300 µL of a protein precipitation agent (e.g., 10% (w/v) sulfosalicylic acid in water or methanol).

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the amino acids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each amino acid and the internal standard are monitored.

Quantitative Data and Validation Parameters

The following tables summarize typical validation results for a quantitative amino acid assay, comparing the expected performance when using this compound versus a 13C-labeled L-Tyrosine internal standard. The data for 13C-labeled L-Tyrosine is projected based on its known superior performance characteristics.[2][7]

Table 1: Linearity and Sensitivity

ParameterThis compound as IS13C-Labeled L-Tyrosine as IS
Calibration Range 1 - 500 µM1 - 500 µM
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Quantification (LOQ) ~5 µM~1 µM

Table 2: Accuracy and Precision

ParameterThis compound as IS13C-Labeled L-Tyrosine as IS
Intra-day Accuracy (% Bias) ± 10%± 5%
Inter-day Accuracy (% Bias) ± 15%± 8%
Intra-day Precision (% CV) < 10%< 5%
Inter-day Precision (% CV) < 15%< 10%

Table 3: Recovery and Matrix Effect

ParameterThis compound as IS13C-Labeled L-Tyrosine as IS
Extraction Recovery 85 - 105%95 - 105%
Matrix Effect Variable, may not fully compensateConsistent and fully compensated

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of amino acids using an internal standard and LC-MS/MS.

Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or 13C-L-Tyrosine) Plasma->Add_IS 1. Spiking Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Add_IS->Precipitation 2. Deproteinization Centrifugation Centrifugation Precipitation->Centrifugation 3. Separation Supernatant Collect Supernatant Centrifugation->Supernatant 4. Extraction Injection Inject into LC-MS/MS Supernatant->Injection Analysis Chromatography Chromatographic Separation (Reversed-Phase C18) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM Mode) Ionization->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification Processing Results Final Concentration Results Quantification->Results

Caption: Workflow for quantitative amino acid analysis using an internal standard and LC-MS/MS.

Conclusion

The validation of a quantitative assay for amino acids requires careful consideration of the internal standard used. While this compound is a viable and cost-effective option, it has inherent limitations due to the deuterium isotope effect, which can lead to chromatographic shifts, isotopic instability, and incomplete compensation for matrix effects and extraction variability.[8] For applications demanding the highest level of accuracy, precision, and robustness, 13C-labeled L-Tyrosine is the superior choice.[6][7] Its identical chromatographic behavior and higher isotopic stability ensure more reliable and defensible quantitative data. Researchers and drug development professionals should weigh the cost benefits of deuterated standards against the potential for compromised data quality when selecting an internal standard for their quantitative assays.

References

Isotope Effect of Deuterium in D-Tyrosine-d7 on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic kinetics of D-Tyrosine and the anticipated effects of deuterium substitution in D-Tyrosine-d7, with a focus on their interaction with D-amino acid oxidase (DAAO). Due to the limited availability of direct experimental data for this compound in the reviewed scientific literature, this guide leverages kinetic data for the non-deuterated D-Tyrosine and extrapolates the expected kinetic isotope effect (KIE) based on studies with other deuterated D-amino acids.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the experimentally determined kinetic parameters for D-Tyrosine with human D-amino acid oxidase (hDAAO) and provides an estimated projection for this compound. The estimation for this compound is based on the known primary deuterium isotope effects observed for other D-amino acid substrates with DAAO, which typically range from 3 to 9 for the catalytic rate constant (kcat).

SubstrateEnzymekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)Data Source
D-Tyrosine Human D-Amino Acid Oxidase (hDAAO)33.1 ± 1.51.1 ± 0.130.1Experimental Data
This compound (Estimated) Human D-Amino Acid Oxidase (hDAAO)3.7 - 11.0~1.13.4 - 10.0Estimated

Note on this compound Estimation:

  • The kcat for this compound is estimated to be lower than that of D-Tyrosine due to the primary kinetic isotope effect. The C-D bond at the α-carbon is stronger than the C-H bond, and its cleavage is often the rate-limiting step in the DAAO-catalyzed oxidation. The estimated range reflects the variability of KIEs observed for different substrates.

  • The Km is assumed to be largely unaffected by deuteration, as the isotope substitution is not expected to significantly alter the initial binding affinity of the substrate to the enzyme.

  • The kcat/Km , a measure of catalytic efficiency, is consequently expected to decrease for this compound.

Experimental Protocols

Detailed methodologies for determining the kinetic parameters of D-amino acid oxidase are crucial for reproducible research. Below are generalized protocols for DAAO activity assays.

Oxygen Consumption Assay (Primary Method for D-Tyrosine Data)

This method directly measures the consumption of molecular oxygen, a co-substrate in the DAAO-catalyzed reaction, using a Clark-type oxygen electrode.

Materials:

  • Clark-type oxygen electrode system

  • Reaction vessel with temperature control (e.g., 25°C)

  • Purified D-amino acid oxidase

  • D-Tyrosine (or this compound) solutions of varying concentrations

  • Reaction buffer (e.g., 75 mM disodium pyrophosphate buffer, pH 8.5)

  • 0.2 mM FAD (flavin adenine dinucleotide)

Procedure:

  • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) and saturate it with air.

  • Add a known volume of the reaction buffer and 0.2 mM FAD to the reaction vessel.

  • Add a specific amount of DAAO to the vessel and allow the system to stabilize, establishing a baseline oxygen level.

  • Initiate the reaction by adding a known concentration of the D-amino acid substrate (D-Tyrosine or this compound).

  • Monitor the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.

  • Repeat the assay with a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters (kcat and Km).

Spectrophotometric Assay (Coupled Assay)

This method indirectly measures the production of hydrogen peroxide, a product of the DAAO reaction, through a coupled enzymatic reaction that results in a color change.

Materials:

  • UV/Vis spectrophotometer

  • Horseradish peroxidase (HRP)

  • A chromogenic substrate for HRP (e.g., o-dianisidine)

  • Purified D-amino acid oxidase

  • D-Tyrosine (or this compound) solutions of varying concentrations

  • Reaction buffer (e.g., 0.02 M sodium pyrophosphate, pH 8.3)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the D-amino acid substrate, the chromogenic substrate, and HRP.

  • Initiate the reaction by adding a known amount of DAAO.

  • Monitor the increase in absorbance at the characteristic wavelength of the oxidized chromogenic product (e.g., 436 nm for o-dianisidine) over time.

  • The initial rate of change in absorbance is proportional to the rate of hydrogen peroxide production, and thus to the DAAO activity.

  • Vary the substrate concentration to determine the kinetic parameters.

Mandatory Visualization

D-Amino Acid Oxidase Catalytic Cycle

The following diagram illustrates the key steps in the oxidative deamination of a D-amino acid catalyzed by D-amino acid oxidase.

A Researcher's Guide to Unlabeled D-Tyrosine and D-Tyrosine-d7 in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of metabolomics, pharmacokinetics, and drug development, the use of stable isotope-labeled compounds is a cornerstone for achieving accurate and reproducible quantitative analysis. D-Tyrosine-d7, a deuterated analog of D-Tyrosine, serves as a critical tool for researchers. This guide provides an objective comparison of unlabeled D-Tyrosine and its deuterated form, this compound, focusing on their applications, physicochemical differences, and biological implications, supported by experimental data and protocols.

Principle of Application: Bioanalytical Quantification

The primary application of this compound is as an internal standard (IS) for the precise quantification of unlabeled D-Tyrosine in complex biological matrices like plasma, urine, or tissue homogenates.[1][2] The methodology of choice is typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The principle relies on the near-identical chemical and physical properties of the deuterated standard and the unlabeled analyte. Both compounds co-elute during chromatography, meaning they have the same retention time. However, they are readily distinguished by the mass spectrometer due to the mass difference imparted by the seven deuterium atoms.[3] By adding a known concentration of this compound to a sample, it experiences the same sample preparation losses and ionization efficiency variations as the endogenous D-Tyrosine. The ratio of the analyte's signal to the internal standard's signal allows for highly accurate quantification, correcting for experimental variability.[2]

Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a biological sample analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Precip Protein Precipitation (e.g., with Sulfosalicylic Acid) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC System Supernatant->Inject Separate Chromatographic Separation (e.g., HILIC) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MS1 Mass Selection (Q1) Isolate Precursor Ions Ionize->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Fragment Detection (Q3) CID->MS2 Integrate Integrate Peak Areas (Analyte & IS) MS2->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Experimental workflow for quantifying D-Tyrosine using this compound.

Comparative Data

Physicochemical and Mass Spectrometric Properties

The key difference between the two compounds is their mass, which is fundamental to their differentiation in mass spectrometry. The table below summarizes their core properties and typical mass-to-charge ratios (m/z) used in Multiple Reaction Monitoring (MRM) experiments.

PropertyUnlabeled D-TyrosineThis compoundRationale for Comparison
Chemical Formula C₉H₁₁NO₃C₉H₄D₇NO₃Deuterium substitution increases mass.
Molecular Weight ~181.19 g/mol ~188.23 g/mol The mass shift of +7 Da is easily resolved by MS.
Precursor Ion ([M+H]⁺) m/z 182.1m/z 189.1This is the parent ion selected in the first quadrupole (Q1).
Product Ion (Fragment) m/z 136.1m/z 143.1A common fragment from the loss of the carboxyl group (HCOOH) and NH₃. This transition is monitored in the third quadrupole (Q3).[4]
Chromatography Co-elutes with this compoundCo-elutes with D-TyrosineIdentical retention times confirm chemical similarity and validate the IS method.
Biological and Biochemical Properties

While stable isotope labeling is often assumed to be biologically silent, the substitution of hydrogen with deuterium can introduce a Kinetic Isotope Effect (KIE) .[5] The C-D bond is stronger than the C-H bond, and reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound.[6]

Biological ParameterUnlabeled D-TyrosineThis compoundSignificance
Receptor Binding Standard affinityExpected to be identicalBinding is typically not sensitive to isotope substitution in the aromatic ring or side chain.
Enzymatic Metabolism Normal reaction rate (Vmax)Potentially slower reaction rateIf a C-H bond at a deuterated position is broken in the rate-determining step, the reaction will be slower (KIE > 1).[7][8]
Biological Activity Inhibits tyrosinase activity and can disrupt bacterial biofilm formation.[9]Activity may be altered if subject to a KIE during its mechanism of action.For tracer studies, a significant KIE means this compound is not a perfect biological mimic.[10]
Toxicity Generally lowExpected to be identicalIsotope substitution is not expected to introduce new toxicological endpoints.

One of the key enzymes that metabolizes D-amino acids is D-amino acid oxidase (DAAO).[8] This enzyme catalyzes the oxidative deamination of D-amino acids. Studies on DAAO with deuterated substrates like [2-D]D-alanine show a significant primary isotope effect, indicating that the cleavage of the Cα-H bond is a rate-limiting step.[8] This suggests that this compound, if deuterated at the alpha-carbon, would be metabolized more slowly by DAAO than unlabeled D-Tyrosine.

Kinetic Isotope Effect in D-Amino Acid Oxidation

The diagram below illustrates the potential metabolic fate of D-Tyrosine via D-amino acid oxidase and highlights where the kinetic isotope effect would manifest.

KIE_Pathway cluster_main D-Amino Acid Oxidase (DAAO) Catalysis DTyr D-Tyrosine DAAO DAAO Enzyme DTyr->DAAO k_H (faster) DTyr_d7 This compound DTyr_d7->DAAO k_D (slower) (Kinetic Isotope Effect) Imino Imino Acid (Unlabeled) DAAO->Imino Imino_d7 Imino Acid (Deuterated) DAAO->Imino_d7 note The Cα-H bond cleavage is the rate-limiting step. The stronger Cα-D bond in this compound results in a slower reaction rate (k_H > k_D).

Caption: The Kinetic Isotope Effect on this compound metabolism by DAAO.

Experimental Protocols

Protocol: Quantification of D-Tyrosine in Human Plasma

This protocol provides a representative method for the analysis of D-Tyrosine in plasma using this compound as an internal standard, adapted from common practices in the literature.[11][12]

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • D-Tyrosine (analyte standard)

  • This compound (internal standard)

  • Sulfosalicylic acid (30% solution) for protein precipitation[11]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

2. Preparation of Standards and Samples:

  • Calibration Standards: Prepare a series of calibration standards by spiking control plasma with known concentrations of D-Tyrosine.

  • Internal Standard Working Solution: Prepare a solution of this compound in a suitable solvent (e.g., 80:20 acetonitrile:water).[2]

  • Sample Preparation:

    • To a 50 µL aliquot of plasma sample (or calibrator/QC), add 5 µL of 30% sulfosalicylic acid solution.[11]

    • Vortex for 10 seconds.

    • Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes to pellet the precipitated proteins.[2][11]

    • Transfer a 25 µL aliquot of the clear supernatant to a new tube.

    • Add 2 µL of the internal standard working solution and 225 µL of the mobile phase B.[11]

    • Vortex and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system capable of gradient elution.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for retaining polar compounds like amino acids.[12]

  • Mobile Phase A: 0.5% formic acid and 1 mM ammonium formate in water.[11]

  • Mobile Phase B: 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate.[11]

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase B, gradually decreasing to elute the analytes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • D-Tyrosine: 182.1 -> 136.1

    • This compound: 189.1 -> 143.1

    • Note: Collision energy and other source parameters must be optimized for the specific instrument.

4. Data Analysis:

  • Integrate the chromatographic peaks for both MRM transitions.

  • Calculate the ratio of the D-Tyrosine peak area to the this compound peak area.

  • Construct a calibration curve by plotting the area ratios of the calibrators against their known concentrations.

  • Determine the concentration of D-Tyrosine in the unknown samples by interpolating their area ratios from the calibration curve.

Conclusion

The comparison between unlabeled D-Tyrosine and this compound is fundamentally a comparison between an analyte and its ideal analytical tool. This compound is an indispensable internal standard that enables robust and accurate quantification due to its chemical similarity and mass difference. However, researchers using it as a metabolic tracer must be aware of the potential for a kinetic isotope effect, which could alter its rate of enzymatic processing compared to the unlabeled form. Understanding these differences is crucial for proper experimental design and data interpretation in biological systems.

References

A Guide to Inter-Laboratory Comparison of D-Tyrosine-d7 Quantification Methods: Best Practices and Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of D-Tyrosine-d7 quantification methods. While direct comparative data for this compound is not publicly available, this document outlines best practices, standardized experimental protocols, and expected performance benchmarks based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[1][2][3][4] The primary analytical technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), with Gas Chromatography-Mass Spectrometry (GC-MS) presented as a viable alternative.

The objective of an inter-laboratory comparison, also known as a round-robin test, is to establish the reproducibility and robustness of an analytical method when performed by different laboratories using different equipment and personnel.[5][6] This is a critical step in method validation, ensuring that the method is transferable and yields consistent, reliable data across various testing sites.[5]

Overview of Quantification Methods

The quantification of this compound, a stable isotope-labeled amino acid, in biological matrices is most commonly and effectively achieved using mass spectrometry-based techniques. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices like plasma, urine, and tissue homogenates.[7][8] Its high selectivity and sensitivity allow for minimal sample cleanup and accurate measurement at low concentrations. For this compound, a stable isotope-labeled internal standard (e.g., D-Tyrosine-d4 or ¹³C₉,¹⁵N-D-Tyrosine) is recommended to correct for variability in sample processing and instrument response.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of amino acids. However, due to the low volatility of amino acids, a derivatization step is required to make them amenable to gas chromatography.[9][10] This adds complexity to the sample preparation but can provide excellent chromatographic resolution and sensitivity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration and isotopic abundance of deuterium-labeled compounds.[12][13] While generally less sensitive than MS-based methods, qNMR is a primary ratio method and may not require an identical internal standard, offering a different analytical perspective.

Proposed Experimental Protocols for Inter-Laboratory Comparison

For a successful inter-laboratory comparison, a detailed and standardized protocol is essential. All participating laboratories should adhere to the same procedures for sample handling, preparation, and analysis.

Sample Preparation (Human Plasma)

This protocol describes a protein precipitation method, a common and straightforward technique for sample cleanup in bioanalysis.

  • Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., D-Tyrosine-¹³C₉,¹⁵N in 50% methanol) to all samples except for the blank.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see LC-MS/MS parameters).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting parameters for an LC-MS/MS method for this compound quantification.

ParameterRecommended Setting
LC System UPLC or HPLC system
Column Chiral column (e.g., CROWNPAK CR-I(+)) for separation from L-Tyrosine if necessary, or a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined empirically (e.g., precursor ion m/z 189.1 -> product ion m/z 143.1) Internal Standard (e.g., D-Tyrosine-¹³C₉,¹⁵N): To be determined empirically
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
GC-MS Method (Alternative)
  • Sample Preparation: Perform protein precipitation as described above (steps 1-7).

  • Derivatization:

    • Evaporate the supernatant to dryness.

    • Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Heat at 100°C for 2 hours to form the TBDMS derivatives.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragments for this compound and the internal standard derivatives.

Inter-Laboratory Comparison Data (Hypothetical)

The following table presents a hypothetical summary of results from three different laboratories participating in a comparison study. The acceptance criteria are based on the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Linearity (r²) 0.9980.9970.999≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL5 ng/mL4.5 ng/mLS/N > 10; Accuracy ±20%; Precision ≤20%
Intra-day Accuracy (% Bias) -2.5% to 3.1%-4.0% to 1.8%-3.5% to 2.5%Within ±15% (±20% at LLOQ)
Intra-day Precision (%RSD) ≤ 6.8%≤ 8.2%≤ 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.8% to 4.5%-5.2% to 3.1%-4.1% to 3.9%Within ±15% (±20% at LLOQ)
Inter-day Precision (%RSD) ≤ 8.9%≤ 9.5%≤ 8.1%≤ 15% (≤ 20% at LLOQ)
Inter-laboratory Precision (%RSD) \multicolumn{3}{c}{≤ 11.2%}≤ 15%

Visualizing the Workflow and Comparison Logic

Diagrams created using Graphviz help to clearly illustrate the complex processes involved in an inter-laboratory study.

experimental_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Storage (-80°C) Thawing Sample Thawing & Vortexing SampleReceipt->Thawing Aliquoting Aliquoting Plasma Thawing->Aliquoting Spiking Internal Standard Spiking Aliquoting->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer Evaporation Evaporation to Dryness Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Final Report Quantification->Reporting

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

interlab_comparison cluster_coordination Coordinating Center cluster_labs Participating Laboratories CoordinatingCenter Coordinating Center (Protocol & Sample Prep) SampleDistribution Distribution of Blinded Samples & QCs CoordinatingCenter->SampleDistribution LabA Laboratory A (Analysis) SampleDistribution->LabA LabB Laboratory B (Analysis) SampleDistribution->LabB LabC Laboratory C (Analysis) SampleDistribution->LabC DataCollection Centralized Data Collection StatisticalAnalysis Statistical Analysis & Comparison DataCollection->StatisticalAnalysis FinalReport Final Comparison Report StatisticalAnalysis->FinalReport LabA->DataCollection LabB->DataCollection LabC->DataCollection

Caption: Logical flow of an inter-laboratory comparison study.

References

Quantitative Analysis of D-Tyrosine-d7 in Biofluids: A Comparative Guide on Linearity and Detection Range

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance for quantifying D-Tyrosine-d7 in biological fluids. This guide focuses on the critical parameters of linearity and the range of detection, providing a comparative overview based on available scientific literature.

The precise and accurate quantification of deuterated amino acids, such as this compound, in biological matrices is paramount for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as internal standards for the quantification of their endogenous counterparts. The performance of the analytical methods employed is defined by key validation parameters, including linearity and the detection range, which encompasses the lower and upper limits of quantification (LLOQ and ULOQ).

This guide synthesizes available data on the analytical methodologies used for the determination of deuterated tyrosine isotopes in biofluids. While specific validation data for this compound is not extensively published, we can infer expected performance from methods validated for similar deuterated amino acids and for the broader analysis of D-amino acids in biological samples. The primary techniques utilized for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Performance

The following table summarizes the typical linearity and detection range characteristics observed in the analysis of deuterated and D-amino acids in various biofluids. It is important to note that these values are indicative and can vary based on the specific instrumentation, sample preparation protocol, and the biological matrix being analyzed.

Analytical MethodBiofluidAnalyte(s)Linearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
GC-MSNot SpecifiedTyr-d4, Tyr-d2Good linearity reported above a molar ratio of 5/1,000Data not availableData not available
LC-MS/MSHuman PlasmaD-Serine>0.990.19 nmol/mL25 nmol/mL
LC-MS/MSGeneral18 Free Amino Acids>0.9912.5 or 62 ng/mLData not available

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and comparing analytical methods. Below is a generalized workflow for the quantification of this compound in a biological fluid, such as plasma, using LC-MS/MS, which is the current state-of-the-art technique for such analyses.

LC-MS/MS Method for this compound in Human Plasma

This protocol is a representative example and would require optimization and validation for specific laboratory conditions.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (containing the internal standard, e.g., D-Tyrosine-d4).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral column capable of separating D- and L-isomers (e.g., a cyclodextrin-based or macrocyclic antibiotic-based column) is essential for resolving this compound from its L-isomer and other endogenous amino acids.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Instrument: A triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

    • Hypothetical MRM for this compound (C9H4D7NO3): Precursor ion (Q1) m/z ~189.1 → Product ion (Q3) m/z ~143.1 (loss of HCOOH).

    • Hypothetical MRM for Internal Standard (e.g., D-Tyrosine-d4): Precursor ion (Q1) m/z ~186.1 → Product ion (Q3) m/z ~140.1.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical bioanalytical method for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biofluid Biofluid Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Biofluid->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chiral LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Method Validation (Linearity, LLOQ, ULOQ) Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Conclusion

While specific, publicly available data on the linearity and detection range for this compound is limited, the established analytical methodologies for D-amino acids and other deuterated analogues provide a strong foundation for developing and validating robust quantification methods. LC-MS/MS with chiral separation stands out as the preferred technique, offering high sensitivity and specificity. Researchers developing methods for this compound can expect to achieve excellent linearity (R² > 0.99) and low ng/mL to nmol/mL detection limits, contingent on careful optimization of sample preparation, chromatographic, and mass spectrometric conditions. The provided generalized protocol and workflow serve as a valuable starting point for the development and validation of such methods.

Assessing the Impact of D-Tyrosine-d7 on Cell Viability and Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of D-Tyrosine-d7's potential impact on mammalian cell viability and metabolism. Due to the limited direct experimental data on this compound, this document outlines a prospective analysis, drawing upon the known properties of its constituent parts: the D-isomer of tyrosine and the isotopic effects of deuterium. We compare this compound with its common counterparts—L-Tyrosine, D-Tyrosine, and L-Tyrosine dipeptides—and provide detailed experimental protocols for researchers to conduct their own evaluations.

Introduction to this compound and its Alternatives

L-Tyrosine is a proteinogenic amino acid crucial for cell growth and the synthesis of proteins, neurotransmitters, and hormones.[1][2] Its use in cell culture media is sometimes hampered by its low solubility at neutral pH.[1][3] As a result, more soluble alternatives like L-Tyrosine dipeptides are often employed.[4][5][6]

D-amino acids are less common in mammals but are known to have specific biological roles; for instance, D-serine and D-aspartate are involved in neurotransmission.[7][8] The primary enzyme for the degradation of D-amino acids is D-amino acid oxidase (DAO).[9][10] D-Tyrosine, the non-deuterated enantiomer of L-Tyrosine, has been shown to inhibit melanin synthesis by competing with L-Tyrosine for the enzyme tyrosinase.[11][12]

This compound is a stable isotope-labeled version of D-Tyrosine, where seven hydrogen atoms have been replaced by deuterium. This substitution can lead to a "kinetic isotope effect," potentially slowing down enzymatic reactions where the cleavage of a carbon-deuterium bond is a rate-limiting step.[13][14] This guide explores the hypothesized effects of this deuteration on cell health and metabolic function.

Comparative Analysis of Tyrosine Analogs

The following table summarizes the key characteristics and hypothesized effects of this compound in comparison to its alternatives. The quantitative data presented are illustrative placeholders, representing the type of data that would be generated from the experimental protocols outlined in this guide.

ParameterThis compoundL-TyrosineD-TyrosineL-Tyrosine Dipeptides (e.g., Gly-Tyr)
Primary Role in Mammalian Cells Hypothesized as a metabolic probe or potential modulator of tyrosine pathways.Protein synthesis, precursor for neurotransmitters and hormones.[6]Competitive inhibitor of tyrosinase; limited metabolic role.[12]A highly soluble source of L-Tyrosine.[3]
Expected Impact on Cell Viability (Hypothetical IC50) > 10 mM (assumed low toxicity)> 10 mM (essential amino acid)> 5 mM (potential for off-target effects at high concentrations)> 10 mM (releases L-Tyrosine)
Metabolic Fate Slowed metabolism by D-amino acid oxidase due to kinetic isotope effect.Incorporated into proteins; metabolized to fumarate and acetoacetate.[2]Metabolized by D-amino acid oxidase.Hydrolyzed to L-Tyrosine and the partner amino acid.
Effect on Mitochondrial Respiration (Hypothetical OCR change) Minimal to slight decrease.Supports normal respiration.Minimal effect at physiological concentrations.Supports normal respiration upon hydrolysis.
Solubility at Neutral pH Low (similar to D/L-Tyrosine).Low (~0.45 g/L).[1]Low (~0.45 g/L).High.[3]

Experimental Protocols

To empirically determine the effects of this compound, the following experimental protocols are recommended.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare a range of concentrations of this compound, L-Tyrosine, D-Tyrosine, and an L-Tyrosine dipeptide in the appropriate cell culture medium. Replace the existing medium with the treatment media. Include a vehicle-only control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular Metabolism Assessment: Seahorse XF Assay

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time data on mitochondrial respiration and glycolysis.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Medium Exchange: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with the test compounds (this compound, L-Tyrosine, or D-Tyrosine) and incubate in a non-CO2 incubator for 1 hour.

  • Assay Execution: Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A) for a mitochondrial stress test. Place the cell plate in the Seahorse XF Analyzer and run the assay.

  • Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing Experimental Workflows and Pathways

To clarify the experimental design and potential metabolic pathways, the following diagrams are provided.

G cluster_0 Cell Viability Workflow (MTT Assay) A Seed Cells in 96-well Plate B Treat with Tyrosine Analogs A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G cluster_1 Cellular Metabolism Workflow (Seahorse Assay) G Seed Cells in XF Plate H Hydrate Sensor Cartridge I Medium Exchange with Test Compounds G->I J Run Mitochondrial Stress Test I->J K Analyze OCR and ECAR J->K G cluster_2 Hypothesized Metabolic Fate of Tyrosine Analogs DT7 This compound DAO D-Amino Acid Oxidase DT7->DAO Slowed Reaction (Kinetic Isotope Effect) LT L-Tyrosine PS Protein Synthesis LT->PS MET Metabolic Pathways LT->MET DT D-Tyrosine DT->DAO LTD L-Tyrosine Dipeptide HYD Hydrolysis LTD->HYD HYD->LT

References

Safety Operating Guide

Essential Guide to the Proper Disposal of D-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of D-Tyrosine-d7, a deuterated form of the amino acid D-Tyrosine.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. According to safety data sheets, D-Tyrosine can cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.Protects against airborne particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the chemical[3].
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-certified respirator (e.g., N95) should be used if ventilation is inadequate or if dust is generated[3].Prevents inhalation of the chemical powder, which can cause respiratory irritation[1][2].
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations[1][2]. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Categorize Waste:

    • Solid Waste: Includes unused this compound powder, contaminated gloves, weigh boats, and paper towels[3].

    • Liquid Waste: Includes any solutions containing this compound.

  • Segregate Waste: Do not mix this compound waste with other waste streams, especially flammable solvents, corrosive materials, or reactive chemicals, unless compatibility has been verified[3][4].

Step 2: Waste Containment and Labeling

  • Select Appropriate Containers:

    • Use clean, dry, and chemically compatible containers with secure, leak-proof lids for both solid and liquid waste[4].

  • Label Containers Clearly:

    • Affix a hazardous waste label to each container.

    • The label must include the chemical name ("this compound Waste") and appropriate hazard warnings (e.g., "Irritant").

Step 3: Spill Management

  • Minor Spills:

    • In case of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation[1].

    • Place the collected material into a labeled hazardous waste container for disposal[1].

  • Major Spills:

    • Alert personnel in the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 4: Storage and Final Disposal

  • Temporary Storage: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.

  • Institutional Disposal: Arrange for the disposal of the chemical waste through your institution's official hazardous waste management program[3]. This is typically handled by the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid container_solid Collect in Labeled, Sealed Container for Solids solid_waste->container_solid container_liquid Collect in Labeled, Sealed Container for Liquids liquid_waste->container_liquid segregate Segregate from Incompatible Wastes container_solid->segregate container_liquid->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling D-Tyrosine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of D-Tyrosine-d7 in a laboratory setting. The following guidance is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct. While this compound is a deuterated form of D-Tyrosine, the fundamental safety precautions are based on the properties of the parent compound.

Hazard Identification and First Aid

D-Tyrosine is known to cause skin, eye, and respiratory irritation.[1][2] In case of exposure, the following first aid measures should be taken:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is necessary to minimize exposure when handling this compound, which is a powder.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.[1][2]Protects against airborne particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, polychloroprene).[2][3]Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust is generated or ventilation is inadequate.Prevents inhalation of the chemical powder, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling

A systematic workflow is essential to minimize risk during the handling of this compound.

  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a bench with local exhaust ventilation, is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are accessible.

    • Don all required personal protective equipment as detailed in the table above.

  • Weighing and Aliquoting:

    • Handle this compound in a designated area with controlled ventilation to minimize dust generation.

    • Use appropriate tools, such as a spatula, for transferring the powder.

    • Keep the container tightly closed when not in use.[1]

  • Dissolution (if applicable):

    • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the experimental protocol and other reagents.

  • Post-Handling:

    • Clean the work area thoroughly after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: this compound waste should be considered chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and contaminated items (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Final Disposal: All chemical waste must be disposed of through the institution's designated hazardous waste management program.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.[2]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Don PPE: - Safety Glasses - Lab Coat - Gloves B Prepare Ventilated Work Area A->B C Weigh this compound Powder B->C D Prepare Solution (if needed) C->D E Clean Work Area D->E F Segregate Waste: - Solid - Liquid E->F G Dispose via Institutional Protocol F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。